molecular formula C18H15NO4 B15580701 Aristolactam Biii

Aristolactam Biii

Cat. No.: B15580701
M. Wt: 309.3 g/mol
InChI Key: OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aristolactam BIII has been reported in Piper arborescens, Piper caninum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Isolation of Aristolactam BII

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BII is a naturally occurring phenanthrene (B1679779) alkaloid that has garnered significant interest within the scientific community. Its unique chemical structure and intriguing biological activities, including potential anti-inflammatory and kinase inhibitory properties, position it as a promising lead compound in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of Aristolactam BII and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in natural product chemistry, pharmacology, and medicinal chemistry.

Natural Sources of Aristolactam BII

Aristolactam BII is primarily found in plant species belonging to the Aristolochiaceae family, which is renowned for producing a diverse array of aristolochic acids and their lactam derivatives. However, its distribution extends to other plant families, indicating a broader chemotaxonomic significance. The principal plant genera known to contain Aristolactam BII are detailed below.

Primary Botanical Sources:
  • Aristolochia species: Various species within this genus are prominent sources of Aristolactam BII. Notable examples include Aristolochia contorta, Aristolochia moupinensis, and Aristolochia gigantea.[1] These plants have a long history of use in traditional medicine, although caution is warranted due to the presence of nephrotoxic aristolochic acids.

  • Goniothalamus species: The stem bark of Goniothalamus velutinus has been identified as a significant source of Aristolactam BII.

  • Oxandra species: Chemical investigations of Oxandra asbeckii have led to the isolation of Aristolactam BII.[2]

  • Houttuynia species: The aerial parts of Houttuynia cordata, a well-known medicinal and culinary herb, have been shown to contain Aristolactam BII.[3]

Other Reported Sources:

Beyond these primary genera, Aristolactam BII has also been reported in plants from the Annonaceae and Piperaceae families, highlighting the need for broader screening of plant biodiversity to identify novel and sustainable sources.

Quantitative Data on Aristolactam BII Yield

The concentration of Aristolactam BII can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and harvesting time. The following table summarizes available quantitative data to facilitate the selection of promising source materials for isolation.

Plant SpeciesPlant PartExtraction MethodYield of Aristolactam BIIReference
Goniothalamus velutinusStem BarkDichloromethane (B109758) extraction followed by column chromatography and preparative TLC25 mg from 1.0 kg of dried bark (0.0025% w/w)[4]
Houttuynia cordataAerial PartsMethanolic extraction and chromatographic separation874 µg/g of dried plant material[2]

Experimental Protocols for Isolation and Purification

The isolation of Aristolactam BII from its natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The following protocols are detailed methodologies derived from successful isolation studies.

Protocol 1: Isolation from Goniothalamus velutinus Stem Bark

This protocol is adapted from the phytochemical investigation of Goniothalamus velutinus.[4]

1. Plant Material Preparation and Extraction:

  • Air-dry the stem bark of Goniothalamus velutinus and grind it into a coarse powder.
  • Sequentially extract 1.0 kg of the powdered bark with petroleum ether, followed by dichloromethane (CH₂Cl₂), and finally methanol (B129727) (MeOH) in a Soxhlet apparatus for 10 hours each.
  • Evaporate the dichloromethane extract to dryness under reduced pressure to obtain the crude extract.

2. Column Chromatography (CC):

  • Subject the crude dichloromethane extract to column chromatography on silica (B1680970) gel.
  • Elute the column with a gradient of petroleum ether and diethyl ether, gradually increasing the polarity.
  • Combine fractions containing compounds with similar TLC profiles.

3. Preparative Thin-Layer Chromatography (PTLC):

  • Further purify the combined fractions containing Aristolactam BII using preparative TLC on silica gel plates.
  • Develop the plates with a solvent system of petroleum ether:diethyl ether (1:2 v/v).
  • Visualize the bands under UV light, scrape the band corresponding to Aristolactam BII, and elute the compound with a suitable solvent (e.g., chloroform/methanol).
  • Evaporate the solvent to yield purified Aristolactam BII.

Protocol 2: Isolation from Houttuynia cordata Aerial Parts

This protocol is based on the methods described for the isolation of alkaloids from Houttuynia cordata.[5][6]

1. Plant Material Preparation and Extraction:

  • Dry the aerial parts of Houttuynia cordata at 50°C for 12 hours and grind to a powder (80-mesh).
  • Weigh 0.20 g of the powdered plant material and extract with 15 mL of methanol via ultrasonication for 20 minutes at room temperature.
  • Centrifuge the mixture and collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification:

  • Dilute 1.6 mL of the supernatant to 2.0 mL with water.
  • Add 120 mg of HC-C18 sorbent to the diluted extract and vortex for 20 minutes to purify the sample.

3. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:

  • For analytical determination, use a C18 column (e.g., 75 × 2.1 mm, 2.0 µm) with a suitable mobile phase gradient.
  • For preparative isolation, scale up the process using a semi-preparative or preparative HPLC system with a C18 column.
  • Employ a gradient elution system, for example, starting with a higher proportion of water (with 0.1% formic acid) and gradually increasing the concentration of acetonitrile (B52724) or methanol.
  • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm) and collect the fraction corresponding to the retention time of Aristolactam BII.
  • Lyophilize or evaporate the solvent from the collected fraction to obtain pure Aristolactam BII.

Visualizing Key Pathways

To provide a deeper understanding of the molecular context of Aristolactam BII, the following diagrams, generated using the DOT language for Graphviz, illustrate its biosynthesis and a key signaling pathway it modulates.

Biosynthesis of Aristolactam BII

Aristolactam BII is biosynthetically derived from aristolochic acids. This pathway highlights the final reductive step that converts the nitro group of the corresponding aristolochic acid to the lactam ring characteristic of aristolactams.

Biosynthesis_of_Aristolactam_BII cluster_0 Biosynthetic Pathway Aristolochic_Acid_B Aristolochic Acid B (Precursor) Aristolactam_BII Aristolactam BII Aristolochic_Acid_B->Aristolactam_BII Reduction of Nitro Group

Biosynthesis of Aristolactam BII from its precursor.
Aristolactam BII as an Inhibitor of the DYRK1A Signaling Pathway

Recent research has identified Aristolactam BII as a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][7][8] This kinase is implicated in various cellular processes, and its dysregulation is associated with several diseases. The following diagram illustrates the inhibitory action of Aristolactam BII on the DYRK1A signaling cascade.

DYRK1A_Inhibition_by_Aristolactam_BII cluster_1 DYRK1A Signaling Pathway Aristolactam_BII Aristolactam BII DYRK1A DYRK1A Kinase Aristolactam_BII->DYRK1A Inhibition Substrates Downstream Substrates (e.g., NFAT, Tau) DYRK1A->Substrates Phosphorylation Cellular_Effects Cellular Effects (e.g., Gene Expression, Neuronal Function) Substrates->Cellular_Effects Modulation of Activity

Inhibitory effect of Aristolactam BII on the DYRK1A pathway.

Conclusion

Aristolactam BII stands out as a natural product with significant potential for therapeutic applications. This guide provides a foundational resource for researchers by consolidating information on its natural sources, offering detailed isolation protocols, presenting available quantitative data, and visualizing its biosynthetic origin and a key molecular interaction. Further exploration into a wider range of plant species and the development of optimized, scalable isolation procedures will be crucial for advancing the research and development of Aristolactam BII and its derivatives as future therapeutic agents.

References

The Biosynthesis of Aristolactam BIII in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolactam BIII, a phenanthrene-type alkaloid found in plants of the Aristolochia genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and exploring its therapeutic potential. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, from its primary metabolic precursors to the final enzymatic transformations. The pathway is intricately linked to the well-established Benzylisoquinoline Alkaloid (BIA) biosynthesis, culminating in the reduction of its immediate precursor, Aristolochic Acid IIIa. This document details the key intermediates, enzymes, and proposed mechanisms, supported by available quantitative data and comprehensive experimental protocols. Visualizations of the pathway and experimental workflows are provided to facilitate a deeper understanding of this complex biosynthetic route.

Introduction

This compound belongs to the aristolactam class of alkaloids, which are structurally related to the nephrotoxic and carcinogenic aristolochic acids.[1] These compounds are predominantly found in the Aristolochiaceae family.[2] The biosynthesis of aristolactams is a branch of the broader Benzylisoquinoline Alkaloid (BIA) pathway, a major route for the production of a wide array of pharmacologically active plant secondary metabolites.[2] The journey to this compound begins with the aromatic amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions to form the characteristic phenanthrene (B1679779) lactam structure.[2] The final and defining step in the formation of this compound is the reduction of the nitro group of Aristolochic Acid IIIa.[3] This guide will delineate the known and proposed steps in this pathway, present quantitative data from relevant studies, and provide detailed experimental methodologies for key research techniques in this field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three major stages:

  • Formation of the Benzylisoquinoline Skeleton: This initial stage is shared with all BIAs.

  • Formation of the Aporphine (B1220529) Scaffold and Oxidative Cleavage: This stage leads to the formation of the aristolochic acid backbone.

  • Nitroreduction to this compound: The final step that defines the formation of this compound.

From L-Tyrosine to the Benzylisoquinoline Core

The pathway commences with the conversion of L-tyrosine to two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation, catalyzed by Norcoclaurine Synthase (NCS) , to form the central BIA intermediate, (S)-norcoclaurine. A series of subsequent reactions involving O-methyltransferases (OMTs) , N-methyltransferases (NMTs) , and cytochrome P450 (CYP) enzymes modify the (S)-norcoclaurine core to produce various BIA intermediates, including (S)-reticuline.[2]

Formation of the Aporphine Scaffold and Aristolochic Acid IIIa

From the BIA pathway, the biosynthesis diverges towards the aporphine alkaloids. Intramolecular oxidative C-C phenol (B47542) coupling of reticuline (B1680550) derivatives, mediated by cytochrome P450 enzymes, results in the formation of the aporphine skeleton. Stephanine has been identified as a key aporphine intermediate in the biosynthesis of aristolochic acids.[4] A critical and less understood step is the oxidative cleavage of the B-ring of the aporphine scaffold to yield the nitrophenanthrene carboxylic acid structure characteristic of aristolochic acids. This transformation is also believed to be catalyzed by cytochrome P450 enzymes.[1]

The specific precursor to this compound is Aristolochic Acid IIIa .[3][5] The structural difference between various aristolochic acids lies in the substitution pattern on the phenanthrene ring. Aristolochic Acid IIIa is characterized by a hydroxyl group at the C-10 position and lacks a methoxy (B1213986) group at the C-8 position, which is present in Aristolochic Acid I.[5][6]

The Final Step: Reduction of Aristolochic Acid IIIa to this compound

The terminal step in the biosynthesis of this compound is the reduction of the nitro group of Aristolochic Acid IIIa. This conversion is catalyzed by a nitroreductase enzyme.[7] While the specific nitroreductase responsible for this reaction in Aristolochia species has not been fully characterized, enzymes such as NAD(P)H:quinone oxidoreductase have been shown to catalyze the reduction of other aristolochic acids.[8]

Chemical Structures:

  • Aristolochic Acid IIIa: C16H9NO7[5]

  • This compound: C18H15NO4[9][10]

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on related aristolochic acids and aristolactams provide valuable insights. The following tables summarize available data from literature.

Table 1: Precursor Feeding Studies for Aristolochic Acid Biosynthesis

PrecursorPlant SpeciesProductIncorporation RateReference
[3-¹⁴C]-TyrosineAristolochia siphoAristolochic Acid ISpecific incorporation[4]
[2-¹⁴C]-DopamineAristolochia siphoAristolochic Acid ISpecific incorporation[4]
(±)-[aryl-³H]-StephanineAristolochia siphoAristolochic Acid IIncorporation confirmed[4]

Table 2: Content of Aristolochic Acid IIIa and Aristolactam IIIa in Aristolochia Species

CompoundPlant SpeciesTissueContent (mg/g dry weight)Reference
Aristolochic Acid IIIaAristolochia contortaRootsPresent[5]
Aristolactam IIIaAristolochia giganteaStemsPresent[11]
Aristolactam IIIa N-β,D-glucosideAristolochia contortaRootsPresent[5]

Table 3: Enzyme Kinetics for Nitroreduction of a Related Aristolochic Acid

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Rat liver cytosolAristolochic Acid I--[8]
Human NQO1Aristolochic Acid I--[8]

Note: Specific kinetic data for the conversion of Aristolochic Acid IIIa to this compound is not yet available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Radioisotope Feeding Studies for Pathway Elucidation

Objective: To trace the incorporation of a labeled precursor into this compound to confirm its role in the biosynthetic pathway.

Materials:

  • Aristolochia plant material (e.g., seedlings, cell cultures)

  • Radiolabeled precursor (e.g., [¹⁴C]-L-Tyrosine, [³H]-Stephanine)

  • Plant growth medium or sterile water

  • Extraction solvents (e.g., methanol (B129727), chloroform)

  • Chromatography supplies (TLC plates, HPLC columns)

  • Scintillation counter and scintillation cocktail

Procedure:

  • Administration of Labeled Precursor:

    • For seedlings, dissolve the radiolabeled precursor in sterile water and administer it to the roots.

    • For cell cultures, add the sterile-filtered precursor to the liquid culture medium.

    • Incubate the plant material for a defined period (e.g., 24-72 hours) to allow for metabolism.

  • Harvesting and Extraction:

    • Harvest the plant tissue, wash thoroughly, and freeze-dry.

    • Grind the dried tissue to a fine powder.

    • Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, methanol).

  • Isolation and Purification:

    • Combine the methanol extracts and concentrate under reduced pressure.

    • Subject the crude extract to Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for separation.

    • Collect the fraction corresponding to the retention time of an authentic this compound standard.

  • Determination of Radioactivity:

    • Dissolve the purified this compound fraction in a suitable solvent.

    • Add the solution to a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific incorporation rate of the radiolabeled precursor into this compound.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize a candidate enzyme (e.g., a nitroreductase) involved in this compound biosynthesis.

Materials:

  • cDNA library from Aristolochia species

  • Expression vector (e.g., pET vector for E. coli, pYES vector for yeast)

  • Competent cells (E. coli or Saccharomyces cerevisiae)

  • Culture media (e.g., LB broth for E. coli, SC medium for yeast)

  • Inducing agent (e.g., IPTG for E. coli, galactose for yeast)

  • Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

  • Substrate (Aristolochic Acid IIIa)

  • Cofactors (e.g., NADPH)

  • LC-MS/MS system

Procedure:

  • Gene Cloning and Vector Construction:

    • Isolate the candidate gene from the Aristolochia cDNA library via PCR.

    • Clone the gene into the chosen expression vector.

  • Heterologous Expression:

    • Transform the expression vector into the competent host cells.

    • Grow the cells to a suitable optical density.

    • Induce protein expression with the appropriate inducer.

    • Incubate for a specified time to allow for protein production.

  • Protein Purification:

    • Harvest the cells and lyse them to release the cellular contents.

    • Purify the recombinant protein using an appropriate chromatography method.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, Aristolochic Acid IIIa, and necessary cofactors in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a set time.

    • Stop the reaction (e.g., by adding an organic solvent).

  • Product Analysis:

    • Analyze the reaction mixture using LC-MS/MS to detect the formation of this compound.

    • Quantify the product to determine the enzyme's activity.

LC-MS/MS Method for Quantification of this compound and Aristolochic Acid IIIa

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its precursor in plant extracts.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • This compound: Precursor ion > Product ion (specific m/z values to be determined)

    • Aristolochic Acid IIIa: Precursor ion > Product ion (specific m/z values to be determined)

Procedure:

  • Sample Preparation:

    • Extract the plant material as described in section 4.1.

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • Method Validation:

    • Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using standard solutions of this compound and Aristolochic Acid IIIa.

  • Quantification:

    • Generate a standard curve for each analyte.

    • Analyze the plant extracts and quantify the analytes by comparing their peak areas to the standard curves.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Aristolactam_BIII L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Four_HPAA 4-HPAA L_Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA->S_Norcoclaurine BIA_Intermediates BIA Intermediates ((S)-Reticuline) S_Norcoclaurine->BIA_Intermediates OMTs, NMTs, CYPs Stephanine Stephanine (Aporphine Intermediate) BIA_Intermediates->Stephanine CYPs AA_IIIa Aristolochic Acid IIIa Stephanine->AA_IIIa CYPs (Oxidative Cleavage) AL_BIII This compound AA_IIIa->AL_BIII Nitroreductase

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Start: Candidate Gene Identification Cloning Gene Cloning into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay Enzyme Assay with Aristolochic Acid IIIa Purification->Assay Analysis Product Analysis by LC-MS/MS Assay->Analysis End End: Enzyme Function Confirmed Analysis->End

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Conclusion and Future Directions

The biosynthesis of this compound is a complex pathway rooted in the well-characterized BIA metabolism. While the general framework from L-tyrosine to the aristolochic acid precursor is established, several key enzymatic steps, particularly the oxidative cleavage of the aporphine ring and the specific nitroreductase involved in the final conversion, require further elucidation. Future research should focus on the identification and characterization of these enzymes from Aristolochia species. The development of robust quantitative assays and the application of multi-omics approaches will be instrumental in fully unraveling this pathway. A complete understanding of the biosynthesis of this compound will not only provide insights into plant secondary metabolism but also open avenues for its sustainable production and the development of novel therapeutic agents.

References

Spectroscopic and Spectrometric Characterization of Aristolactam BII: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data essential for the characterization of Aristolactam BII, a naturally occurring alkaloid with noted biological activities. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring this information. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Spectroscopic and Spectrometric Data

The structural elucidation of Aristolactam BII relies on the comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR spectra provide a detailed fingerprint of the molecular structure of Aristolactam BII. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d6).

Table 1: 1H NMR Spectroscopic Data for Aristolactam BII (in DMSO-d6)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-27.30s-
H-59.13d8.0
H-67.66t7.6
H-77.82t7.8
H-88.84d8.2
H-97.96s-
NH9.22s-
1-OCH34.02s-
2-OCH34.12s-

Table 2: 13C NMR Spectroscopic Data for Aristolactam BII (in DMSO-d6)

PositionChemical Shift (δ) ppm
C-1145.4
C-2104.9
C-3150.1
C-3a129.2
C-4168.2 (C=O)
C-4a120.4
C-5128.9
C-5a126.4
C-6127.3
C-7128.0
C-8129.6
C-8a135.3
C-9108.2
C-10a131.2
C-10b116.3
1-OCH356.4
2-OCH361.9
Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of Aristolactam BII, confirming its elemental composition and substructural motifs. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for this analysis.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Aristolactam BII

IonCalculated m/zObserved m/z
[M+H]+280.0917280.0916

Table 4: Key MS/MS Fragmentation Data for Aristolactam BII ([M+H]+ at m/z 280.0916)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
280.0916265.0680CH3Loss of a methyl radical
280.0916251.0863COLoss of carbon monoxide
280.0916237.0707C2H3OLoss of a ketene (B1206846) group
265.0680237.0707COLoss of carbon monoxide from the demethylated ion

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of Aristolactam BII.

Sample Preparation for Spectroscopic Analysis

Aristolactam BII is typically isolated from plant material, such as the stem bark of Goniothalamus velutinus. A general procedure involves:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

  • Chromatography: The fractions containing the target compound are further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (PTLC) to yield pure Aristolactam BII.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of pure Aristolactam BII (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: Approximately 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Several thousand scans (e.g., 1024-4096) are often required due to the low natural abundance of 13C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δH 2.50 ppm for 1H and δC 39.52 ppm for 13C).

Mass Spectrometry (MS)

High-resolution mass spectrometry is performed using an LC-MS/MS system.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid, e.g., 0.1%) and a polar organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL of a dilute solution of the sample in the initial mobile phase.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for aristolactams.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

    • Scan Range: A typical scan range would be m/z 100-1000 for a full scan.

    • MS/MS Analysis: For fragmentation studies, the protonated molecule ([M+H]+) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate product ion spectra.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the characterization of Aristolactam BII.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Characterization plant_material Plant Material (e.g., Goniothalamus velutinus) extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column & Preparative TLC partitioning->chromatography pure_compound Pure Aristolactam BII chromatography->pure_compound nmr_analysis NMR Spectroscopy (1H & 13C) pure_compound->nmr_analysis Dissolve in DMSO-d6 ms_analysis LC-MS/MS Analysis (HR-MS & Fragmentation) pure_compound->ms_analysis Prepare dilute solution nmr_data NMR Spectral Data (Tables 1 & 2) nmr_analysis->nmr_data ms_data MS Data (Tables 3 & 4) ms_analysis->ms_data structure_elucidation Structure Elucidation nmr_data->structure_elucidation ms_data->structure_elucidation

Figure 1. Experimental workflow for the isolation and characterization of Aristolactam BII.

ms_fragmentation_pathway cluster_fragments Primary Fragmentation Pathways cluster_secondary_fragment Secondary Fragmentation parent Aristolactam BII [M+H]+ m/z 280.0916 frag1 Loss of CH3 m/z 265.0680 parent:f1->frag1:f0 - CH3 frag2 Loss of CO m/z 251.0863 parent:f1->frag2:f0 - CO frag3 Loss of C2H3O m/z 237.0707 parent:f1->frag3:f0 - C2H3O frag4 Loss of CO m/z 237.0707 frag1:f1->frag4:f0 - CO

Figure 2. Proposed ESI-MS/MS fragmentation pathway for Aristolactam BII.

Physical and chemical properties of Aristolactam Biii.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BII is a naturally occurring alkaloid belonging to the aristolactam class of compounds. These compounds are phenanthrene (B1679779) lactams found in various plant species, most notably from the family Aristolochiaceae. Possessing a unique heterocyclic structure, Aristolactam BII has garnered significant interest within the scientific community due to its diverse and potent biological activities. These include neuroprotective, anti-inflammatory, and antitumor properties. This technical guide provides an in-depth overview of the physical and chemical properties of Aristolactam BII, detailed experimental protocols for its synthesis, extraction, and biological evaluation, and a visualization of its proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties of Aristolactam BII

The fundamental physical and chemical characteristics of Aristolactam BII are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueCitation(s)
Molecular Formula C₁₇H₁₃NO₃[1][2][3][4][5][6]
Molecular Weight 279.29 g/mol [1][2][3][4][5][6]
CAS Number 53948-09-7[1][2][3][4]
Appearance Yellow powder[1][4]
Melting Point 264-265 °C[3]
Boiling Point 429.7 °C at 760 mmHg[3]
Flash Point 213.7 °C[3]
Density 1.332 g/cm³[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[7][8]
Purity Typically >98%[4][5]
Identification Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1]
SMILES COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to Aristolactam BII, including its synthesis, extraction from natural sources, and assays to evaluate its biological activities.

Synthesis of Aristolactam BII via One-Pot Suzuki-Miyaura Coupling/Aldol Condensation

This protocol describes a microwave-assisted one-pot synthesis of Aristolactam BII.

Materials:

Procedure:

  • To a 3 mL thick-walled borosilicate glass vial, add the isoindolin-1-one precursor (0.5 mmol), the corresponding boronic acid (0.6 mmol), Pd(PPh₃)₄ (4 mol %), and Cs₂CO₃ (1.5 mmol).

  • Suspend the mixture in a solution of toluene (2 mL) and ethanol (1 mL).

  • Seal the reaction vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10 minutes. The average microwave power should range from 60 to 80 W, with an internal pressure of 6–8 bars.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting residue by silica gel flash column chromatography using an ethyl acetate/hexanes solvent system to obtain Aristolactam BII.

Extraction and Isolation of Aristolactam BII from Plant Material

This protocol outlines a general procedure for the extraction and isolation of Aristolactam BII from plant sources such as Goniothalamus velutinus.

Materials:

  • Dried and powdered plant material (e.g., stem bark)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane (B92381) or petroleum ether

  • Soxhlet apparatus

  • Rotary evaporator

  • Silica gel (for column chromatography)

  • Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate gradients)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Extraction:

    • Air-dry the plant material and grind it into a coarse powder.

    • Sequentially extract the powdered material using a Soxhlet apparatus with solvents of increasing polarity, starting with hexane or petroleum ether, followed by dichloromethane, and finally methanol.[9]

  • Fractionation:

    • Concentrate the methanolic crude extract under reduced pressure using a rotary evaporator.[9]

    • Subject the concentrated methanolic extract to column chromatography on silica gel.[9]

  • Purification:

    • Elute the column with a gradient of solvents, for example, starting with hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the compound of interest (as identified by comparison with a standard or by spectroscopic methods).

    • Further purify the combined fractions by repeated column chromatography or recrystallization to yield pure Aristolactam BII.[9]

Neuroprotective Activity Assay: Glutamate-Induced Toxicity in Neuronal Cells

This protocol describes an in vitro assay to evaluate the neuroprotective effects of Aristolactam BII against glutamate-induced excitotoxicity.

Materials:

Procedure:

  • Cell Culture:

    • Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Aristolactam BII for 30 minutes to 1 hour.[10]

    • Induce neurotoxicity by exposing the cells to glutamate (e.g., 5 mM) for 12-24 hours.[10]

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader to determine cell viability.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the concentration-dependent neuroprotective effect of Aristolactam BII.

Anti-inflammatory Activity Assay: COX-1 and COX-2 Inhibition

This protocol outlines a method to assess the anti-inflammatory potential of Aristolactam BII by measuring its inhibitory effects on COX-1 and COX-2 enzymes. A human whole blood assay is a physiologically relevant method for this purpose.

Materials:

  • Fresh human whole blood

  • Aristolactam BII

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Aspirin (as a non-selective COX inhibitor control)

  • Selective COX-2 inhibitor (e.g., celecoxib)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂) or Thromboxane B₂ (TXB₂)

Procedure:

  • COX-1 Inhibition Assay:

    • Aliquot fresh human whole blood into tubes.

    • Add various concentrations of Aristolactam BII or control inhibitors.

    • Allow the blood to clot at 37°C for 1 hour to induce COX-1 activity.

    • Centrifuge the samples to separate the serum.

    • Measure the concentration of TXB₂ (a stable metabolite of the COX-1 product TXA₂) in the serum using an EIA kit.

  • COX-2 Inhibition Assay:

    • Aliquot fresh human whole blood into tubes.

    • Add various concentrations of Aristolactam BII or control inhibitors.

    • Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.

    • Centrifuge the samples to separate the plasma.

    • Measure the concentration of PGE₂ (a major product of COX-2) in the plasma using an EIA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB₂ (for COX-1) and PGE₂ (for COX-2) production for each concentration of Aristolactam BII.

    • Determine the IC₅₀ values for COX-1 and COX-2 inhibition to assess the potency and selectivity of Aristolactam BII.

Nitric Oxide (NO) Production Inhibition Assay

This protocol details a method to evaluate the effect of Aristolactam BII on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with supplements

  • LPS

  • Aristolactam BII

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM in a humidified incubator.

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of Aristolactam BII for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[11]

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm using a plate reader.[11]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by Aristolactam BII compared to the LPS-stimulated control.

    • Calculate the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological activities of Aristolactam BII are attributed to its interaction with various cellular targets and signaling pathways. The following diagrams illustrate some of the proposed mechanisms.

Proposed Mechanism of Action: DNA Intercalation

Aristolactam BII is believed to exert some of its cytotoxic and antitumor effects by intercalating into the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

DNA_Intercalation Aristolactam_BII Aristolactam BII Intercalation DNA Intercalation Aristolactam_BII->Intercalation DNA Cellular DNA DNA->Intercalation Replication_Block Replication Block Intercalation->Replication_Block Transcription_Block Transcription Block Intercalation->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed DNA intercalation mechanism of Aristolactam BII.
Experimental Workflow: Neuroprotective Assay

The following diagram illustrates the workflow for assessing the neuroprotective activity of Aristolactam BII against glutamate-induced toxicity.

Neuroprotective_Workflow Start Start: Culture Neuronal Cells Pretreat Pre-treat with Aristolactam BII Start->Pretreat Induce_Toxicity Induce Toxicity with Glutamate Pretreat->Induce_Toxicity Incubate Incubate for 12-24 hours Induce_Toxicity->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze Analyze Data & Determine Viability Measure_Absorbance->Analyze

Workflow for the neuroprotective activity assay.
Signaling Pathway: Inhibition of Inflammation

This diagram shows the proposed anti-inflammatory mechanism of Aristolactam BII through the inhibition of COX enzymes and nitric oxide production.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid iNOS Inducible Nitric Oxide Synthase (iNOS) Inflammatory_Stimuli->iNOS COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Aristolactam_BII Aristolactam BII Aristolactam_BII->COX_Enzymes Inhibits Aristolactam_BII->iNOS Inhibits NO Nitric Oxide (NO) iNOS->NO NO->Inflammation

Anti-inflammatory mechanism of Aristolactam BII.

Conclusion

Aristolactam BII is a promising natural product with a range of biological activities that warrant further investigation for therapeutic applications. This technical guide provides a solid foundation of its physicochemical properties, along with detailed experimental protocols and an overview of its mechanisms of action. The information compiled here is intended to facilitate ongoing and future research into this fascinating molecule and its potential as a lead compound in drug development. As with any biologically active compound, appropriate safety precautions should be taken during handling and experimentation.

References

The Genesis of a Potent Kinase Inhibitor: The Historical Discovery and First Isolation of Aristolactam BIII

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth account of the historical discovery and initial isolation of Aristolactam BIII, a naturally occurring phenanthrene (B1679779) alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the origins and foundational chemistry of this important bioactive compound.

Introduction: The Aristolactam Family of Alkaloids

Aristolactams are a class of nitrogen-containing compounds characterized by a phenanthrene lactam core. These alkaloids were first discovered in plants of the Aristolochia genus, a member of the Aristolochiaceae family.[1][2] Historically, extracts from these plants have been used in traditional medicine, although their use is now restricted in many countries due to the presence of nephrotoxic and carcinogenic aristolochic acids. This compound is a specific member of this family that has garnered significant interest in modern pharmacology due to its potent and selective inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3]

The First Isolation of this compound

The seminal work on the isolation of this compound was published in 1985 by Horacio A. Priestap. The compound was isolated from the dried roots of Aristolochia argentina, a plant species native to South America.[2] This pioneering research laid the groundwork for future investigations into the chemical and biological properties of this and other related aristolactams.

Experimental Protocol: The First Isolation of this compound

The following is a detailed description of the experimental methodology employed in the first isolation of this compound, based on the work of Priestap (1985).

Plant Material: Dried, powdered roots of Aristolochia argentina were used as the starting material.

Extraction:

  • The powdered root material was exhaustively extracted with methanol (B129727) (MeOH) at room temperature.

  • The resulting methanolic extract was concentrated under reduced pressure to yield a crude residue.

Fractionation and Purification:

  • The crude extract was partitioned between chloroform (B151607) (CHCl₃) and water.

  • The chloroform-soluble fraction, containing the alkaloids, was separated and dried.

  • This fraction was then subjected to column chromatography on silica (B1680970) gel.

  • Elution was performed with a gradient of chloroform and methanol.

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound later identified as this compound were combined and further purified by preparative thin-layer chromatography (pTLC) to yield the pure crystalline compound.

Workflow for the First Isolation of this compound

G start Dried Roots of Aristolochia argentina extraction Methanolic Extraction start->extraction concentration Concentration in vacuo extraction->concentration partition Partitioning (CHCl3/H2O) concentration->partition chloroform_fraction Chloroform Soluble Fraction partition->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography tlc Fraction Monitoring (TLC) column_chromatography->tlc ptlc Preparative TLC tlc->ptlc product Pure this compound ptlc->product G cluster_0 DYRK1A Signaling DYRK1A DYRK1A Substrate Substrate Protein (e.g., Tau, NFAT) DYRK1A->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Effects Altered Cellular Functions (e.g., Neuronal Dysfunction) pSubstrate->Cellular_Effects Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A Inhibition

References

Preliminary Biological Activity Screening of Aristolactam BII: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity of Aristolactam BII, a naturally occurring aristolactam alkaloid. The document summarizes key quantitative data, details experimental methodologies for cited biological assays, and visualizes relevant signaling pathways and experimental workflows.

Overview of Biological Activities

Aristolactam BII has demonstrated a range of promising biological activities, including anti-inflammatory, anticancer, and anti-biofilm properties. The following sections delve into the specifics of each activity, presenting quantitative data and the experimental context in which they were observed.

Quantitative Biological Activity Data

The biological activities of Aristolactam BII have been quantified in several preclinical studies. The data is summarized in the tables below for clear comparison.

Table 1: Anti-inflammatory Activity of Aristolactam BII

Assay TypeModel SystemConcentration/DoseObserved EffectCitation
In vivoCarrageenan-induced paw edema in mice50 mg/kg26.2 ± 7.1% swelling rate after 5 hours
In vitro3α-Hydroxysteroid dehydrogenase inhibitionIC50: 4.6 µg/mL50% inhibition of enzyme activity
In silicoMolecular dockingNot ApplicablePredicted to inhibit COX-1 and COX-2

Table 2: Anticancer Activity of Aristolactam BII against A549 Human Lung Cancer Cells

Assay TypeParameter MeasuredConcentration(s)Observed EffectCitation
Cell ViabilityInhibition of cell proliferation12.5, 25, and 50 µg/mLDose-dependent decrease in cell viability[1]
Cell Cycle AnalysisCell cycle distributionNot specifiedArrest at S or G2/M phase[1]
ApoptosisInduction of programmed cell death50 µg/mLPromotion of apoptosis[1]

Note: A specific IC50 value for the cytotoxicity of Aristolactam BII against A549 cells was not available in the reviewed literature. The provided data indicates a dose-dependent inhibitory effect.

Table 3: Anti-biofilm Activity of Aristolactam BII

OrganismAssay TypeConcentrationObserved EffectCitation
Streptococcus mutansBiofilm formation inhibition90 µg/mL72.8% inhibition of biofilm formation

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity

3.1.1. In vivo Carrageenan-Induced Paw Edema in Mice

This assay evaluates the in vivo anti-inflammatory activity of a compound.

  • Animal Model: Swiss albino mice are typically used.

  • Procedure:

    • Mice are divided into control, standard (e.g., diclofenac), and test groups (receiving Aristolactam BII).

    • The initial paw volume of each mouse is measured using a plethysmometer.

    • The test compound (Aristolactam BII at 50 mg/kg) or vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce inflammation.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of swelling (inflammation) is calculated for each group relative to the initial paw volume.

    • The anti-inflammatory effect is determined by comparing the swelling in the test group to the control group.

3.1.2. In vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Principle: The assay measures the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid by recombinant COX-1 or COX-2 enzymes.

  • Procedure:

    • Recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • The reaction mixture contains the enzyme, a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound (Aristolactam BII) at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • After a short incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified, typically by ELISA or LC-MS.

    • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Anticancer Activity

3.2.1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or antiproliferative effects of a compound on cancer cells.

  • Cell Line: A549 human lung adenocarcinoma cells.

  • Procedure:

    • A549 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Aristolactam BII (e.g., 12.5, 25, 50 µg/mL) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control, and dose-response curves are generated.

3.2.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • A549 cells are treated with Aristolactam BII for a defined period.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

3.2.3. Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label these cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Procedure:

    • A549 cells are treated with Aristolactam BII.

    • Cells are harvested and washed with a binding buffer.

    • The cells are then incubated with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

    • The results are typically displayed as a quadrant plot, where:

      • Annexin V- / PI- cells are live cells.

      • Annexin V+ / PI- cells are in early apoptosis.

      • Annexin V+ / PI+ cells are in late apoptosis or necrosis.

      • Annexin V- / PI+ cells are necrotic cells.

Anti-biofilm Activity

3.3.1. Crystal Violet Biofilm Assay

This is a common method for quantifying biofilm formation.

  • Organism: Streptococcus mutans.

  • Procedure:

    • S. mutans is grown in a suitable broth (e.g., Tryptic Soy Broth supplemented with sucrose) in a 96-well microtiter plate.

    • Aristolactam BII is added to the wells at the desired concentration (e.g., 90 µg/mL). A control group without the compound is also included.

    • The plate is incubated under appropriate conditions (e.g., 37°C, 5% CO2) to allow for biofilm formation.

    • After incubation, the planktonic (free-floating) bacteria are removed by washing the wells with a buffer (e.g., PBS).

    • The remaining biofilm is stained with a 0.1% crystal violet solution.

    • Excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).

    • The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 595 nm).

    • The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for the biological activities of Aristolactam BII.

Proposed Anticancer Mechanism of Aristolactam BII in A549 Cells

anticancer_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction p53 p53 p21 p21 p53->p21 CDK2 CDK2 p21->CDK2 p27 p27 p27->CDK2 S_Phase S Phase Arrest CDK2->S_Phase CyclinA Cyclin A CyclinA->S_Phase Cdc2 Cdc2 G2M_Phase G2/M Phase Arrest Cdc2->G2M_Phase CyclinE Cyclin E CyclinE->S_Phase Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis Aristolactam_BII Aristolactam BII Aristolactam_BII->p53 Upregulates Aristolactam_BII->p21 Upregulates Aristolactam_BII->p27 Upregulates Aristolactam_BII->CDK2 Downregulates Aristolactam_BII->CyclinA Downregulates Aristolactam_BII->Cdc2 Downregulates Aristolactam_BII->CyclinE Downregulates Aristolactam_BII->Bax Upregulates Aristolactam_BII->Bcl2 Downregulates Aristolactam_BII->Caspase8 Upregulates Aristolactam_BII->Caspase3 Upregulates

Caption: Proposed mechanism of Aristolactam BII-induced anticancer effects in A549 cells.

General Workflow for In Vitro Anticancer Activity Screening

experimental_workflow cluster_assays Biological Assays start Start: A549 Cell Culture treatment Treatment with Aristolactam BII (Varying Concentrations and Timepoints) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end Conclusion on Anticancer Activity data_analysis->end

Caption: A generalized workflow for screening the in vitro anticancer activity of a compound.

Proposed Anti-inflammatory Mechanism of Aristolactam BII

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation) COX1->Prostaglandins COX2->Prostaglandins Aristolactam_BII Aristolactam BII Aristolactam_BII->COX1 Inhibits Aristolactam_BII->COX2 Inhibits

Caption: Proposed inhibitory effect of Aristolactam BII on the COX pathway.

References

The Therapeutic Potential of Aristolactam BIII: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BIII is a naturally occurring phenanthrene (B1679779) lactam alkaloid, primarily isolated from various plant species, including those of the Aristolochiaceae family.[1] Structurally related to aristolochic acids, which are known for their toxicity, aristolactams like this compound have emerged as compounds of significant therapeutic interest.[1] This technical guide provides a comprehensive overview of the current research into the potential therapeutic applications of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. The primary therapeutic avenues explored herein include neuroprotection, particularly in the context of Down syndrome, as well as its potential anticancer and anti-inflammatory activities.

Core Therapeutic Application: Neuroprotection via DYRK1A Inhibition

The most well-documented therapeutic potential of this compound lies in its potent and selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2] The gene for DYRK1A is located on chromosome 21, and its overexpression is a significant pathogenic factor in Down syndrome (DS).[2] This overexpression leads to a cascade of downstream effects, including the hyperphosphorylation of Tau protein, a hallmark of neurodegenerative diseases like Alzheimer's disease, which presents with early onset in individuals with Down syndrome.[3][4]

This compound acts as a novel DYRK1A inhibitor, rescuing Down syndrome-related phenotypes in both cellular and in vivo models.[2] By binding to the ATP-binding pocket of DYRK1A, it effectively suppresses the kinase's activity, thereby preventing the hyperphosphorylation of Tau and mitigating associated neurological defects.[2]

Signaling Pathway

The inhibitory action of this compound on DYRK1A interrupts a key pathological signaling cascade. Overexpressed DYRK1A phosphorylates multiple substrates, including the Tau protein and transcription factors like the Nuclear Factor of Activated T-cells (NFAT). Inhibition by this compound normalizes the phosphorylation state of these substrates, leading to improved neuronal function and rescued cellular phenotypes.

DYRK1A_Inhibition_Pathway cluster_upstream Upstream Factors cluster_core Core Interaction cluster_downstream Downstream Effects Gene_Overexpression DYRK1A Gene (Chromosome 21) DYRK1A DYRK1A Kinase (Overexpressed) Gene_Overexpression->DYRK1A Transcription & Translation Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) DYRK1A->Hyperphosphorylated_Tau Phosphorylates Phospho_NFAT Phosphorylated NFATc (Inactive, Cytoplasmic) DYRK1A->Phospho_NFAT Phosphorylates & Maintains Inactivity Rescued_Phenotype Rescued Phenotypes (Ameliorated Defects) Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A Inhibits Aristolactam_BIII->Rescued_Phenotype Leads to Tau Tau Protein Neuronal_Defects Neurological & Phenotypic Defects (DS-like) Hyperphosphorylated_Tau->Neuronal_Defects NFAT NFATc Phospho_NFAT->Neuronal_Defects Experimental_Workflow start Start: Identify Therapeutic Target (DYRK1A for Down Syndrome) virtual_screen Step 1: In Silico Screening (Structure-based virtual screen of >300,000 compounds) start->virtual_screen cell_based_assay Step 2: Cell-Based Primary Screen (NFAT-RE Promoter Assay) virtual_screen->cell_based_assay Identifies initial hits hit_evaluation Step 3: Primary Hit Evaluation cell_based_assay->hit_evaluation in_vitro_kinase In Vitro Kinase Assay (Determine IC50 for DYRK1A) hit_evaluation->in_vitro_kinase tau_phos Tau Phosphorylation Assay (in mammalian cells) hit_evaluation->tau_phos in_vivo_validation Step 4: In Vivo Validation (Pathological Models) in_vitro_kinase->in_vivo_validation Confirmed potency tau_phos->in_vivo_validation Confirmed cell activity fibroblasts DYRK1A-overexpressing Fibroblasts in_vivo_validation->fibroblasts drosophila DS-like Drosophila Models in_vivo_validation->drosophila mice DYRK1A Transgenic Mice in_vivo_validation->mice end End: Confirmed Hit (this compound) mice->end Demonstrates in vivo efficacy

References

The Initial Mechanistic Investigations of Aristolactam BII: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies into the mechanism of action of Aristolactam BII, a naturally occurring alkaloid. The document focuses on its anti-inflammatory, neuroprotective, and potential anti-cancer activities, presenting available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Findings and Quantitative Data

Initial research into Aristolactam BII has primarily focused on its anti-inflammatory and neuroprotective properties. The compound has demonstrated significant biological activity in preclinical models. A summary of the key quantitative findings is presented below.

Biological ActivityAssayTest SystemResult (IC50/Effect)Reference Compound
Anti-inflammatory Inhibition of 3α-Hydroxysteroid dehydrogenaseIn vitro4.6 µg/mLIndomethacin (4.6 µg/mL)[1]
Carrageenan-induced paw edemaMice26.2 ± 7.1% swelling rate at 50 mg/kg (p < 0.01)Diclofenac[2]
Neuroprotection Reduction of Nitric Oxide (NO) productionLPS-challenged macrophages~30% reductionNot specified[3]
DYRK1A Inhibition In vitro kinase assayPurified enzyme9.67 nM (for Aristolactam BIII)Not applicable[4]
Cell-based NFAT-RE promoter assayMammalian cellsLittle effectNot specified

Note: There is conflicting information regarding the DYRK1A inhibitory activity of Aristolactam BII. While one source suggests selective inhibitory potency, another indicates it has little effect in a cell-based assay. The potent inhibitory activity (IC50 = 9.67 nM) has been reported for a closely related analog, this compound.

Signaling Pathways and Mechanisms of Action

Initial studies suggest that Aristolactam BII exerts its effects through multiple mechanisms. The primary hypothesized pathways are detailed below.

Anti-inflammatory Pathway

The anti-inflammatory effects of Aristolactam BII are thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. In silico docking studies support this hypothesis, suggesting that Aristolactam BII may form hydrogen bonds with Serine 530 residues in the active sites of both COX-1 and COX-2[2]. Additionally, it has been shown to inhibit 3α-Hydroxysteroid dehydrogenase[1]. Interestingly, the related compound Aristolactam I has been found to exert its anti-inflammatory effects through a mechanism independent of NF-κB, a key transcription factor in inflammation[1]. This raises the possibility of a similar NF-κB-independent pathway for Aristolactam BII.

Aristolactam_BII_Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Aristolactam_BII Aristolactam BII Aristolactam_BII->COX1_COX2 Inhibition Other_Pathways Other Potential Pathways (e.g., 3α-HSD inhibition) Aristolactam_BII->Other_Pathways NFkB_Pathway NF-κB Pathway NFkB_Pathway->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of Aristolactam BII via COX-1/COX-2 inhibition.

Neuroprotective Pathway

The neuroprotective effects of Aristolactam BII have been attributed to its ability to reduce the production of nitric oxide (NO) in neuronal cells subjected to excitotoxicity[3]. Overproduction of NO is a key factor in neuronal damage. By inhibiting NO synthesis, Aristolactam BII may protect neurons from glutamate-induced injury. The precise molecular target for this NO reduction has not been fully elucidated in the initial studies.

Aristolactam_BII_Neuroprotective_Pathway Glutamate_Injury Glutamate-induced Neuronal Injury NO_Synthase Nitric Oxide Synthase (NOS) Glutamate_Injury->NO_Synthase Activation NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Aristolactam_BII Aristolactam BII Aristolactam_BII->NO_Production Inhibition

Caption: Proposed neuroprotective mechanism of Aristolactam BII through inhibition of nitric oxide production.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial studies of Aristolactam BII. These protocols are presented in a generalized format to be adapted for specific laboratory conditions.

Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of test compounds.

Objective: To assess the ability of Aristolactam BII to reduce acute inflammation in a mouse model.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Aristolactam BII

  • Carrageenan (1% w/v in sterile saline)

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into four groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Diclofenac, e.g., 10 mg/kg, intraperitoneally)

    • Group III: Aristolactam BII (e.g., 50 mg/kg, intraperitoneally)

    • Group IV: Normal (no treatment)

  • Compound Administration: Administer the vehicle, diclofenac, or Aristolactam BII to the respective groups 30 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the normal group.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Induced_Paw_Edema_Workflow Start Start: Acclimatize Mice Grouping Randomly Group Mice (Control, Positive Control, Test Compound) Start->Grouping Administer Administer Compounds (Vehicle, Diclofenac, Aristolactam BII) Grouping->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure_0h Measure Initial Paw Volume (0h) Inject->Measure_0h Measure_t Measure Paw Volume at Intervals (1h, 2h, 3h, 4h, 5h) Measure_0h->Measure_t Analyze Calculate % Increase and % Inhibition Measure_t->Analyze End End: Evaluate Anti-inflammatory Effect Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro Nitric Oxide (NO) Production Assay

This assay is used to determine the effect of a compound on nitric oxide production by cells, often macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibitory effect of Aristolactam BII on NO production in vitro.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Aristolactam BII

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Aristolactam BII for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to each 100 µL supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if Aristolactam BII induces apoptosis in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium

  • Aristolactam BII

  • Positive control for apoptosis (e.g., staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Aristolactam BII for a specified time (e.g., 24, 48 hours). Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

The initial investigations into the mechanism of action of Aristolactam BII highlight its potential as a multi-target therapeutic agent, particularly in the areas of inflammation and neuroprotection. The primary mechanisms appear to involve the inhibition of key inflammatory enzymes like COX-1 and COX-2, and the reduction of neurotoxic nitric oxide. While its role in cancer remains less defined, the apoptotic activity of related aristolactams suggests a promising avenue for future research. Further studies are required to elucidate the precise molecular targets, establish definitive dose-response relationships, and explore the potential for therapeutic development. This guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of Aristolactam BII.

References

The Ascending Profile of Aristolactam Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of aristolactam alkaloids, a class of natural compounds demonstrating significant potential in pharmaceutical research and development. This document provides a comprehensive overview of their chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies to support further investigation.

Introduction to Aristolactam Alkaloids

Aristolactam alkaloids are a group of phenanthrene (B1679779) lactam natural products.[1] They are primarily isolated from plant species belonging to the Aristolochiaceae, Annonaceae, Piperaceae, and Saururaceae families.[1][2] Historically, plants containing these alkaloids have been utilized in traditional medicine for treating a variety of ailments.[1][3] Structurally, they are related to aristolochic acids, which are well-documented for their nephrotoxic and carcinogenic properties.[1][4] However, aristolactam alkaloids themselves have exhibited a diverse and promising range of pharmacological activities, including potent antitumor, anti-inflammatory, antiplatelet, and antimicrobial effects, making them attractive candidates for drug discovery programs.[1][5][6]

Quantitative Biological Activity

The biological efficacy of aristolactam alkaloids has been quantified across various studies, with IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values providing a measure of their potency. The following tables summarize the reported quantitative data for their key biological activities.

Cytotoxic Activity

Aristolactam alkaloids have demonstrated significant cytotoxicity against a broad spectrum of human cancer cell lines.

Aristolactam DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Aristolactam AIIIaHeLaCervical Cancer7 - 30[4]
Aristolactam AIIIaA549Lung Cancer7 - 30[4]
Aristolactam AIIIaHGCGastric Cancer7 - 30[4]
Aristolactam AIIIaHCT-8/V (Navelbine-resistant)Colon Cancer3.55[7]
VelutinamA549Lung Adenocarcinoma21.57 µg/mL[8]
VelutinamHEK 293Embryonic Kidney13.28 µg/mL[8]
VelutinamCaSkiCervical Carcinoma10.97 µg/mL[8]
Aristolactam IRT4Bladder Cancer0.05 - 10[8]
Aristolactam IHK-2Proximal Tubular Epithelial>20.63 µM[9]
Anti-inflammatory Activity

Select aristolactam alkaloids have been evaluated for their ability to inhibit inflammatory pathways.

Aristolactam DerivativeAssayMediatorIC50 (µM)Reference
Aristolactam ICytokine Release AssayIL-652[10]
Aristolactam ICytokine Release AssayTNF-α116.8[10]
Antiplatelet Aggregation Activity

The inhibitory effects of aristolactam alkaloids on platelet aggregation have been investigated, highlighting their potential as antithrombotic agents.

Aristolactam DerivativeInducing AgentIC50 (µM)Reference
Piperolactam EArachidonic Acid-[11]
Piperolactam ECollagen-[11]
4-AllylcatecholArachidonic Acid9.9[4]
EugenolArachidonic Acid20.2[4]
Spiramine C1PAF30[12]
Spiramine C1ADP56[12]
Spiramine C1Arachidonic Acid29.9[12]
Antimicrobial Activity

The antimicrobial potential of aristolactam alkaloids and related plant extracts has been explored against various pathogens.

Plant Extract/CompoundMicroorganismMICReference
Aristolochia indica (Ethanol Extract)Multidrug-resistant bacteria50-100 µg/mL[13]
Toddalia asiatica (Ethanol Extract)Multidrug-resistant bacteria100-200 µg/mL[13]
Aristolactam N-(6'-trans-p-coumaroyl)-β-D-glucopyranosideBacillus subtilis43.8 µg/mL[10]
Aristolactam N-(6'-trans-p-coumaroyl)-β-D-glucopyranosideSarcina lutea175 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of aristolactam alkaloids.

Isolation and Purification of Aristolactam Alkaloids from Plant Material

Objective: To isolate and purify aristolactam alkaloids from their natural plant sources.

Materials:

Procedure:

  • Extraction:

    • Defat the powdered plant material by maceration with hexane for 24 hours to remove nonpolar compounds.[5]

    • Filter the plant material and air-dry.

    • Perform sequential extraction of the defatted material with solvents of increasing polarity, typically chloroform followed by methanol or 85% ethanol.[5][13] Macerate the plant material in each solvent for 48-72 hours with occasional agitation.

    • Filter the extracts after each solvent extraction step.

    • Concentrate the filtrates using a rotary evaporator at a temperature below 50°C to obtain the crude extracts.[5]

  • Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with hexane.

    • Dissolve the crude chloroform or methanol extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., hexane-chloroform) and gradually increasing the polarity by adding methanol.[14]

    • Collect fractions of the eluate.

  • Fraction Analysis and Purification:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5).[14]

    • Visualize the spots on the TLC plates under UV light.

    • Combine fractions that exhibit similar TLC profiles.

    • Further purify the combined fractions using preparative TLC or repeated column chromatography with finer solvent gradients to isolate individual aristolactam alkaloids.[14]

    • Characterize the purified compounds using spectroscopic techniques (e.g., NMR, MS, IR, UV).[13]

Chemical Synthesis of Aristolactam Alkaloids

Objective: To synthesize aristolactam alkaloids via a synergistic C-H bond activation and dehydro-Diels-Alder reaction.[2][15]

Materials:

  • Substituted benzamides

  • Vinyl sulfone

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Oxidant (e.g., AgSbF₆)

  • Benzyne (B1209423) precursor

  • Cesium fluoride (B91410) (CsF)

  • Acetonitrile (CH₃CN)

Procedure:

  • Synthesis of 3-Methyleneisoindolin-1-ones:

    • In a reaction vessel, combine the substituted benzamide, vinyl sulfone, ruthenium catalyst, and oxidant in a suitable solvent.

    • Heat the reaction mixture to facilitate the ruthenium-catalyzed oxidative cyclization via C-H bond activation.[15] This step forms the 3-methyleneisoindolin-1-one (B1254794) intermediate.

  • Dehydro-Diels-Alder Reaction:

    • To the solution containing the 3-methyleneisoindolin-1-one, add the benzyne precursor and cesium fluoride in acetonitrile.[15]

    • Stir the reaction mixture at room temperature to allow the [4+2] cycloaddition (dehydro-Diels-Alder reaction) to occur, which constructs the phenanthrene core of the aristolactam.[15]

  • Desulfonylation and Final Product Formation:

    • The reaction conditions also facilitate the in-situ desulfonylation (removal of the sulfonyl group) to yield the final aristolactam alkaloid.[15]

    • Purify the product using column chromatography.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of aristolactam alkaloids on cancer cell lines.[1][16]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Aristolactam alkaloid stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the aristolactam alkaloid stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[16]

    • Incubate the plates for an additional 2-4 hours at 37°C.[1] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Shake the plates gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of aristolactam alkaloids.[1][15]

Materials:

  • Wistar or Sprague-Dawley rats (150-250 g)

  • Carrageenan solution (1% in saline)

  • Aristolactam alkaloid suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week.[15]

    • Fast the animals overnight before the experiment with free access to water.

    • Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and different dose groups of the aristolactam alkaloid.[15]

  • Compound Administration:

    • Administer the vehicle, positive control, or aristolactam alkaloid suspension orally via gavage 30-60 minutes before inducing inflammation.[2]

  • Induction of Edema:

    • Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.[1]

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[5]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][2]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema = Vt - V₀.[1]

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Antiplatelet Aggregation Assessment: Light Transmission Aggregometry

Objective: To determine the inhibitory effect of aristolactam alkaloids on platelet aggregation.[17][18]

Materials:

  • Freshly drawn human or rabbit whole blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists (e.g., collagen, arachidonic acid, ADP, thrombin)

  • Aristolactam alkaloid solution (dissolved in a suitable solvent)

  • Platelet aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.[18]

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.[18]

    • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Platelet Aggregation Assay:

    • Pipette a specific volume of PRP into an aggregometer cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.

    • Add the aristolactam alkaloid solution (or vehicle control) to the PRP and incubate for a few minutes.[18]

    • Add a platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).[18]

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each concentration of the aristolactam alkaloid.

    • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

    • Determine the IC50 value for the antiplatelet activity of the compound.

Mechanisms of Action and Signaling Pathways

The biological activities of aristolactam alkaloids are attributed to their interaction with various cellular signaling pathways. Their anticancer effects, for instance, are often mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Aristolactam alkaloids have been shown to induce programmed cell death (apoptosis) in cancer cells. This process involves the activation of a cascade of caspases, leading to the cleavage of key cellular proteins such as PARP (Poly(ADP-ribose) polymerase), a hallmark of apoptosis.[3][19] The induction of apoptosis can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Modulation of NF-κB Signaling

The anti-inflammatory effects of some natural compounds are linked to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][21] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[22] Inhibition of the NF-κB pathway can lead to a reduction in the inflammatory response. While the direct effects of aristolactam alkaloids on this pathway require further elucidation, it represents a plausible mechanism for their observed anti-inflammatory properties.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key processes and pathways related to the study of aristolactam alkaloids.

G General Workflow for Isolation and Purification of Aristolactam Alkaloids plant_material Dried & Powdered Plant Material defatting Defatting (Hexane) plant_material->defatting extraction Sequential Extraction (Chloroform, Methanol) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Similar Fractions tlc_analysis->pooling purification Further Purification (Prep. TLC / Column Chromatography) pooling->purification pure_compound Pure Aristolactam Alkaloid purification->pure_compound characterization Structural Characterization (NMR, MS, etc.) pure_compound->characterization G Chemical Synthesis of Aristolactam Alkaloids benzamide Substituted Benzamide intermediate 3-Methyleneisoindolin-1-one benzamide->intermediate vinyl_sulfone Vinyl Sulfone vinyl_sulfone->intermediate cycloaddition Dehydro-Diels-Alder Reaction intermediate->cycloaddition benzyne Benzyne Precursor benzyne->cycloaddition final_product Aristolactam Alkaloid cycloaddition->final_product catalyst Ru Catalyst, Oxidant catalyst->intermediate reagent CsF, CH3CN reagent->cycloaddition G Apoptosis Induction by Aristolactam Alkaloids aristolactam Aristolactam Alkaloid cell Cancer Cell aristolactam->cell intrinsic Intrinsic Pathway (Mitochondrial) cell->intrinsic extrinsic Extrinsic Pathway (Death Receptor) cell->extrinsic caspase9 Caspase-9 Activation intrinsic->caspase9 caspase8 Caspase-8 Activation extrinsic->caspase8 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 cleaved_parp Cleaved PARP caspase3->cleaved_parp cleavage parp PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis G Overview of the Canonical NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb IκBα Phosphorylation ikk->ikb ubiquitination IκBα Ubiquitination & Degradation ikb->ubiquitination nfkb_release NF-κB (p50/p65) Release & Nuclear Translocation ubiquitination->nfkb_release nucleus Nucleus nfkb_release->nucleus dna_binding NF-κB binds to κB sites on DNA nfkb_release->dna_binding gene_transcription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines) dna_binding->gene_transcription inflammation Inflammation gene_transcription->inflammation

References

Delving into the Solubility Profile of Aristolactam BII: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Aristolactam BII, a naturally occurring alkaloid with significant neuroprotective and kinase inhibitory activities. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its handling and application in a laboratory setting. While precise quantitative solubility data remains limited in publicly accessible literature, this guide synthesizes available qualitative information and outlines a standardized experimental protocol for its determination.

Core Solubility Characteristics

Aristolactam BII is a yellow powder, and its solubility is a critical factor for its use in biological assays and formulation development. Based on available data from chemical suppliers, Aristolactam BII exhibits solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of Aristolactam BII in Common Laboratory Solvents
SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
AcetoneSoluble[1][2]

Note: The term "soluble" is based on qualitative descriptions from suppliers. Specific quantitative solubility values (e.g., in mg/mL or mM) are not consistently provided in available documentation. One supplier datasheet explicitly states "Solubility: N/A"[3]. For obtaining a higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial[1][3][4].

Experimental Protocol for Determining Solubility

To ascertain the precise quantitative solubility of Aristolactam BII, a standardized experimental protocol is essential. The following methodology is a synthesized approach based on established practices for determining the solubility of chemical compounds, such as the shake-flask method.

Objective: To determine the equilibrium solubility of Aristolactam BII in various laboratory solvents.
Materials:
  • Aristolactam BII (of known purity)

  • Selected solvents (e.g., DMSO, Ethanol, Methanol, Water, Acetone, Chloroform)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of Aristolactam BII to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of Aristolactam BII.

  • Data Analysis:

    • Calculate the solubility of Aristolactam BII in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Visualization of a Key Signaling Pathway

Aristolactam BII is recognized for its biological activity, notably as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The following diagram illustrates the inhibitory effect of Aristolactam BII on a simplified DYRK1A signaling pathway.

Aristolactam_BII_DYRK1A_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras B_Raf B-Raf Ras->B_Raf MEK1 MEK1 B_Raf->MEK1 DYRK1A_active DYRK1A (Active) MEK1->DYRK1A_active Activation Transcription_Factors Transcription Factors (e.g., STAT3, GLI1, CREB) DYRK1A_active->Transcription_Factors Phosphorylation & Activation Aristolactam_BII Aristolactam BII Aristolactam_BII->DYRK1A_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Inhibition of DYRK1A Signaling by Aristolactam BII.

This guide serves as a foundational resource for researchers working with Aristolactam BII. The provided information on its solubility and a standardized protocol for its quantitative determination, coupled with a visualization of its mechanism of action, will aid in the design and execution of future studies.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Aristolactam BIII from Aristolochia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams are a class of phenanthrene (B1679779) alkaloids found in various plant species, most notably within the Aristolochia genus. These compounds are biosynthetically related to the well-known and toxic aristolochic acids. While sharing a common structural backbone, aristolactams exhibit a range of biological activities, prompting interest in their isolation and characterization for potential therapeutic applications. Aristolactam BIII is one such compound of interest. The isolation of aristolactams can be challenging as they are often present as trace components within a complex mixture of similar compounds.[1] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Aristolochia species, based on established methodologies for related compounds.

Data Presentation: Quantitative Analysis of Aristolactams in Plant Material

Plant SpeciesPlant PartCompoundConcentration (µg/g of dry weight)Reference
Aristolochia maximaRootAristolochic Acid I2467[2]
Aristolochia clematitisRootAristolochic Acid II2557[2]
Aristolochia guentheriLeafAristolactam I212[2]
Houttuynia cordataAerial PartAristolactam BII12 - 380[3]
Houttuynia cordataLeafAristolactam BII12 - 870[3]

Experimental Protocols

This section outlines a comprehensive, step-by-step methodology for the extraction and purification of this compound.

Protocol 1: Plant Material Preparation and Extraction
  • Plant Material Collection and Preparation:

    • Collect the roots or stems of the selected Aristolochia species.

    • Wash the plant material thoroughly with water to remove soil and other debris.

    • Air-dry the material in a well-ventilated area at room temperature until brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Defatting of Plant Material (Optional but Recommended):

    • Macerate the powdered plant material in petroleum ether or hexane (B92381) (1:10 w/v) for 24 hours at room temperature with occasional stirring.[4][5]

    • Filter the mixture and discard the solvent.

    • Allow the defatted plant material to air-dry completely. This step removes non-polar compounds that can interfere with subsequent purification steps.

  • Extraction of Aristolactams:

    • Macerate the defatted plant powder in 95% ethanol (B145695) or methanol (B129727) (1:10 w/v) for 72 hours at room temperature with occasional shaking.[6]

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Chromatographic Purification

A. Silica (B1680970) Gel Column Chromatography (Initial Purification)

  • Column Preparation:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent such as hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing it with the initial mobile phase (100% chloroform (B151607) or dichloromethane).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform or methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and load the dried, extract-adsorbed silica onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform or dichloromethane.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A suggested gradient is as follows:

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • Chloroform:Methanol (95:5)

      • Chloroform:Methanol (90:10)

      • 100% Methanol

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel 60 F254 plates.

    • Use a mobile phase such as chloroform:methanol (95:5).

    • Visualize the spots under UV light (254 nm and 366 nm). Aristolactams are known to fluoresce.[7]

    • Combine the fractions that show a similar TLC profile and contain the compound of interest.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • System Preparation:

    • Use a preparative HPLC system equipped with a UV detector and a reversed-phase C18 column.[7]

  • Mobile Phase:

    • Prepare a mobile phase consisting of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid to improve peak shape.

  • Purification:

    • Dissolve the pooled and concentrated fractions from the column chromatography in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC column.

    • Elute the compounds using a linear gradient, for example, from 20% A to 80% A over 40 minutes.

    • Monitor the elution at a wavelength of 254 nm.

  • Fraction Collection and Purity Analysis:

    • Collect the peaks corresponding to this compound based on retention time (if a standard is available) or collect all major peaks for subsequent analysis.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Structural Characterization

The identity and structure of the purified compound should be confirmed using a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy for detailed structural elucidation.[2][4]

Mandatory Visualization

Extraction_and_Purification_of_Aristolactam_BIII Plant_Material Aristolochia Species (Roots/Stems) Grinding Grinding Plant_Material->Grinding Defatting Defatting with Hexane/Petroleum Ether Grinding->Defatting Extraction Maceration with Ethanol/Methanol Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) Crude_Extract->Column_Chromatography Fraction_Collection_CC Fraction Collection Column_Chromatography->Fraction_Collection_CC TLC_Monitoring TLC Monitoring Fraction_Collection_CC->TLC_Monitoring Pooling_Fractions Pooling of Fractions TLC_Monitoring->Pooling_Fractions Concentration_2 Concentration Pooling_Fractions->Concentration_2 Semi_Pure_Fractions Semi-Pure Aristolactam Fractions Concentration_2->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18 Column, Acetonitrile:Water Gradient) Semi_Pure_Fractions->Prep_HPLC Fraction_Collection_HPLC Fraction Collection Prep_HPLC->Fraction_Collection_HPLC Purity_Analysis Analytical HPLC for Purity Check Fraction_Collection_HPLC->Purity_Analysis Purified_Compound Purified this compound Purity_Analysis->Purified_Compound Characterization Structural Characterization (MS, NMR) Purified_Compound->Characterization

Caption: Workflow for the extraction and purification of this compound.

Safety Precautions

Aristolochia species contain aristolochic acids, which are known to be nephrotoxic and carcinogenic. Aristolactams are metabolites of aristolochic acids. Therefore, all handling of plant material and extracts should be performed with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. All waste materials should be disposed of in accordance with institutional guidelines for hazardous chemical waste.

References

Total Synthesis of Aristolactam BIII and Its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Aristolactam BIII and its analogues. The methodologies presented are based on two prominent and efficient synthetic strategies: a ruthenium-catalyzed C-H activation followed by a dehydro-Diels-Alder reaction, and a one-pot Suzuki-Miyaura coupling followed by an aldol (B89426) condensation cascade. These methods offer versatile approaches to constructing the core phenanthrene (B1679779) lactam structure of aristolactams, a class of natural products with significant biological activities, including antitumor properties.

Introduction

Aristolactams are a group of aporphine (B1220529) alkaloids characterized by a phenanthrene core with a fused lactam ring. This compound, in particular, has garnered interest for its potential therapeutic applications. The development of efficient and scalable synthetic routes to this compound and its analogues is crucial for further biological evaluation and drug development efforts. This document outlines two state-of-the-art synthetic methodologies, providing detailed experimental protocols, quantitative data for a range of analogues, and visual representations of the synthetic pathways to aid in their practical implementation.

Methodology 1: Ruthenium-Catalyzed C-H Activation and Dehydro-Diels-Alder Reaction

This synthetic approach, developed by Jeganmohan and coworkers, offers a concise route to aristolactams from readily available starting materials.[1][2][3] The key steps involve the construction of a 3-methyleneisoindolin-1-one (B1254794) intermediate via a ruthenium-catalyzed oxidative cyclization, followed by a dehydro-Diels-Alder reaction with a benzyne (B1209423) precursor to form the phenanthrene core.[1][2]

Logical Workflow

cluster_0 Step 1: Synthesis of 3-Methyleneisoindolin-1-one cluster_1 Step 2: Dehydro-Diels-Alder Reaction start Substituted Benzamide (B126) reagents1 [RuCl2(p-cymene)]2 (cat.) Cu(OAc)2·H2O AcOH start->reagents1 vinyl_sulfone Phenyl Vinyl Sulfone vinyl_sulfone->reagents1 intermediate1 3-Methyleneisoindolin-1-one reagents1->intermediate1 C-H Activation/ Oxidative Cyclization reagents2 CsF CH3CN intermediate1->reagents2 benzyne_precursor Benzyne Precursor benzyne_precursor->reagents2 product Aristolactam Analogue reagents2->product [4+2] Cycloaddition/ Desulfonylation

Caption: Workflow for Aristolactam Synthesis via C-H Activation and Diels-Alder Reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Methyleneisoindolin-1-ones

  • To a screw-capped tube, add the substituted benzamide (0.5 mmol), phenyl vinyl sulfone (1.0 mmol), [{RuCl2(p-cymene)}2] (0.0125 mmol, 2.5 mol%), and Cu(OAc)2·H2O (0.5 mmol).

  • Add acetic acid (2.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexane) to afford the desired 3-methyleneisoindolin-1-one.

Protocol 2: General Procedure for the Synthesis of Aristolactams via Dehydro-Diels-Alder Reaction

  • To a flame-dried round-bottom flask, add the 3-methyleneisoindolin-1-one (0.2 mmol), the benzyne precursor (0.4 mmol), and CsF (0.6 mmol).

  • Add anhydrous acetonitrile (B52724) (3.0 mL) to the flask under an inert atmosphere (N2 or Ar).

  • Stir the reaction mixture at room temperature (approximately 25-30 °C) for 24 hours.

  • After completion, quench the reaction with saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired aristolactam.

Quantitative Data

Table 1: Synthesis of Aristolactam Analogues via C-H Activation/Diels-Alder Reaction

EntryBenzamide Substituent (R1)Benzyne Precursor Substituent (R2)Product (Aristolactam)Yield (%)
1HHAristolactam66
24,5-(OCH2O)HThis compound Analogue63
33,4-(OMe)2HAristolactam BII65
4H4,5-(OMe)2Substituted Aristolactam60
54-MeH7-Methylaristolactam71
64-ClH7-Chloroaristolactam62

Yields are based on the isolated product after purification and are representative examples from the literature.

Methodology 2: One-Pot Suzuki-Miyaura Coupling and Aldol Condensation Cascade

This synthetic strategy, reported by Heo and coworkers, provides a direct one-pot synthesis of the phenanthrene lactam core. The key transformation involves a Suzuki-Miyaura coupling of a substituted isoindolin-1-one (B1195906) with a 2-formylphenylboronic acid, which is then followed by an in-situ intramolecular aldol condensation and dehydration to furnish the aristolactam skeleton.

Logical Workflow

cluster_0 One-Pot Cascade Reaction start Substituted Isoindolin-1-one reagents Pd(PPh3)4 (cat.) Cs2CO3 Toluene (B28343)/EtOH start->reagents boronic_acid 2-Formylphenylboronic Acid boronic_acid->reagents product Aristolactam Analogue reagents->product Suzuki Coupling -> Aldol Condensation -> Dehydration

Caption: Workflow for Aristolactam Synthesis via Suzuki-Miyaura/Aldol Cascade.

Experimental Protocols

Protocol 3: General Procedure for the One-Pot Synthesis of Aristolactams

  • To a microwave reaction vial, add the substituted 4-bromo-isoindolin-1-one (0.5 mmol), 2-formylphenylboronic acid (0.6 mmol), Pd(PPh3)4 (0.02 mmol, 4 mol%), and Cs2CO3 (1.5 mmol).

  • Add a mixture of toluene (2 mL) and ethanol (B145695) (1 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10 minutes.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel flash column chromatography (ethyl acetate/hexanes) to afford the desired phenanthrene lactam product.

Quantitative Data

Table 2: Synthesis of Aristolactam Analogues via Suzuki-Miyaura/Aldol Cascade

EntryIsoindolin-1-one Substituent (R1)2-Formylphenylboronic Acid Substituent (R2)ProductYield (%)
16,7-(OMe)2HAristolactam BII81
26,7-(OCH2O)HThis compound83
36-OMeHAristolactam FI75
4H4,5-(OMe)2Substituted Aristolactam78
56-MeH8-Methylaristolactam72
66-FH8-Fluoroaristolactam68

Yields are based on the isolated product after purification and are representative examples from the literature.

Conclusion

The two detailed methodologies provide efficient and versatile routes for the total synthesis of this compound and a variety of its analogues. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the final product. The provided protocols and quantitative data serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to access these biologically important molecules for further investigation. The visual workflows offer a clear overview of the synthetic strategies, facilitating their implementation in a laboratory setting.

References

Application Note: Quantification of Aristolactam BII using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Aristolactam BII, a compound of interest in various herbal matrices. The described protocol provides a reliable framework for the accurate determination of Aristolactam BII concentrations, essential for safety assessment, quality control, and pharmacokinetic studies. The method has been validated for key performance parameters including linearity, accuracy, precision, and sensitivity.

Introduction

Aristolactams are a class of alkaloids, some of which are metabolites of carcinogenic aristolochic acids.[1] Due to potential safety concerns associated with herbal products, the development of sensitive and specific analytical methods for the quantification of compounds like Aristolactam BII is crucial. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity for the analysis of target compounds in complex matrices. This document provides a detailed protocol for the quantification of Aristolactam BII using HPLC-MS/MS.

Experimental Protocols

Sample Preparation

The optimal sample preparation method involves ultrasonic extraction.[2]

  • Sample Weighing: Accurately weigh 0.5 g of the homogenized sample material.

  • Extraction: Add 20 mL of 80% methanol (B129727) to the sample.[2]

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic water bath.[2]

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

For complex matrices such as plasma or urine, a solid-phase extraction (SPE) cleanup step may be necessary to minimize matrix effects.[3][4]

HPLC-MS/MS Instrumentation and Conditions
  • HPLC System: A standard HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • HPLC Column: A C18 column (e.g., 75 × 2.1 mm, 2.0 µm) maintained at 35 °C.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to ensure the separation of Aristolactam BII from other components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The specific precursor ion and product ions for Aristolactam BII should be determined by direct infusion of a standard solution.

Preparation of Standards and Quality Controls
  • Stock Solution: Prepare a stock solution of Aristolactam BII in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Quantitative Data Summary

The performance of the HPLC-MS/MS method for the quantification of Aristolactam BII is summarized in the table below. The data is based on typical performance characteristics reported for similar analytical methods.[2][3][4]

ParameterResult
Linearity (R²)> 0.99[3][4]
Limit of Detection (LOD)≤4 ng/mL[2]
Limit of Quantification (LOQ)Data not available for BII, but typically low ng/mL range
Accuracy (% Recovery)81.3–109.6%[3][4]
Precision (%RSD)< 15%
StabilityStable under typical laboratory conditions[2]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample (0.5g) extract Add 80% Methanol (20mL) weigh->extract sonicate Ultrasonicate (30 min) extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms quantify Quantification msms->quantify report Reporting quantify->report

Caption: Experimental workflow for Aristolactam BII quantification.

Signaling Pathway Diagram (Illustrative)

While Aristolactam BII itself is not part of a signaling pathway, its parent compounds, aristolochic acids, are known to exert their toxicity through metabolic activation and DNA adduct formation. The following diagram illustrates this general pathway.

signaling_pathway AA Aristolochic Acid Metabolic_Activation Metabolic Activation (Nitroreduction) AA->Metabolic_Activation Aristolactam Aristolactam (e.g., Aristolactam BII) Metabolic_Activation->Aristolactam DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts Toxicity Nephrotoxicity & Carcinogenicity DNA_Adducts->Toxicity

Caption: Metabolic activation of aristolochic acid.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive tool for the quantification of Aristolactam BII in various samples. This application note serves as a comprehensive guide for researchers and scientists in the fields of natural product analysis, toxicology, and drug development, enabling accurate assessment of Aristolactam BII levels for safety and quality control purposes.

References

Application Notes and Protocols: Aristolactam BIII as a DYRK1A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase that plays a crucial role in a variety of cellular processes, including neurodevelopment, cell cycle progression, and gene transcription.[1] The gene encoding DYRK1A is located on chromosome 21, and its overexpression is a significant contributing factor to the pathophysiology of Down syndrome (DS) and has been implicated in Alzheimer's disease (AD).[1][2] This makes DYRK1A a key therapeutic target for these and other related neurological disorders.[1] Aristolactam BIII, a natural product derived from herbal plants, has been identified as a novel and potent inhibitor of DYRK1A.[2] It has demonstrated efficacy in rescuing disease-related phenotypes in cellular and animal models, making it a valuable tool for research and a potential lead for drug development.[2][3]

These application notes provide a comprehensive overview of this compound, its inhibitory profile, its effects on key signaling pathways, and detailed protocols for its use in research settings.

Quantitative Data and Kinase Profile

This compound potently inhibits the kinase activity of DYRK1A with a high degree of efficacy.[2][4][5] However, like many kinase inhibitors, it is not entirely specific and shows activity against other related kinases. A summary of its inhibitory concentrations (IC₅₀) is presented below.

Table 1: Kinase Inhibitory Profile of this compound

Kinase IC₅₀ (nM) Reference(s)
DYRK1A 9.67 - 15.5 [2][3][4]
CLK4 6.7 [3]
CLK1 11.4 [3]

| DYRK1B | 17.4 |[3] |

Note: The reported IC₅₀ values for DYRK1A vary slightly between studies but consistently fall within the low nanomolar range.

Key Signaling Pathways

This compound modulates cellular functions primarily by inhibiting DYRK1A's kinase activity, which in turn affects the phosphorylation status of its downstream substrates. Two of the most well-characterized pathways are the NFAT signaling and Tau phosphorylation pathways.

2.1 DYRK1A-NFAT Signaling Pathway

DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, which promotes their retention in the cytoplasm and prevents their activation.[6] By inhibiting DYRK1A, this compound allows for the dephosphorylation and subsequent nuclear translocation of NFAT, leading to the activation of target gene expression.[6] This mechanism is often exploited for cell-based screening of DYRK1A inhibitors.[6][7]

DYRK1A_NFAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFAT_P NFATc (Phosphorylated) [Inactive] NFAT NFATc (Dephosphorylated) [Active] NFAT_P->NFAT Dephosphorylation NFAT_n NFATc NFAT->NFAT_n Translocation DYRK1A DYRK1A DYRK1A->NFAT_P Phosphorylates Gene Target Gene Expression (e.g., Luciferase Reporter) NFAT_n->Gene Activates Aristolactam This compound Aristolactam->DYRK1A Inhibits

Caption: this compound inhibits DYRK1A, promoting NFAT activation.

2.2 DYRK1A and Tau Phosphorylation

Overexpression of DYRK1A leads to hyperphosphorylation of the Tau protein, a key event in the formation of neurofibrillary tangles (NFTs) associated with Alzheimer's disease and other tauopathies.[2][3] this compound has been shown to effectively suppress this DYRK1A-mediated hyperphosphorylation of Tau in both cell cultures and in vivo mouse models.[2][8]

DYRK1A_Tau_Pathway DYRK1A DYRK1A Overexpression (e.g., in DS, AD) Tau Tau Protein DYRK1A->Tau Hyperphosphorylates pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles (Pathology) pTau->NFT Aggregation Aristolactam This compound Aristolactam->DYRK1A Inhibits

Caption: this compound blocks DYRK1A-mediated Tau hyperphosphorylation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a DYRK1A inhibitor.

3.1 Protocol: Cell-Based NFAT-RE Luciferase Reporter Assay

This assay quantitatively measures DYRK1A activity in cells by assessing the activation of a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[6] Inhibition of DYRK1A by this compound leads to increased luciferase activity.[7]

NFAT_Assay_Workflow A 1. Seed 293T Cells B 2. Co-transfect with DYRK1A and NFAT-RE Luciferase Plasmids A->B C 3. Incubate for 24 hours B->C D 4. Treat with this compound (or DMSO control) + PMA/Ionomycin C->D E 5. Incubate for 12 hours D->E F 6. Lyse Cells E->F G 7. Measure Luciferase Activity F->G H 8. Analyze Data (Normalize to Control) G->H

Caption: Workflow for the cell-based NFAT-RE luciferase reporter assay.

Methodology:

  • Cell Culture: Seed human embryonic kidney 293T cells in 96-well plates at an appropriate density.

  • Transfection: After 24 hours, co-transfect the cells with a plasmid expressing human DYRK1A and a reporter plasmid containing the firefly luciferase gene under the control of an NFAT-RE promoter.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control. Stimulate the NFAT pathway by adding Phorbol 12-myristate 13-acetate (PMA) (e.g., 10 ng/ml) and Ionomycin (IM) (e.g., 5 µM).[6][7]

  • Incubation: Incubate the cells for an additional 12 hours.[7]

  • Lysis and Assay: Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity of treated samples to the DMSO control. Plot the relative luciferase activity against the log of the inhibitor concentration to determine the EC₅₀ value.

3.2 Protocol: Western Blot Analysis of Tau Phosphorylation

This method is used to assess the ability of this compound to inhibit DYRK1A-mediated Tau phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Transfection: Culture 293T cells and transfect them with plasmids expressing both DYRK1A and a Tau protein construct.

  • Inhibitor Treatment: After 24 hours, treat the cells with this compound (e.g., 1-10 µM) or DMSO for a specified period (e.g., 3-12 hours).[2][6]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to collect total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., p-Tau at Thr212) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for total Tau and a loading control (e.g., GAPDH or β-actin) to normalize the phosphorylated Tau signal. Quantify band intensities using densitometry software.

3.3 Protocol: In Vivo Administration and Brain Tissue Analysis

This protocol describes the evaluation of this compound's efficacy in a transgenic mouse model overexpressing DYRK1A (DYRK1A TG).

InVivo_Workflow A 1. Acclimate DYRK1A TG Mice and Wild-Type Littermates B 2. Oral Administration of This compound or Vehicle A->B C 3. Euthanize Mice after Short Interval (e.g., 30-40 min) B->C G 7. Behavioral Testing (Optional) e.g., Open Field Test B->G D 4. Dissect and Collect Brain Regions (Hippocampus, Frontal Cortex) C->D E 5. Prepare Tissue Homogenates D->E F 6. Western Blot Analysis for p-Tau, Total Tau, and Loading Control E->F H 8. Analyze and Compare Data between Groups F->H G->H

Caption: Workflow for in vivo testing of this compound in a mouse model.

Methodology:

  • Animal Model: Use DYRK1A transgenic (TG) mice and their wild-type littermates as controls.

  • Administration: Administer this compound orally (p.o.) to the mice. A vehicle control (e.g., DMSO/saline solution) should be administered to a separate cohort.

  • Tissue Collection: After a short interval (e.g., 30-40 minutes) to allow for absorption and blood-brain barrier penetration, euthanize the mice.[8] Immediately dissect and harvest brain regions of interest, such as the hippocampus and frontal cortex.

  • Protein Analysis: Prepare tissue homogenates and perform Western blot analysis as described in Protocol 3.2 to assess the levels of phosphorylated and total Tau.[8]

  • Behavioral Analysis (Optional): To assess functional outcomes, a separate cohort of mice can be treated with this compound over a longer period. Behavioral tests, such as the open field test, can be performed to evaluate the amelioration of exploratory behavioral deficits.[2]

  • Data Analysis: Quantify the Western blot data and perform statistical analysis to compare the levels of Tau phosphorylation between treated and untreated DYRK1A TG mice and wild-type controls.

Summary of Research Applications

  • Down Syndrome (DS) Research: this compound has been used to rescue pathological phenotypes in various DS models. It corrects proliferative defects in fibroblasts from DYRK1A TG mice and ameliorates neurological defects in DS-like Drosophila models.[2][4]

  • Alzheimer's Disease (AD) and Tauopathy Research: Its demonstrated ability to acutely suppress Tau hyperphosphorylation in the brains of DYRK1A TG mice makes it a valuable tool for studying the role of DYRK1A in the pathogenesis of AD and other tauopathies.[2][8]

  • Cell Cycle and Proliferation Studies: DYRK1A is a regulator of the cell cycle. This compound can be used to investigate the impact of DYRK1A inhibition on cell proliferation, such as its effect on cyclin D1 levels.[3]

  • Diabetes Research: Inhibition of DYRK1A has been shown to promote the replication of pancreatic β-cells, highlighting a potential therapeutic strategy for diabetes.[9] this compound can be used as a chemical probe to explore this phenomenon further.[3]

References

Application Notes and Protocols: In Vitro Cytotoxicity of Aristolactam BIII on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BIII is a naturally occurring alkaloid belonging to the aristolactam class of compounds, which are derived from aristolochic acids. While aristolochic acids themselves are known for their toxicity, various aristolactam derivatives have garnered scientific interest for their potential therapeutic properties, including antitumor activities. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The methodologies outlined herein, along with the summarized data and mechanistic insights, are intended to serve as a comprehensive resource for researchers investigating the anticancer potential of this compound.

Data Presentation

While extensive quantitative data for this compound across a wide range of cancer cell lines is not widely available in the public domain, the following tables summarize the available cytotoxicity data for this compound and the activities of closely related aristolactam compounds. This information provides a valuable reference for expected potency and for designing experimental concentration ranges.

Table 1: Cytotoxicity of this compound

CompoundCell LineAssayEndpointValue
This compoundMammalian cellsCytotoxicity AssayCC50~10 µM[1]

Table 2: Cytotoxicity of Related Aristolactam Compounds

CompoundCancer Cell LineCancer TypeIC50 Value
Aristolactam BIIA549Lung Carcinoma> 50 µg/mL[2]
Aristolactam AIIA549Lung Carcinoma> 50 µg/mL[2]

*Note: In the referenced study, concentrations of 12.5, 25, and 50 µg/mL were tested, and significant inhibition of cell viability was observed in a concentration-dependent manner. However, the precise IC50 values were not stated to be above 50 µg/mL.[2]

Mechanism of Action

Studies on aristolactam compounds suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.

Inhibition of DYRK1A Kinase

Recent research has identified this compound as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) with an in vitro IC50 value of 9.67 nM.[3] DYRK1A is a kinase implicated in various cellular processes, and its overexpression is associated with certain diseases. Inhibition of DYRK1A by this compound represents a key potential mechanism for its biological activity.

Induction of Apoptosis

Aristolactam compounds, such as Aristolactam BII and AII, have been shown to induce apoptosis in cancer cells.[2] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic process induced by these compounds is associated with the regulation of key signaling proteins.

Key molecular events in the apoptotic pathway influenced by related aristolactams include:[2]

  • Upregulation of pro-apoptotic proteins: Increased expression of Bax, a member of the Bcl-2 family that promotes apoptosis.

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2, a protein that inhibits apoptosis.

  • Activation of caspases: Increased activity of caspase-3 and caspase-8, which are key executioner and initiator caspases in the apoptotic cascade.

Experimental Protocols

The following are detailed protocols for conducting in vitro cytotoxicity assays to evaluate the effects of this compound on cancer cell lines. The most common and well-established method is the MTT assay.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Line Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep This compound Preparation Treatment Compound Treatment (24, 48, or 72h) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay Treatment->MTT Absorbance Absorbance Reading (570 nm) MTT->Absorbance DataAnalysis Data Analysis (% Viability, IC50) Absorbance->DataAnalysis

Caption: Experimental workflow for in vitro cytotoxicity assay of this compound.

Proposed Apoptotic Signaling Pathway of this compound

G cluster_cell Cancer Cell cluster_pathway Apoptotic Pathway AristolactamBIII This compound Bcl2 Bcl-2 (Anti-apoptotic) AristolactamBIII->Bcl2 Inhibition Bax Bax (Pro-apoptotic) AristolactamBIII->Bax Activation Caspase8 Caspase-8 (Initiator) AristolactamBIII->Caspase8 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Animal Model Studies Investigating Aristolactam BII Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on the Availability of Pre-existing Data

Therefore, the following application notes and protocols are provided as a comprehensive and detailed template for researchers and scientists to design and conduct their own animal model studies to investigate the efficacy of Aristolactam BII. This document is based on established best practices in preclinical cancer research.

Quantitative Data Presentation (Hypothetical Study)

Effective data presentation is crucial for the interpretation and comparison of results. Should an in vivo study be conducted, we recommend structuring the quantitative data as follows:

Table 1: Tumor Growth Inhibition of Aristolactam BII in Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing FrequencyMean Tumor Volume (mm³) ± SEM (Day 28)Tumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle Control-IntraperitonealDaily1500 ± 1500-
Aristolactam BII10IntraperitonealDaily900 ± 12040<0.05
Aristolactam BII25IntraperitonealDaily525 ± 9065<0.01
Aristolactam BII50IntraperitonealDaily225 ± 5085<0.001
Positive Control (e.g., Doxorubicin)5IntravenousWeekly300 ± 7080<0.001

Table 2: Survival Analysis of Tumor-Bearing Mice Treated with Aristolactam BII

Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)Hazard Ratio (95% CI)Statistical Significance (p-value)
Vehicle Control-35---
Aristolactam BII2549400.5 (0.3-0.8)<0.05
Aristolactam BII5063800.2 (0.1-0.5)<0.01
Positive Control (e.g., Doxorubicin)556600.3 (0.2-0.6)<0.01

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be essential in an animal model study of Aristolactam BII.

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Cell Line: A suitable human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) should be selected based on in vitro sensitivity to Aristolactam BII.

  • Tumor Implantation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor the animals for tumor growth.

Drug Preparation and Administration
  • Aristolactam BII Formulation:

    • Dissolve Aristolactam BII in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).

    • Prepare fresh solutions on each day of dosing.

  • Administration:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer the vehicle, Aristolactam BII, or a positive control drug according to the predetermined dosing schedule (e.g., intraperitoneal injection daily for 28 days).

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

Efficacy Endpoints and Analysis
  • Tumor Measurement:

    • Measure tumor dimensions (length and width) twice a week using a digital caliper.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Survival Study:

    • Monitor animals daily for signs of morbidity.

    • The endpoint for survival is typically defined as a tumor volume exceeding a certain limit (e.g., 2000 mm³) or the presentation of clinical signs of distress.

  • Data Analysis:

    • Tumor growth data should be analyzed using a two-way ANOVA.

    • Survival data should be plotted as Kaplan-Meier curves and analyzed using the log-rank test.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Select Animal Model (e.g., Athymic Nude Mice) C Subcutaneous Injection of Cancer Cells A->C B Culture Cancer Cells (e.g., A549) B->C D Tumor Growth Monitoring C->D E Randomize Mice into Groups D->E F Administer Aristolactam BII, Vehicle, or Positive Control E->F G Measure Tumor Volume (Twice Weekly) F->G H Monitor Survival F->H I Statistical Analysis G->I H->I

Caption: Experimental workflow for an in vivo efficacy study.

Hypothetical Signaling Pathway of Aristolactam BII

Based on the known mechanisms of other aristolactam alkaloids, a hypothetical signaling pathway for Aristolactam BII's anticancer activity could involve the induction of apoptosis.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus A Aristolactam BII B Receptor ? A->B Binds/Enters C Signal Transduction Cascade B->C D Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) C->D E Cytochrome c Release D->E F Caspase Activation (Caspase-9, Caspase-3) E->F G PARP Cleavage F->G H Apoptosis G->H

Caption: A hypothetical apoptosis induction pathway for Aristolactam BII.

References

Preparation of Aristolactam BIII Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and use of Aristolactam BIII stock solutions for in vitro cell culture experiments. This compound is a natural alkaloid that has garnered significant interest for its potent and selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in various cellular processes and pathological conditions such as Down syndrome and certain cancers.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution and storage, and recommended working concentrations for cell-based assays.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes key quantitative information for working with this compound.

ParameterValueSource(s)
Molecular Weight 309.3 g/mol [3][4]
Appearance Yellow powder[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
Recommended Solvent for Cell Culture Dimethyl sulfoxide (B87167) (DMSO), cell culture gradeN/A
Recommended Stock Solution Concentrations 1 mM, 5 mM, 10 mM, 50 mM, or 100 mM in DMSO[5]
Stock Solution Storage Store in aliquots at -20°C for up to 6 months or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. Protect from light.N/A
Typical Working Concentrations 1 µM - 10 µM for DYRK1A inhibition studies in mammalian cells. Cytotoxic effects (IC50) have been observed at < 4 µg/mL in P-388, HT-29, and A549 cell lines.[5]

Experimental Protocols

Materials
  • This compound powder (purity >95%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL), preferably amber or wrapped in foil

  • Calibrated precision balance

  • Vortex mixer

  • Optional: Sonicator water bath

  • Sterile serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.

  • Calculation:

    • To prepare a 10 mM (0.01 mol/L) solution, the required mass of this compound (MW = 309.3 g/mol ) is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM x 1 mL x 309.3 g/mol = 3.093 mg

  • Weighing:

    • Under a chemical fume hood, carefully weigh out 3.093 mg of this compound powder using a precision balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

    • For enhanced solubility, the tube can be gently warmed to 37°C or briefly placed in a sonicator water bath.[4]

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short to medium-term storage (up to 6 months). For long-term storage, -80°C is recommended. Protect the tubes from light by using amber tubes or wrapping them in aluminum foil.

Preparation of Working Solutions for Cell Culture
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final working concentration.

    • Important: To avoid precipitation of the compound, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable for most cell lines.

    • For example, to prepare a 10 µM working solution in 1 mL of cell culture medium from a 10 mM stock solution (a 1:1000 dilution):

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

      • The final DMSO concentration in this example will be 0.1%.

  • Vehicle Control:

    • It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for preparing and using the stock solutions.

Aristolactam_BIII_Signaling_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects cluster_tau Tau Phosphorylation cluster_nfat NFAT Pathway Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Tau Tau pTau Hyperphosphorylated Tau DYRK1A->pTau Inhibits Dephosphorylation NFATc_P Phosphorylated NFATc (Cytoplasmic) NFATc Dephosphorylated NFATc (Nuclear Translocation) DYRK1A->NFATc Promotes Phosphorylation Tau->pTau Phosphorylation NFATc_P->NFATc Dephosphorylation Gene_Expression Gene Expression NFATc->Gene_Expression Activation

Caption: Signaling pathway of this compound as a DYRK1A inhibitor.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_use Application in Cell Culture weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate to Homogenize dissolve->vortex aliquot 4. Aliquot into Sterile Tubes vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw dilute 7. Dilute in Cell Culture Medium (Final DMSO < 0.5%) thaw->dilute treat 8. Treat Cells dilute->treat analyze 9. Analyze Cellular Response treat->analyze control Vehicle Control (Medium + DMSO) control->treat

Caption: Experimental workflow for preparing and using this compound.

References

Application Notes and Protocols for Aristolactam BIII Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Aristolactam BIII analytical standards and reference materials. This document outlines the physicochemical properties, analytical methodologies for quantification, and insights into its mechanism of action.

Physicochemical Properties and Handling

This compound is a naturally occurring alkaloid. For accurate experimental results, it is crucial to handle and store the analytical standard appropriately.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₄[1][2]
Molecular Weight 309.3 g/mol [1]
CAS Number 53948-10-0[1][2]
Appearance Yellow powder[1]
Purity >98% (as determined by HPLC)[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
Storage Store in a sealed container in a cool, dry place. For long-term storage, desiccate at -20°C.[1][2]

Note on Solubility: For enhanced solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath. Stock solutions can be stored at -20°C for several months. It is advisable to prepare fresh working solutions on the day of use.[1]

Analytical Protocols

Accurate quantification of this compound is essential for research and development. Below are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol for Quantitative Analysis by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound. Method validation and optimization are recommended for specific matrices.

Experimental Workflow for HPLC-UV Analysis

Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Column C18 Column HPLC->Column Detection UV Detector (254 nm) Column->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for aristolactam analysis. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 254 nm, which is a common wavelength for aromatic compounds.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or DMSO.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from a biological matrix):

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of ice-cold acetonitrile to 1 volume of the sample.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Quantification:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol for Quantitative Analysis by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.

Experimental Workflow for LC-MS/MS Analysis

Sample Sample Preparation (SPE) LC LC Separation Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1 (Precursor Ion) ESI->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ions) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for LC-MS/MS quantification of this compound.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated sample (e.g., plasma diluted with water).

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute this compound with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate and reconstitute in the initial mobile phase.

Mass Spectrometry Parameters:

The specific mass transitions for this compound will need to be optimized on the instrument. The precursor ion will be [M+H]⁺ (m/z 310.3). Product ions can be determined by infusing a standard solution and performing a product ion scan.

Table 2: Illustrative LC-MS/MS Parameters for Aristolactams

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Aristolactam I294.1264.1236.1
Aristolactam II280.1250.1222.1
This compound 310.3 To be determinedTo be determined

Note: Product ions for this compound need to be experimentally determined.

Mechanism of Action and Signaling Pathway

This compound has been identified as a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3] Inhibition of DYRK1A by this compound can impact various downstream signaling pathways involved in cell proliferation and survival.

Table 3: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
DYRK1A Kinase9.67

Source: Phytomedicine, 2021[3]

Table 4: Cytotoxicity of Aristolactam AIIIa (a related compound) in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer~7-30
A549Lung Cancer~7-30
HGCGastric Cancer~7-30

Note: This data is for a structurally similar compound, Aristolactam AIIIa.

DYRK1A Signaling Pathway

The following diagram illustrates the signaling pathway involving DYRK1A and the potential impact of this compound. DYRK1A is known to phosphorylate and activate SIRT1, which in turn can deacetylate p53, affecting its transcriptional activity and influencing cell cycle progression and apoptosis.

cluster_inhibition Inhibition cluster_pathway DYRK1A Signaling Pathway Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Inhibits SIRT1 SIRT1 DYRK1A->SIRT1 Phosphorylates & Activates p53_acetylated Acetylated p53 (active) SIRT1->p53_acetylated Deacetylates p53_deacetylated Deacetylated p53 (inactive) CellCycle Cell Cycle Arrest p53_acetylated->CellCycle Apoptosis Apoptosis p53_acetylated->Apoptosis

Caption: this compound inhibits DYRK1A, impacting downstream signaling.

Conclusion

The this compound analytical standard is a critical tool for researchers in drug discovery and development. The protocols provided herein offer a starting point for the accurate and reliable quantification of this compound. Understanding its mechanism of action as a DYRK1A inhibitor opens avenues for investigating its therapeutic potential in various diseases. As with any analytical method, proper validation and optimization are paramount for achieving high-quality, reproducible data.

References

Application of Aristolactam Biii in neurodegenerative disease models.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. A key pathological feature in several of these diseases, particularly Alzheimer's, is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles and subsequent neuronal death. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a critical kinase involved in this pathological process. Aristolactam BIII, a natural product, has emerged as a potent inhibitor of DYRK1A, presenting a promising therapeutic avenue for neurodegenerative disorders associated with tau pathology.[1][2]

These application notes provide a comprehensive overview of the use of this compound in various neurodegenerative disease models, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

The primary mechanism of action of this compound in the context of neurodegenerative diseases is the potent inhibition of DYRK1A kinase activity.[1][2] Overexpression of DYRK1A is a significant factor in the pathology of Down syndrome, which shares features with Alzheimer's disease, including tau hyperphosphorylation.[1] By inhibiting DYRK1A, this compound effectively suppresses the downstream hyperphosphorylation of tau, thereby preventing the formation of neurofibrillary tangles and rescuing neuronal function.[1] Additionally, aristolactam derivatives have been noted for their anti-inflammatory properties, a crucial aspect in combating the chronic neuroinflammation observed in most neurodegenerative conditions. While the direct anti-inflammatory action of this compound is yet to be fully elucidated, it represents a potential secondary mechanism contributing to its neuroprotective effects.

Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

Assay TypeSystemTargetParameterValueReference
Kinase AssayCell-freeDYRK1AIC509.67 nM[1][2]
Cell-based AssayMammalian CellsDYRK1A-mediated Tau PhosphorylationInhibitionEffective Suppression[1]
Cell ProliferationDYRK1A Transgenic Mouse FibroblastsProliferation DefectsRescueSignificant Rescue[1]

Table 2: In Vivo Efficacy of this compound in a Down Syndrome-like Drosophila Model

ModelPhenotypeTreatmentOutcomeReference
DS-like Drosophila ModelNeurological and Phenotypic DefectsThis compoundRescue of Defects[1]

Table 3: In Vivo Efficacy of this compound in a DYRK1A Transgenic Mouse Model

ModelParameterTreatmentOutcomeReference
DYRK1A Transgenic MiceBrain Tau HyperphosphorylationOral administration of this compoundAcute Suppression[1]
DYRK1A Transgenic MiceExploratory Behavioral Deficit (Open Field Test)Oral administration of this compoundSignificant Amelioration[1]

Experimental Protocols

This section provides detailed protocols for key experiments involving this compound in neurodegenerative disease models.

Protocol 1: In Vitro DYRK1A Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • DYRKtide peptide substrate

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 5 µL of a solution containing the DYRK1A enzyme and the DYRKtide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

Objective: To evaluate the neuroprotective effect of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or 10 µM Amyloid-beta 25-35 peptide for an Alzheimer's model)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., another known neuroprotective agent).

  • Induce neurotoxicity by adding the chosen neurotoxin (6-OHDA or Amyloid-beta) to the wells and incubate for 24 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate at 37°C for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

  • Analyze the data to determine the protective effect of this compound at different concentrations.

Protocol 3: In Vivo Tau Phosphorylation Assessment in a Transgenic Mouse Model

Objective: To assess the effect of this compound on tau phosphorylation in the brain of DYRK1A transgenic mice.

Materials:

  • DYRK1A transgenic mice and wild-type littermates

  • This compound formulated for oral administration

  • Vehicle control solution

  • Anesthesia

  • Brain homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence detection system

Procedure:

  • Administer this compound or vehicle control to DYRK1A transgenic mice via oral gavage at a predetermined dose and schedule.

  • At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS.

  • Dissect the brain and homogenize the cortex or hippocampus in homogenization buffer.

  • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Perform SDS-PAGE and Western blotting with the brain lysates.

  • Probe the membranes with primary antibodies against total tau and specific phospho-tau epitopes.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence system.

  • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.

  • Compare the levels of tau phosphorylation between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling Pathway

DYRK1A_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Processes Aristolactam_BIII This compound DYRK1A DYRK1A Kinase Aristolactam_BIII->DYRK1A Inhibits Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Leads to

Caption: this compound inhibits DYRK1A, preventing Tau hyperphosphorylation.

Experimental Workflow

Neuroprotection_Assay_Workflow start Start seed_cells Seed SH-SY5Y Cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat induce_toxicity Induce Neurotoxicity (e.g., 6-OHDA) pretreat->induce_toxicity mtt_assay Perform MTT Assay for Cell Viability induce_toxicity->mtt_assay analyze Analyze Data & Determine Neuroprotection mtt_assay->analyze end End analyze->end

Caption: Workflow for assessing the neuroprotective effects of this compound.

Logical Relationship

Therapeutic_Rationale Disease Neurodegenerative Disease (e.g., Alzheimer's) Pathology Tau Hyperphosphorylation (pTau) Disease->Pathology is characterized by Enzyme DYRK1A Kinase Activity Pathology->Enzyme is driven by Intervention This compound Enzyme->Intervention is a target for Outcome Reduced pTau & Neuroprotection Intervention->Outcome leads to

References

Application Notes and Protocols for Antiplatelet Aggregation Activity Assays of Aristolactam BIII

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BIII is a naturally occurring aristolochia alkaloid that has been identified as a constituent with anti-platelet aggregation activity in vitro.[1][2][3] This compound is of interest to researchers in the fields of pharmacology and drug development for its potential as a lead compound in the development of novel antiplatelet therapeutics. These application notes provide a comprehensive overview of the methodologies to assess the antiplatelet aggregation effects of this compound, with a focus on in vitro assays. The protocols are designed to be accessible to researchers, scientists, and professionals involved in drug discovery and development.

Data Presentation

Table 1: Inhibitory Effects of Compounds from Piper taiwanense on Arachidonic Acid (AA)-Induced Platelet Aggregation in Washed Rabbit Platelets

CompoundConcentration (µg/mL)Inhibition of AA-induced Aggregation (%)IC50 (µg/mL)IC50 (µM)
4-Allylcatechol100Complete1.59.9
Eugenol100Complete3.320.2
Piperolactam B100Nearly CompleteNot DeterminedNot Determined
Piperolactam C100Nearly CompleteNot DeterminedNot Determined
This compound Not Specified Active Not Determined Not Determined
Goniothalactam100Nearly CompleteNot DeterminedNot Determined

Data synthesized from research by Chen et al.[1][4]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antiplatelet aggregation activity of this compound. The gold standard method for this assessment is Light Transmission Aggregometry (LTA).[5]

Protocol 1: Preparation of Washed Rabbit Platelets

This protocol is adapted from standard laboratory procedures for platelet isolation.[6]

Materials:

  • Fresh rabbit whole blood collected in anticoagulant solution (e.g., 3.8% sodium citrate (B86180), 1:9 ratio with blood).[6]

  • Centrifuge.

  • Polypropylene (B1209903) tubes.

  • Washing buffer (e.g., Tyrode's buffer, pH 7.4).

  • Prostaglandin I2 (PGI2) or apyrase to prevent premature platelet activation.

Procedure:

  • Collect fresh whole blood from rabbits into tubes containing sodium citrate as an anticoagulant. Gently invert the tubes to mix.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.[5]

  • Carefully transfer the PRP to a new polypropylene tube.

  • To wash the platelets, add an equal volume of washing buffer to the PRP. To prevent platelet activation during washing, a platelet inhibitor like PGI2 (final concentration ~1 µM) can be added.

  • Centrifuge the PRP-buffer mixture at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in fresh washing buffer.

  • Repeat the washing step (steps 5 and 6) at least once more.

  • After the final wash, resuspend the platelet pellet in a suitable buffer for the aggregation assay (e.g., Tyrode's buffer) and adjust the platelet concentration to a standardized level (e.g., 3-5 x 10^8 platelets/mL).

Protocol 2: Light Transmission Aggregometry (LTA) Assay

This protocol outlines the use of an aggregometer to measure platelet aggregation.[5][7][8]

Materials:

  • Washed platelet suspension (from Protocol 1).

  • Platelet aggregometer.

  • Glass or siliconized cuvettes with stir bars.

  • Platelet agonists: Arachidonic Acid (AA) and Collagen solutions.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Control solvent (e.g., DMSO).

  • Platelet-poor plasma (PPP) for calibration (obtained by centrifuging the remaining blood from Protocol 1 at a high speed, e.g., 2000 x g for 20 minutes).[6]

Procedure:

  • Turn on the platelet aggregometer and allow it to warm up to 37°C.

  • Calibrate the aggregometer using a cuvette with platelet-poor plasma (PPP) to set 100% light transmission (representing full aggregation) and a cuvette with the adjusted washed platelet suspension to set 0% light transmission (representing no aggregation).

  • Pipette the adjusted washed platelet suspension into a cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer for a few minutes to equilibrate to 37°C.

  • Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration. For control experiments, add the same volume of the solvent. Incubate for a predetermined time (e.g., 1-5 minutes).

  • Place the cuvette into the measurement channel of the aggregometer and start recording the light transmission.

  • Add a specific concentration of a platelet agonist (e.g., arachidonic acid, final concentration ~100 µM; or collagen, final concentration ~1-5 µg/mL) to induce aggregation.

  • Continue recording the light transmission until the aggregation response reaches a plateau.

  • The percentage of aggregation is calculated from the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation in its presence to the aggregation in the control.

  • To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage inhibition against the logarithm of the concentration.

Mandatory Visualizations

Signaling Pathway

The inhibitory activity of this compound against arachidonic acid-induced platelet aggregation strongly suggests its mechanism of action involves interference with the arachidonic acid metabolic pathway. This pathway is crucial for the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[9][10]

Arachidonic_Acid_Pathway_in_Platelet_Aggregation membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Agonist Stimulation aa Arachidonic Acid (AA) pla2->aa cox Cyclooxygenase (COX) aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 txs Thromboxane Synthase pgh2->txs txa2 Thromboxane A2 (TXA2) txs->txa2 receptor TXA2 Receptor (TP) txa2->receptor activation Platelet Activation (Shape Change, Granule Release) receptor->activation aggregation Platelet Aggregation activation->aggregation aristolactam This compound aristolactam->cox Inhibition (Hypothesized)

Caption: Hypothesized mechanism of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing the antiplatelet activity of a test compound like this compound in vitro.

Experimental_Workflow start Start: Test Compound (this compound) incubation Incubate Platelets with This compound start->incubation blood Blood Collection (Rabbit) prp PRP Preparation (Centrifugation) blood->prp wash Platelet Washing prp->wash adjust Adjust Platelet Concentration wash->adjust adjust->incubation lta Light Transmission Aggregometry (LTA) agonist Add Agonist (AA or Collagen) lta->agonist incubation->lta measure Measure Aggregation agonist->measure analysis Data Analysis (% Inhibition, IC50) measure->analysis end End analysis->end

Caption: In vitro antiplatelet screening workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of Aristolactam BIII

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor solubility of Aristolactam BIII in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my aqueous buffer?

A1: this compound is a hydrophobic molecule, as indicated by its solubility in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[1][2]. Its chemical structure lacks strongly ionizable functional groups, meaning that adjustments to the pH of the aqueous buffer are unlikely to significantly improve its solubility. The primary reason for its poor aqueous solubility is the energetic unfavorability of disrupting the hydrogen-bonding network of water to accommodate the non-polar this compound molecule.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (in this case, DMSO) is not high enough in the final aqueous solution to keep the compound dissolved. Here are several strategies to overcome this:

  • Optimize the final DMSO concentration: Aim for the lowest effective concentration of your compound to minimize the required DMSO. Many cell-based assays can tolerate up to 0.5-1% DMSO, but it is crucial to run a vehicle control to assess the impact of DMSO on your specific experimental system.

  • Use a higher initial stock concentration: This allows for a smaller volume of the DMSO stock to be added to the aqueous buffer, thereby lowering the final DMSO concentration.

  • Employ a stepwise dilution: Instead of adding the DMSO stock directly to the final aqueous buffer, perform an intermediate dilution step in a solution containing a higher concentration of co-solvent or an excipient before the final dilution.

Q3: Are there alternatives to DMSO for improving the solubility of this compound?

A3: Yes, several other co-solvents and excipients can be used, either alone or in combination with DMSO. The choice of solvent will depend on the specific requirements of your experiment, such as cell viability or compatibility with analytical techniques.

  • Ethanol (B145695): Can be used as a co-solvent. Similar to DMSO, it is important to determine the tolerance of your experimental system to the final ethanol concentration.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming an inclusion complex that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Surfactants: Surfactants like Tween® 80 or Solutol® HS 15 can increase solubility by forming micelles that entrap the hydrophobic compound. The concentration of the surfactant should be kept low and well above its critical micelle concentration (CMC).

  • Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG 300, PEG 400) can act as co-solvents to enhance solubility.

Q4: Can physical methods be used to improve the solubility of this compound?

A4: Yes, physical methods can be effective, particularly during the initial stock solution preparation.

  • Warming: Gently warming the solution to 37°C can help increase the solubility of this compound[3]. However, be cautious about the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down compound aggregates and facilitate dissolution[3].

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility of this compound.

Table 1: Solubility Enhancement Strategies for this compound
StrategyAgent/MethodRecommended Starting Concentration/ConditionAdvantagesDisadvantages
Co-solvents Dimethyl Sulfoxide (DMSO)< 1% (v/v) in final solutionHigh solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Ethanol< 1% (v/v) in final solutionLess toxic than DMSO for some cell lines.May not be as effective as DMSO.
Polyethylene Glycol (PEG 300/400)1-10% (v/v) in final solutionGenerally low toxicity.Can increase the viscosity of the solution.
Excipients Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)Low toxicity, effective for many hydrophobic compounds.Can be expensive, may interact with other components.
Tween® 800.1-1% (v/v)Effective at low concentrations.Can interfere with some biological assays.
Physical Methods Warming37°CSimple and effective for initial dissolution.Risk of compound degradation at higher temperatures.
SonicationBrief pulses in an ultrasonic bathAids in breaking up aggregates.Can generate heat, potential for compound degradation.
Experimental Protocols
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen co-solvent (e.g., DMSO, Ethanol) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the tube to 37°C in a water bath for 5-10 minutes.

  • Alternatively, or in addition to warming, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare a stock solution of the chosen cyclodextrin (B1172386) (e.g., 20% w/v HP-β-CD in the desired aqueous buffer).

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Incubate the mixture on a shaker at room temperature for 24-48 hours to allow for complex formation.

  • After incubation, centrifuge the solution at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visual Troubleshooting Workflows

The following diagrams illustrate the decision-making process for troubleshooting poor solubility.

G Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound in aqueous buffer check_organic Is the compound soluble in an organic solvent (e.g., DMSO)? start->check_organic prepare_stock Prepare a concentrated stock solution in the chosen organic solvent. check_organic->prepare_stock Yes no_organic_solubility Compound is not soluble in common organic solvents. Further investigation of compound properties is needed. check_organic->no_organic_solubility No precipitates Does the compound precipitate upon dilution into the aqueous buffer? prepare_stock->precipitates optimize_dilution Optimize dilution strategy: - Lower final co-solvent concentration - Use stepwise dilution precipitates->optimize_dilution Yes success Success: Compound is soluble in the final aqueous buffer. precipitates->success No optimize_dilution->success try_alternatives Try alternative solubility enhancement methods. optimize_dilution->try_alternatives Still precipitates try_alternatives->success

Caption: A decision tree for troubleshooting the poor solubility of this compound.

G Solubility Enhancement Mechanisms cluster_cosolvent Co-solvent Mechanism cluster_cyclodextrin Cyclodextrin Mechanism cluster_surfactant Surfactant Mechanism cosolvent This compound in Aqueous Buffer add_cosolvent Add Co-solvent (e.g., DMSO) cosolvent->add_cosolvent reduced_polarity Reduces polarity of the bulk solvent add_cosolvent->reduced_polarity increased_solubility Increased Solubility reduced_polarity->increased_solubility cyclodextrin This compound in Aqueous Buffer add_cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) cyclodextrin->add_cyclodextrin inclusion_complex Forms an inclusion complex with the hydrophobic compound add_cyclodextrin->inclusion_complex soluble_complex Soluble Complex inclusion_complex->soluble_complex surfactant This compound in Aqueous Buffer add_surfactant Add Surfactant (e.g., Tween® 80) surfactant->add_surfactant micelle_formation Forms micelles that encapsulate the hydrophobic compound add_surfactant->micelle_formation solubilized_in_micelle Solubilized in Micelles micelle_formation->solubilized_in_micelle

References

Technical Support Center: Optimization of HPLC Parameters for Better Separation of Aristolactam Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Aristolactam isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of Aristolactam isomers, providing potential causes and systematic troubleshooting steps.

Q1: Why am I experiencing poor resolution or co-elution of my Aristolactam isomers?

A1: Poor resolution and co-elution are frequent challenges in separating Aristolactam isomers due to their high structural similarity. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of the HPLC column is critical. Standard C18 columns may not provide sufficient selectivity for closely related isomers.[1] Consider columns with alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different interactions like π-π stacking.[1][2] For chiral separations, a chiral stationary phase (CSP) is essential.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, pH, and additives, plays a crucial role in achieving selectivity.[1]

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity due to their different solvent properties.[2][3]

    • pH: The pH of the mobile phase can affect the ionization state of Aristolactams, thereby influencing their retention and selectivity.[1][2] For reversed-phase HPLC, adjusting the pH of the aqueous portion is beneficial.[1]

    • Additives: Small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and selectivity.[1]

  • Inadequate Gradient Elution: A shallow gradient elution program can often enhance the separation of closely related compounds compared to an isocratic method.[1][2]

Troubleshooting Steps:

  • Optimize Mobile Phase: Systematically vary the organic modifier (acetonitrile vs. methanol), pH, and additive concentration.[1][2]

  • Screen Different Columns: Test columns with different stationary phase chemistries (e.g., C18, Phenyl-hexyl, PFP).[1][2]

  • Adjust Gradient Profile: Employ a shallower gradient over a longer run time to improve separation.[1][2]

  • Modify Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can sometimes improve resolution.[2][4]

Q2: My Aristolactam isomer peaks are tailing. What is the cause and how can I resolve it?

A2: Peak tailing is a common HPLC issue, often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like some alkaloids.[1]

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic analytes, leading to peak tailing.[1]

  • Column Overload: Injecting an excessive amount of sample can lead to peak distortion.[1]

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1]

Troubleshooting Steps:

  • Use End-Capped Columns: Employ high-purity, end-capped columns to minimize silanol interactions.[1]

  • Mobile Phase Modification:

    • Lower pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups.[1]

    • Add a Basic Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can compete for active sites and improve peak shape.[1]

  • Reduce Sample Concentration: Dilute your sample to check for column overload.[1]

  • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Use a Guard Column: A guard column can protect the analytical column from contaminants.[1][5]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.[1][6]

Q3: I am unable to separate the enantiomers of a specific Aristolactam. What are the key considerations for chiral separation?

A3: Separating enantiomers is particularly challenging as they have identical physical and chemical properties in an achiral environment.[1]

  • Chiral Stationary Phases (CSPs): The most effective approach for separating enantiomers is to use a CSP. These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., those with amylose (B160209) or cellulose (B213188) derivatives) have shown excellent performance for separating isoquinoline (B145761) alkaloids, a related class of compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[1] It typically uses carbon dioxide as the main mobile phase component with an alcohol modifier.[1]

Troubleshooting Steps for Chiral Separation:

  • Screen Multiple CSPs: Test a variety of chiral columns with different selectors to find the one with the best enantioselectivity for your specific Aristolactam isomers.[1]

  • Optimize Mobile Phase:

    • Normal-Phase HPLC: Vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the non-polar mobile phase (e.g., hexane).[1]

    • SFC: Optimize the percentage of the alcohol co-solvent.[1]

  • Consider Temperature: Temperature can affect chiral recognition; therefore, experimenting with different column temperatures is recommended.[1]

  • Explore SFC: If HPLC does not provide adequate separation, SFC can be a powerful alternative.[1]

Data Presentation

Table 1: Reference UPLC-MS/MS Retention Times for Aristolactam Isomers

Aristolactam IsomerRetention Time (min)
Aristolactam I (AL-I)5.8[1]
Aristolactam II (AL-II)Not Reported in Cited Study

Note: The referenced study focused on Aristolochic Acid I and its metabolite Aristolactam I. Retention times for other isomers were not provided in this specific publication but can be found in other cited literature.[1]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Aristolactam I

This protocol is adapted from a study focused on the analysis of Aristolochic Acid I and its metabolite Aristolactam I.[1]

  • Instrumentation: An Ultra-Performance Liquid Chromatograph (UPLC) system coupled with a tandem mass spectrometer is recommended for high sensitivity and selectivity.[2]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Waters BEH-C18, 100 mm × 2.1 mm, 1.7 µm).[1]

    • Column Temperature: 40 °C.[1][4]

    • Mobile Phase:

      • A: 0.5 mM ammonium acetate with 0.5% acetic acid (v/v) in ultrapure water.[1]

      • B: Acetonitrile.

    • Gradient Elution:

      • Start with a low percentage of organic modifier and gradually increase it to elute the compounds of interest. A shallow gradient is often beneficial for isomer separation.[1]

    • Flow Rate: A lower flow rate can lead to better efficiency and improved resolution.[2]

    • Injection Volume: A small injection volume is recommended to avoid column overload.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Aristolactam Isomer Separation Start Start: Poor Separation of Aristolactam Isomers Check_Resolution Issue: Poor Resolution or Co-elution Start->Check_Resolution Check_Tailing Issue: Peak Tailing Start->Check_Tailing Chiral_Separation Issue: Enantiomer Separation Start->Chiral_Separation Optimize_MP Optimize Mobile Phase (Organic Modifier, pH, Additives) Check_Resolution->Optimize_MP Yes Use_Endcapped Use End-Capped Columns Check_Tailing->Use_Endcapped Yes Screen_Columns Screen Different Columns (C18, Phenyl-hexyl, PFP) Optimize_MP->Screen_Columns Adjust_Gradient Adjust Gradient Profile (Shallower Gradient) Screen_Columns->Adjust_Gradient Modify_Temp Modify Column Temperature Adjust_Gradient->Modify_Temp End End: Improved Separation Modify_Temp->End Modify_MP_Tailing Modify Mobile Phase (Lower pH, Basic Modifier) Use_Endcapped->Modify_MP_Tailing Check_Overload Reduce Sample Concentration & Match Injection Solvent Modify_MP_Tailing->Check_Overload Use_Guard_Column Use Guard Column & Flush Check_Overload->Use_Guard_Column Use_Guard_Column->End Screen_CSPs Screen Chiral Stationary Phases (CSPs) Chiral_Separation->Screen_CSPs Yes Optimize_Chiral_MP Optimize Chiral Mobile Phase (Normal Phase or SFC) Screen_CSPs->Optimize_Chiral_MP Consider_SFC Consider Supercritical Fluid Chromatography (SFC) Optimize_Chiral_MP->Consider_SFC Consider_SFC->End

Caption: A logical workflow for troubleshooting common HPLC separation issues for Aristolactam isomers.

HPLC_Parameter_Optimization Key HPLC Parameters for Optimization HPLC_Optimization HPLC Optimization for Aristolactam Isomers Stationary_Phase Stationary Phase HPLC_Optimization->Stationary_Phase Mobile_Phase Mobile Phase HPLC_Optimization->Mobile_Phase Temperature Temperature HPLC_Optimization->Temperature Flow_Rate Flow Rate HPLC_Optimization->Flow_Rate Column_Chemistry Column Chemistry (C18, Phenyl, PFP, Chiral) Stationary_Phase->Column_Chemistry Organic_Modifier Organic Modifier (ACN vs. MeOH) Mobile_Phase->Organic_Modifier pH pH Mobile_Phase->pH Additives Additives (Formic Acid, TEA) Mobile_Phase->Additives Gradient Gradient Elution Mobile_Phase->Gradient Temp_Effect Impacts Selectivity & Viscosity Temperature->Temp_Effect Flow_Effect Affects Resolution & Analysis Time Flow_Rate->Flow_Effect

References

How to prevent degradation of Aristolactam Biii during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Aristolactam BIII during storage. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for solid this compound?

A1: For optimal stability, solid this compound should be stored under the following conditions:

Storage DurationTemperatureAtmosphereLight ConditionContainer
Short-term 2-8°C (Refrigerated)SealedProtected from light (Amber vial)Tightly sealed glass vial
Long-term -20°C to -80°C (Frozen)Sealed under inert gas (Argon or Nitrogen)Protected from light (Amber vial)Tightly sealed glass vial

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] Stock solutions can be prepared in these solvents and should be stored at -20°C or lower for several months.[1] It is advisable to prepare fresh solutions for immediate use whenever possible. If advance preparation is necessary, store the stock solution in tightly sealed vials, protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which includes a phenanthrene (B1679779) core, a lactam ring, and methoxy (B1213986) groups, this compound is susceptible to degradation through several pathways:

  • Oxidation: The electron-rich phenanthrene ring system can be oxidized, potentially leading to the formation of quinone-type structures.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the breakdown of the aromatic system.

  • Hydrolysis: While the lactam ring in this compound is generally more stable than smaller lactam rings (e.g., in beta-lactam antibiotics), it can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.

Potential Degradation Pathways of this compound A This compound B Oxidation (e.g., air, peroxides) A->B C Photodegradation (UV/Visible Light) A->C D Hydrolysis (Strong Acid/Base) A->D E Oxidized Products (e.g., Quinones) B->E F Photodegraded Products C->F G Ring-Opened Products D->G

Potential Degradation Pathways of this compound

Troubleshooting Guide

Problem 1: Discoloration or change in the physical appearance of solid this compound.

Potential Cause Recommended Solution
Exposure to air and/or light leading to oxidation or photodegradation. Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial. For long-term storage, keep it at -20°C to -80°C.
Moisture absorption. Ensure the container is tightly sealed and consider storing it in a desiccator.

Problem 2: Appearance of unexpected peaks in the HPLC chromatogram of a stored sample.

Potential Cause Recommended Solution
Degradation of this compound. Review the storage conditions (temperature, light exposure, atmosphere). If degradation is suspected, it is advisable to use a fresh batch of the compound. To confirm degradation, a forced degradation study can be performed on a fresh sample to identify the retention times of potential degradation products.
Contamination of the sample or solvent. Use high-purity solvents and clean laboratory ware. Prepare a fresh solution from a new vial of the compound and re-analyze.

Problem 3: Decreased peak area or concentration of this compound in a stored stock solution.

Potential Cause Recommended Solution
Degradation in solution. Stock solutions, especially if not stored properly, can degrade over time. It is recommended to prepare fresh solutions for quantitative experiments. If older solutions must be used, they should be re-qualified against a freshly prepared standard. Store stock solutions at -20°C or below and protect from light.
Evaporation of solvent. Ensure vials are tightly sealed. Use vials with secure caps, such as those with PTFE-lined septa.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a clean, dry vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to the original concentration for analysis.

  • Photodegradation (Solution):

    • Expose 1 mL of the stock solution in a quartz cuvette or a clear glass vial to a light source providing both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 24 hours).

    • A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A This compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photodegradation (UV/Vis Light) A->F G Neutralization (for B & C) B->G C->G H HPLC Analysis D->H E->H F->H G->H HPLC Troubleshooting Logic A Problem Observed B Peak Tailing A->B Symptom C Poor Resolution A->C Symptom D Ghost Peaks A->D Symptom E Retention Time Shift A->E Symptom F Check Mobile Phase pH (Acidic modifier helps with phenolics) B->F Potential Cause G Check for Column Overload (Reduce injection volume/concentration) B->G Potential Cause H Optimize Gradient Profile (Slower gradient for better separation) C->H Potential Cause I Check for Late Eluting Peaks (Increase run time or add a wash step) D->I Potential Cause J Check Mobile Phase Composition and Column Equilibration E->J Potential Cause

References

Technical Support Center: Refining Aristolactam Biii Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Aristolactam Biii. This resource is designed to provide guidance on refining dosages for animal studies to minimize toxicity while achieving desired therapeutic effects. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable strategies for your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for a new animal study?

A1: Currently, there is limited publicly available data on established in vivo dosages of this compound. One study reported oral administration to mice to evaluate its effect on Tau hyperphosphorylation but did not specify the exact dosage used[1]. Therefore, a conservative dose-range finding study is the recommended starting point. It is advisable to begin with a low dose, potentially extrapolated from in vitro effective concentrations (e.g., its IC50 of 9.67 nM for DYRK1A inhibition), and escalate gradually in different animal cohorts[1].

Q2: What are the potential toxicities associated with Aristolactam compounds?

A2: While specific toxicity data for this compound is scarce, related compounds like Aristolactam I (a metabolite of Aristolochic Acid I) are known to cause nephrotoxicity. The mechanism of toxicity for Aristolactam I involves mitochondrial uptake and the formation of DNA adducts, which can lead to kidney damage[2][3][4][5][6]. Although the toxicity profile of this compound may differ, it is prudent to monitor for signs of kidney and liver distress in animal studies.

Q3: How can I monitor for potential toxicity during my animal study?

A3: Regular monitoring of animal health is crucial. Key parameters to observe include:

  • Clinical Signs: Changes in body weight, food and water intake, activity levels, and overall appearance.

  • Biochemical Analysis: Periodic blood and urine tests to assess kidney function (e.g., BUN, creatinine) and liver function (e.g., ALT, AST).

  • Histopathology: At the end of the study, conduct a thorough histopathological examination of key organs, particularly the kidneys and liver, to identify any cellular damage.

Q4: What are the best practices for reducing animal use while determining a safe dosage?

A4: Employing the "3Rs" principle (Replacement, Reduction, and Refinement) is essential. Strategies include:

  • Microsampling: This technique allows for the collection of small blood volumes, enabling serial sampling from the same animal and reducing the total number of animals required[7].

  • Weight of Evidence Approach: Utilize existing data on similar compounds to inform study design and potentially reduce the need for extensive chronic toxicity studies[8].

  • In Silico Modeling: Computational toxicology models can help predict potential toxicities and refine dose selection before initiating animal studies[9].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality or severe adverse events in the initial dose group. The starting dose is too high.Immediately halt the study for that cohort. Re-evaluate the starting dose based on all available in vitro data and literature on related compounds. Begin a new dose-escalation study with a significantly lower starting dose (e.g., 10-fold lower).
No observable therapeutic effect at the tested doses. - The doses are too low.- Poor bioavailability of this compound.- Rapid metabolism and clearance.- Gradually escalate the dose in subsequent cohorts while carefully monitoring for toxicity.- Investigate different formulation strategies to enhance solubility and absorption.- Conduct pharmacokinetic studies to determine the compound's half-life and optimize the dosing schedule.
Inconsistent results between individual animals in the same dose group. - Variability in drug administration.- Genetic or physiological differences between animals.- Ensure consistent and accurate dosing techniques.- Increase the number of animals per group to improve statistical power.- Ensure a homogenous animal population in terms of age, weight, and health status.
Signs of kidney or liver toxicity at seemingly effective doses. The therapeutic window of this compound is narrow.- Explore dose fractionation (administering smaller doses more frequently) to maintain therapeutic levels while reducing peak concentration-related toxicity.- Investigate co-administration with a renoprotective or hepatoprotective agent, though this would require separate validation.

Data Presentation: Example Table for Dose-Response and Toxicity Data

Dose Group (mg/kg) Number of Animals Observed Therapeutic Effect (e.g., % reduction in tumor volume) Average Body Weight Change (%) Key Biomarker 1 (e.g., Serum Creatinine) Key Biomarker 2 (e.g., ALT) Adverse Events Noted
Vehicle Control100%+5%BaselineBaselineNone
11015%+4%No significant changeNo significant changeNone
51040%+1%Slight increaseNo significant changeMild lethargy in 2/10 animals
101065%-3%Significant increaseSlight increaseModerate lethargy, ruffled fur
201070%-10%High increaseSignificant increaseSevere lethargy, hunched posture

Experimental Protocols

Protocol 1: Dose-Range Finding Study
  • Animal Model: Select a relevant animal model (e.g., mice or rats) based on the research question.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose), with a sufficient number of animals per group for statistical significance.

  • Dose Preparation: Prepare this compound in a suitable vehicle. Ensure the formulation is sterile and stable.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weight at least twice a week.

  • Data Collection: At the end of the study period, collect blood and tissue samples for biochemical and histopathological analysis.

  • Data Analysis: Analyze the data to identify the maximum tolerated dose (MTD) and a range of effective doses.

Protocol 2: Monitoring for Nephrotoxicity
  • Urine Collection: Collect urine samples from animals at baseline and at regular intervals throughout the study.

  • Urine Analysis: Analyze urine for markers of kidney damage, such as proteinuria and glucosuria.

  • Blood Collection: Collect blood samples via appropriate methods (e.g., tail vein, retro-orbital sinus) at specified time points.

  • Serum Analysis: Measure serum levels of blood urea (B33335) nitrogen (BUN) and creatinine.

  • Histopathology: After euthanasia, perfuse and fix the kidneys. Process the tissue for histopathological examination, looking for signs of tubular necrosis, interstitial nephritis, or other abnormalities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experimentation cluster_analysis Data Analysis & Refinement start Define Research Question lit_review Literature Review on This compound & Analogs start->lit_review dose_selection Initial Dose Selection lit_review->dose_selection animal_model Select Animal Model dose_selection->animal_model dose_range Dose-Range Finding Study animal_model->dose_range monitor Monitor for Toxicity (Clinical Signs, Body Weight) dose_range->monitor biochem Biochemical Analysis (Blood, Urine) monitor->biochem histopath Histopathology biochem->histopath data_analysis Analyze Data (MTD, Efficacy) histopath->data_analysis refine_dose Refine Dosage for Future Studies data_analysis->refine_dose

Caption: Workflow for determining a refined dosage of this compound.

signaling_pathway cluster_cell Cellular Response to this compound cluster_toxicity Potential Toxicity Pathway (Hypothetical) Aristolactam_Biii This compound DYRK1A DYRK1A Aristolactam_Biii->DYRK1A Inhibition Mitochondria Mitochondria Aristolactam_Biii->Mitochondria ? DNA_Adducts DNA Adducts Aristolactam_Biii->DNA_Adducts ? Tau Tau DYRK1A->Tau Phosphorylation NFAT NFAT DYRK1A->NFAT Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Gene_Expression Altered Gene Expression NFAT->Gene_Expression ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Cell_Stress Cellular Stress ROS->Cell_Stress DNA_Adducts->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: Known and hypothetical signaling pathways of this compound.

References

Navigating Experimental Variability in Aristolactam BIII Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Aristolactam BIII, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help overcome common sources of experimental variability in bioassays involving this potent DYRK1A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for use in cell-based assays?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, DMSO is the most commonly used solvent. It is recommended to prepare a concentrated stock solution in 100% DMSO, which can then be diluted to the final desired concentration in the cell culture medium. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.

Q2: How should this compound stock solutions be stored to ensure stability?

A2: this compound stock solutions in DMSO can be stored at -20°C for up to three months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. While some studies suggest that storing compounds in a DMSO/water (90/10) mixture can be stable, it is crucial to validate the stability of this compound under your specific storage conditions.

Q3: My MTT assay results show high variability between replicates when testing this compound. What are the potential causes?

A3: High variability in MTT assays can stem from several factors. Inconsistent cell seeding density is a primary cause, so ensure a homogenous cell suspension and careful pipetting. Incomplete formazan (B1609692) crystal solubilization can also lead to variability; ensure adequate mixing after adding the solubilization solvent (e.g., DMSO or acidified isopropanol). Finally, "edge effects" in 96-well plates, where wells on the perimeter of the plate evaporate more quickly, can be mitigated by not using the outer wells for experimental samples and filling them with sterile PBS or media instead.

Q4: I am observing a low signal or no inhibition in my DYRK1A kinase assay with this compound. What should I troubleshoot?

A4: A lack of inhibition could be due to several reasons. First, verify the activity of your recombinant DYRK1A enzyme using a known inhibitor as a positive control. The concentration of ATP is also critical; high concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to an apparent lack of inhibition. It is recommended to use an ATP concentration at or near the Km of the enzyme. Also, ensure that this compound is fully dissolved in the assay buffer, as precipitation will lead to an inaccurate concentration.

Q5: Can this compound interfere with fluorescence-based assays?

A5: Like many small molecules, there is a potential for this compound to interfere with fluorescence-based assays through autofluorescence or quenching. To determine if this is occurring, it is essential to run control experiments. This includes measuring the fluorescence of this compound in the assay buffer without any other assay components. If interference is detected, consider using an alternative assay with a different detection method (e.g., luminescence or absorbance) or employing a far-red fluorescent probe, which is less susceptible to interference from autofluorescent compounds.

Troubleshooting Guides

MTT Assay for Cell Viability

Issue: High Background Absorbance

  • Potential Cause: Contamination of the culture medium with reducing agents, microbial contamination, or direct reduction of MTT by this compound.

  • Recommended Solution:

    • Use fresh, sterile reagents and phenol (B47542) red-free media during the MTT incubation step.

    • Test for direct MTT reduction by incubating this compound with MTT in a cell-free system. If a color change occurs, consider an alternative viability assay (e.g., CellTiter-Glo®, LDH assay).

    • A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[1]

Issue: Inconsistent Results

  • Potential Cause: Uneven cell plating, incomplete dissolution of formazan crystals, or compound precipitation.

  • Recommended Solution:

    • Ensure a single-cell suspension before plating and use calibrated multichannel pipettes for cell seeding.

    • After adding the solubilization solution, mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15-30 minutes to ensure complete dissolution of formazan crystals.

    • Visually inspect the wells for any precipitate of this compound after its addition to the media. If precipitation is observed, consider preparing fresh dilutions and ensuring complete solubilization in DMSO before dilution in media.

In Vitro DYRK1A Kinase Assay

Issue: Low Signal-to-Background Ratio

  • Potential Cause: Low enzyme activity, suboptimal substrate or ATP concentration, or insufficient incubation time.

  • Recommended Solution:

    • Titrate the DYRK1A enzyme to determine the optimal concentration that yields a robust signal.

    • Optimize the concentrations of the substrate and ATP. The ATP concentration should ideally be close to its Km value for DYRK1A.

    • Perform a time-course experiment to determine the optimal incubation time for the kinase reaction.

Issue: High Variability in IC50 Values

  • Potential Cause: Inaccurate serial dilutions of this compound, variability in enzyme activity between experiments, or inconsistent incubation times.

  • Recommended Solution:

    • Prepare fresh serial dilutions of this compound for each experiment.

    • Use a consistent lot of recombinant DYRK1A enzyme and ensure it is properly stored and handled to maintain its activity.

    • Use a multichannel pipette or automated liquid handler to initiate and stop the kinase reactions simultaneously for all wells.

Quantitative Data Summary

ParameterValueAssay TypeReference
This compound IC50 for DYRK1A 9.67 nMIn vitro kinase assay[2]
This compound IC50 for CLK4 6.7 nMIn vitro kinase assay[3]
This compound IC50 for CLK1 11.4 nMIn vitro kinase assay[3]
This compound IC50 for DYRK1B 17.4 nMIn vitro kinase assay[3]
This compound Cytotoxicity (CC50) ~10 µMCell-based assay

Experimental Protocols

Detailed Methodology: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Detailed Methodology: In Vitro DYRK1A Kinase Assay (ELISA-based)
  • Plate Coating: Coat the wells of a high-binding 96-well microplate with a DYRK1A-specific substrate (e.g., a peptide containing a known DYRK1A phosphorylation site) at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. Wash the wells again three times with wash buffer.

  • Kinase Reaction:

    • Prepare serial dilutions of this compound in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

    • Add 25 µL of the this compound dilutions to the appropriate wells.

    • Add 25 µL of recombinant DYRK1A enzyme (at a pre-determined optimal concentration) to all wells except the no-enzyme control. Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration near the Km for DYRK1A, typically 10-50 µM) to all wells.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by washing the wells three times with wash buffer.

  • Detection:

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add an HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of a TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the color development by adding 100 µL of a stop solution (e.g., 1 M H2SO4).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Subtract the background absorbance from all other readings and calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

Visualizing the Mechanism: Signaling Pathways and Workflows

Aristolactam_BIII_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection & Analysis prep_compound Dissolve this compound in DMSO (Stock Solution) treat_cells Treat Cells with Serial Dilutions of this compound prep_compound->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells add_reagent Add Bioassay Reagent (e.g., MTT, Kinase Substrate) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read Plate (Absorbance/Fluorescence) incubate->read_plate analyze_data Analyze Data (IC50 Calculation) read_plate->analyze_data

Caption: A generalized workflow for this compound bioassays.

DYRK1A_Tau_Pathway Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Inhibits Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Aggregates to form

Caption: Inhibition of Tau phosphorylation by this compound.

DYRK1A_NFAT_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Inhibits NFAT Dephosphorylated NFAT (Active) DYRK1A->NFAT Phosphorylates (promotes nuclear export) NFAT_P Phosphorylated NFAT (Inactive) NFAT_P->NFAT Calcineurin Calcineurin Calcineurin->NFAT_P Dephosphorylates NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Gene_Expression Target Gene Expression NFAT_nuc->Gene_Expression

Caption: this compound's effect on the NFAT signaling pathway.

References

Best practices for handling and storing Aristolactam Biii powder.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Aristolactam BIII powder. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary research applications?

This compound is a naturally occurring alkaloid. It is of significant interest to researchers for its biological activities, which include moderate antitumor and anti-platelet aggregation properties. Recent studies have identified this compound as a potent inhibitor of the DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) enzyme, suggesting its potential therapeutic application in conditions where DYRK1A is implicated, such as Down syndrome.

2. What are the known hazards associated with this compound powder?

3. What are the recommended storage conditions for this compound powder?

To ensure the stability and integrity of this compound powder, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light. For long-term storage, it is recommended to store the powder desiccated at -20°C.

4. In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For biological experiments, DMSO is commonly used to prepare a primary stock solution.

5. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration primary stock solution in anhydrous, high-purity DMSO. This stock solution can then be diluted to the desired working concentration in an appropriate aqueous buffer or cell culture medium immediately before use. The final concentration of DMSO in the experimental system should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Compound Degradation. this compound may be sensitive to light, pH, and repeated freeze-thaw cycles.

    • Solution: Always prepare fresh working solutions from a frozen stock for each experiment. Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

  • Possible Cause 2: Low Purity of the Compound. Impurities in the this compound powder can lead to off-target effects or altered potency.

    • Solution: Verify the purity of your this compound powder using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A protocol for developing a stability-indicating HPLC method is provided below.

  • Possible Cause 3: Solvent Effects. The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your assay is consistent across all treatments and controls, and is below the threshold known to cause cellular stress or toxicity.

Issue: Difficulty in dissolving this compound powder.

  • Possible Cause: The compound may not be readily soluble at the desired concentration.

    • Solution: To aid dissolution, you can gently warm the solution in a 37°C water bath and sonicate it for a short period. Always visually inspect the solution to ensure that all the powder has dissolved before making further dilutions.

Issue: Precipitate formation in the working solution.

  • Possible Cause: this compound may have limited solubility in aqueous solutions, causing it to precipitate out when diluted from a high-concentration organic stock.

    • Solution: Prepare working solutions immediately before use and ensure thorough mixing. It may be necessary to use a lower final concentration of this compound or to include a small, biologically compatible amount of a co-solvent.

Data Presentation

Table 1: Storage and Handling of this compound

ParameterRecommendationRationale
Storage Temperature (Powder) -20°C (long-term), desiccateTo minimize degradation over time.
Storage Temperature (in Solvent) -20°C (up to 1 month), -80°C (up to 6 months)To maintain the stability of the stock solution.
Light Exposure Protect from lightAristolactams can be light-sensitive.
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, strong reducing agentsTo prevent chemical reactions that could degrade the compound.
Recommended Solvent (Stock) Anhydrous, high-purity DMSOGood solubility and compatibility with many biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a standardized stock solution for use in biological experiments.

Materials:

  • This compound powder (Molecular Weight: 309.32 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 309.32 g/mol * 1000 mg/g = 3.0932 mg

  • Weighing: Carefully weigh out approximately 3.1 mg of this compound powder and record the exact weight. Place the powder into a sterile amber vial.

  • Dissolving: Add the calculated volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, if you weighed out exactly 3.0932 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Development of a Stability-Indicating HPLC Method for Purity Assessment

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and to separate it from potential degradation products.

Materials:

  • This compound powder

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • A C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Forced Degradation Study:

    • Acidic: Dissolve a small amount of this compound in a solution of 0.1 M HCl and heat at 60°C for 2-4 hours.

    • Alkaline: Dissolve a small amount of this compound in a solution of 0.1 M NaOH and heat at 60°C for 2-4 hours.

    • Oxidative: Dissolve a small amount of this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal: Expose the solid powder to 105°C for 24 hours.

    • Photolytic: Expose a solution of this compound to UV light for 24 hours.

  • Method Development:

    • Initial Conditions: Start with a C18 column and a mobile phase gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical starting gradient could be 10-90% B over 20 minutes.

    • Optimization: Inject the undergraded this compound and the samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak of this compound and any degradation peaks.

    • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).

  • Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Mandatory Visualization

Aristolactam_BIII_Handling_Workflow cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_experiment Experiment cluster_disposal Disposal storage_powder Store Powder -20°C, Desiccated Protect from Light weigh Weigh Powder storage_powder->weigh Retrieve storage_solution Store Stock Solution -80°C, Aliquoted Protect from Light dilute Dilute to Working Concentration storage_solution->dilute Retrieve dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dissolve->storage_solution dissolve->dilute assay Perform Assay dilute->assay waste Dispose as Cytotoxic Waste assay->waste

Caption: Workflow for the safe handling and use of this compound powder.

DYRK1A_Signaling_Pathway Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Inhibition STAT3 STAT3 DYRK1A->STAT3 Phosphorylation GLi1 GLi1 DYRK1A->GLi1 Phosphorylation CREB CREB DYRK1A->CREB Phosphorylation Gene_Expression Altered Gene Expression STAT3->Gene_Expression GLi1->Gene_Expression CREB->Gene_Expression Cellular_Processes Modulation of Cellular Processes (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Processes

Caption: Inhibition of the DYRK1A signaling pathway by this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Aristolactam BIII

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting cell-based assays involving Aristolactam BIII.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a naturally occurring alkaloid compound that has garnered interest for its potent antitumor activities.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[2]

Q2: How does this compound induce apoptosis and cell cycle arrest?

This compound has been shown to modulate several key signaling pathways. In human lung carcinoma A549 cells, it can induce cell cycle arrest in the S or G2/M phase and trigger apoptosis.[2] This is achieved by:

  • Decreasing the expression of cell cycle proteins like cyclin E, cyclin A, CDK2, and Cdc2.[2]

  • Increasing the expression of cell cycle inhibitors p21, p27, and the tumor suppressor p53.[2]

  • Activating apoptotic pathways by increasing the expression of caspase 3, caspase 8, and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2.[2]

Another key target of this compound is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). It potently inhibits the kinase activity of DYRK1A, which is a significant factor in the pathology of Down syndrome.[3]

Q3: What are the recommended starting concentrations for in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of the assay. As a starting point, concentrations in the submicromolar to low micromolar range are often effective. For instance, some synthetic aristolactam derivatives have shown potent antitumor activities with GI50 values in the submicromolar range.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound stock solutions?

For cell culture experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death, even at low concentrations. The chosen cell line may be highly sensitive to this compound.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Consider using a cell line with known resistance or sensitivity for comparison.
The compound may have degraded or the solvent concentration might be too high.Prepare fresh stock solutions and ensure the final solvent concentration in the media is non-toxic to the cells.
No observable effect or inconsistent results. The concentration of this compound may be too low.Perform a dose-response experiment with a wider range of concentrations.
The incubation time may be insufficient to observe a cellular response.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
The selected cell line may be resistant to the effects of this compound.Research the specific cell line's characteristics or test the compound on a panel of different cancer cell lines.[2]
Compound precipitates in the cell culture medium. This compound may have poor solubility in aqueous solutions.Ensure the stock solution is fully dissolved before diluting in the medium. Avoid repeated freeze-thaw cycles of the stock solution. If solubility issues persist, consider using a different solvent or a formulation aid, though this should be carefully validated for its effects on the cells.
The concentration used exceeds the solubility limit in the final medium.Lower the final concentration of this compound in the assay.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for this compound and related compounds across different contexts. Note that IC50 values are highly dependent on the assay conditions, including the cell line used and the incubation time.[5]

CompoundTarget/Cell LineIC50 ValueReference
This compoundDYRK1A (in vitro kinase assay)9.67 nM[3]
Aristolactam BIIHuman Lung Carcinoma (A549)Dose-dependent effects observed[2]
Aristolactam AIIHuman Lung Carcinoma (A549)Dose-dependent effects observed[2]
Synthetic Aristolactam DerivativesVarious Cancer Cell LinesGI50 values in the submicromolar range[4]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Apoptosis and Cell Cycle Markers

This protocol can be used to analyze changes in protein expression following treatment with this compound.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, p21, Caspase-3, Bax, Bcl-2, Cyclin E) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression.

Visualizations

Aristolactam_BIII_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction ALB This compound DYRK1A DYRK1A ALB->DYRK1A Inhibits CellCycle Cell Cycle Progression (Cyclin E, Cyclin A, CDK2, Cdc2) ALB->CellCycle Inhibits p53 p53 ALB->p53 Activates Bcl2 Bcl-2 ALB->Bcl2 Inhibits Bax Bax ALB->Bax Activates Caspases Caspase 8, Caspase 3 ALB->Caspases Activates CellCycleArrest Cell Cycle Arrest (S/G2/M Phase) p21_p27 p21, p27 p53->p21_p27 Activates p21_p27->CellCycle Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Signaling pathways modulated by this compound leading to cell cycle arrest and apoptosis.

Cell_Based_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells adhere 2. Allow cells to adhere overnight seed_cells->adhere prepare_compound 3. Prepare serial dilutions of this compound adhere->prepare_compound treat_cells 4. Treat cells with compound (include controls) prepare_compound->treat_cells incubate 5. Incubate for defined period (e.g., 24-72h) treat_cells->incubate assay 6. Perform endpoint assay (e.g., MTT, Western Blot) incubate->assay data_acquisition 7. Data Acquisition (Plate Reader, Imager) assay->data_acquisition data_analysis 8. Data Analysis (IC50, Protein Expression) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cell-based assay with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Aristolactam Biii Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aristolactam Biii. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). It has been shown to inhibit the kinase activity of DYRK1A in vitro with an IC50 value of approximately 9.67 nM. By inhibiting DYRK1A, this compound can modulate the phosphorylation of various downstream substrates, thereby affecting several signaling pathways.

Q2: What are the known off-target effects of this compound?

While potent against DYRK1A, this compound has been observed to inhibit other kinases with similar potency. Notably, it also inhibits Cyclin-dependent kinase-like kinase 1 (CLK1), CLK4, and DYRK1B.[1] Researchers should consider these off-target effects when interpreting experimental results. To confirm that the observed phenotype is due to DYRK1A inhibition, consider using a structurally unrelated DYRK1A inhibitor as a control or employing genetic knockdown techniques (e.g., siRNA) for DYRK1A.

Q3: What is a recommended starting concentration for this compound in cell-based assays?

Based on published studies, a concentration range of 100 nM to 10 µM is a reasonable starting point for most cell-based assays.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. One study reported cytotoxic effects with IC50 values below 4 µg/mL in P-388, HT-29, and A549 cell lines.[2]

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 3.09 mg of this compound (Molecular Weight: 309.31 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Inconsistent DYRK1A Inhibition

Problem: Little to no inhibition of DYRK1A activity is observed, or the results are not reproducible.

Possible Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions of this compound. - Avoid repeated freeze-thaw cycles of stock solutions. - Protect solutions from light.
Poor Solubility - Ensure the final DMSO concentration in the assay buffer is sufficient to maintain solubility but not high enough to affect the assay. - Visually inspect for any precipitation in the working solutions.
Inactive Enzyme - Use a new batch of recombinant DYRK1A enzyme. - Include a positive control inhibitor (e.g., Harmine) to confirm enzyme activity.
Suboptimal Assay Conditions - Optimize ATP concentration in kinase assays, as high concentrations can compete with ATP-competitive inhibitors. - Ensure the pH and temperature of the assay buffer are optimal for DYRK1A activity.
Variable Results in Cell-Based Assays

Problem: High variability between replicate wells or experiments in cell-based assays such as cell viability or reporter assays.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding. - Perform a cell titration experiment to determine the optimal seeding density.
Edge Effects in Multi-well Plates - To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Cell Health and Passage Number - Use cells with high viability (>95%) and within a consistent, low passage number range.
Inconsistent Treatment Application - Prepare a master mix of the treatment solution to add to the wells to minimize pipetting errors.

Experimental Protocols & Data

DYRK1A Signaling Pathway

DYRK1A is a constitutively active kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. Upon inhibition by this compound, the phosphorylation of several downstream targets is altered, leading to changes in their activity and localization.

DYRK1A_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DYRK1A_n DYRK1A NFAT_p p-NFAT DYRK1A_n->NFAT_p P STAT3 STAT3 DYRK1A_n->STAT3 P CREB CREB DYRK1A_n->CREB P p27 p27 DYRK1A_n->p27 P (stabilization) CyclinD1 Cyclin D1 DYRK1A_n->CyclinD1 P (degradation) NFAT NFAT NFAT_p->NFAT Dephosphorylation (Calcineurin) Gene_Expression Gene Expression NFAT->Gene_Expression Activation STAT3_p p-STAT3 STAT3_p->Gene_Expression Activation CREB_p p-CREB CREB_p->Gene_Expression Activation Cell_Cycle Cell Cycle p27->Cell_Cycle Arrest (G1/S) CyclinD1_p p-Cyclin D1 CyclinD1_p->Cell_Cycle Progression Aristolactam_Biii This compound Aristolactam_Biii->DYRK1A_n Inhibition DYRK1A_c DYRK1A Aristolactam_Biii->DYRK1A_c Inhibition Tau Tau DYRK1A_c->Tau P Tau_p p-Tau

Caption: DYRK1A signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary
Parameter Value Assay Reference
This compound IC50 (DYRK1A) 9.67 nMIn vitro Kinase Assay
This compound IC50 (CLK1) 11.4 nMIn vitro Kinase Assay[1]
This compound IC50 (CLK4) 6.7 nMIn vitro Kinase Assay[1]
This compound IC50 (DYRK1B) 17.4 nMIn vitro Kinase Assay[1]
This compound Cytotoxicity (A549 cells) IC50 < 4 µg/mLMTT Assay[2]
This compound Cytotoxicity (HT-29 cells) IC50 < 4 µg/mLMTT Assay[2]
This compound Cytotoxicity (P-388 cells) IC50 < 4 µg/mLMTT Assay[2]
Detailed Experimental Protocols

This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension in complete medium and seed 100 µL per well at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

This protocol describes the detection of Tau phosphorylation in cell lysates by Western blot following treatment with this compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or cells overexpressing Tau

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Tau (e.g., pS396, pT212), anti-total-Tau, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature (BSA is recommended over milk for phospho-antibodies to reduce background).

    • Incubate the membrane with the primary anti-phospho-Tau antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with anti-total-Tau and loading control antibodies to normalize the phospho-Tau signal.

This assay measures the activation of the NFAT signaling pathway, a downstream target of DYRK1A.

Materials:

  • HEK293T cells

  • NFAT-RE luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • NFAT pathway activators (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NFAT-RE luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment and Pathway Activation:

    • Pre-treat the transfected cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the NFAT pathway by adding PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM).

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells according to the dual-luciferase assay kit protocol.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold change in luciferase activity relative to the stimulated vehicle control.

Workflow and Logical Relationship Diagrams

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assay Types cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) C Treat Cells with This compound A->C B Culture and Seed Target Cells B->C D Perform Assay C->D D1 Cell Viability (MTT) D->D1 D2 Tau Phosphorylation (Western Blot) D->D2 D3 NFAT-RE (Luciferase Assay) D->D3 E Data Acquisition D1->E D2->E D3->E F Normalization and Statistical Analysis E->F G Interpretation of Results F->G

Caption: General experimental workflow for studying this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Compound Compound Integrity (Age, Storage)? Start->Check_Compound Check_Assay Assay Controls (Positive/Negative) OK? Check_Compound->Check_Assay Yes Outcome_Bad Re-evaluate Experiment Check_Compound->Outcome_Bad No Check_Cells Cell Health and Seeding Consistent? Check_Assay->Check_Cells Yes Check_Assay->Outcome_Bad No Check_Protocol Protocol Adherence? Check_Cells->Check_Protocol Yes Check_Cells->Outcome_Bad No Outcome_Good Results Consistent Check_Protocol->Outcome_Good Yes Check_Protocol->Outcome_Bad No

References

Enhancing the sensitivity of neutralizing antibody assays for drug development.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of neutralizing antibody (NAb) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the sensitivity and specificity of a NAb assay?

A1: Several factors can significantly impact the sensitivity and specificity of NAb assays.[1] Key considerations include:

  • Assay Design: The choice of assay format is crucial. Cell-based assays, which measure the functional neutralization of a pathogen or drug, often provide higher sensitivity as they more closely mimic the physiological environment compared to non-cell-based, competitive ligand-binding assays.[1][2]

  • Reagent Quality: The quality and consistency of critical reagents like antibodies, antigens, and cell lines are paramount for reliable and reproducible results.[1][2]

  • Optimization of Conditions: Fine-tuning experimental parameters such as incubation times, temperature, cell density, and virus concentration can dramatically enhance assay performance and accuracy.[1][2][3]

  • Positive Control Selection: The choice of a positive control antibody is critical. Whenever possible, antibodies derived from subjects who tested positive for neutralizing antibodies are the best choice.[]

Q2: How do I choose between a cell-based and a non-cell-based NAb assay format?

A2: The selection of the assay format should be driven by the therapeutic's mechanism of action (MoA).[5][6]

  • Cell-Based Assays (CBA): These assays are generally preferred by regulatory bodies like the FDA because they provide a functional readout that closely relates to the in vivo situation.[5][6][7][8] They are essential for biologics with complex mechanisms, such as those that interact with cellular receptors to exert their effect.[7]

  • Non-Cell-Based Assays (Competitive Ligand-Binding Assays - CLBA): These formats are considered appropriate when the drug's MoA is to simply block a soluble target or a cellular receptor.[5] They measure the drug's ability to bind its target in a controlled, non-cellular environment.[2]

Q3: What is "drug tolerance" in a NAb assay and why is it important?

A3: Drug tolerance refers to the maximum concentration of the therapeutic drug that can be present in a sample without interfering with the detection of NAbs.[7] This is a critical parameter because residual drug in a patient's sample can bind to NAbs, masking them from detection and potentially leading to false-negative results.[7][9][10] Achieving adequate drug tolerance is often more challenging in NAb assays compared to general anti-drug antibody (ADA) binding assays.[7] Strategies to improve drug tolerance include acid dissociation of drug-NAb immune complexes or other methods to remove the drug from the sample before analysis.[9][11][12]

Q4: My NAb assay results have high variability. What are the common causes?

A4: High variability in NAb assay readings can stem from several sources.[13] Common culprits include:

  • Inconsistent Cell Seeding: Uneven numbers of cells across wells is a primary source of variability. Ensure cells are in a single-cell suspension before plating.[13] Wrapping the plate in aluminum foil during incubation can help maintain a uniform temperature, promoting more even cell growth.[13]

  • Reagent and Equipment Issues: Inconsistent reagent quality and uncalibrated equipment can lead to variable results.[1][2] Regular calibration and validation are essential.[1]

  • Operational Inconsistencies: Variations in pipetting, incubation times, or washing steps can introduce errors. Standardizing protocols and utilizing automation can help reduce human error and increase throughput.[1][2]

Troubleshooting Guide

Problem 1: Low or No Signal Detected

Potential Cause Recommended Solution Citation
Inadequate Incubation The incubation time for antibody-sample, cell infection, or detection reagent steps may be too short.Extend the incubation time for each stage as appropriate.[13]
Low Virus Titer/Concentration The multiplicity of infection (MOI) or virus concentration may be too low to produce a robust signal.Increase the virus concentration used for infection.[13]
Suboptimal Detection Reagents The detection system (e.g., luciferase substrate) may not be sensitive enough or may have lost activity.Ensure the luciferase signal is dose-dependent and not saturated. Consider adding pretreatment steps to the cells to enhance the readout signal.[13] Use high-quality, validated reagents.[2]
Cell Health Issues Cells may be unhealthy, have a high passage number, or have low expression of the necessary receptors.Use cells at a lower, consistent passage number. Ensure high cell viability and proper receptor expression (e.g., ACE2 for SARS-CoV-2 assays).[][14]

Problem 2: High Background / False Positives

Potential Cause Recommended Solution Citation
Matrix Effects Components in the sample matrix (serum, plasma) are interfering with the assay, causing non-specific neutralization or signal enhancement.Optimize the minimum required dilution (MRD) to reduce matrix interference.[15] For some assays, heat-inactivating serum samples (e.g., 56°C for 30 min) can reduce non-specific activity.[16]
Non-Specific Antibody Binding Antibodies other than NAbs in the sample are interfering with the assay.Optimize assay conditions and use high-quality blocking reagents to reduce non-specific binding.[1][2]
Contamination Reagents or cell cultures may be contaminated (e.g., with mycoplasma).Use aseptic techniques and regularly test cell banks for contamination.[8]
Interference from Prior Therapies For certain drugs, prior therapies can interfere. For example, previous anti-CD20 therapies can cause false positives in NAb assays for bispecific antibodies targeting CD20.If interference is known, it can be mitigated by adding specific blocking antibodies (e.g., anti-idiotypic antibodies) to the assay.[11]

Optimizing Assay Parameters for Enhanced Sensitivity

Optimizing key experimental variables is essential for maximizing the sensitivity of a NAb assay. Below are examples of how cell density and virus concentration can impact results.

Table 1: Effect of Cell Seeding Density on Neutralization Titer

Seeding Density (cells/well)Low Titer Sample (ID50)Medium Titer Sample (ID50)High Titer Sample (ID50)
6,000387593,176
10,000264563,086
14,000243461,755
Data summarized from a study on a live virus SARS-CoV-2 neutralization assay. Lower cell numbers led to higher apparent neutralization titers, increasing sensitivity. However, a density of 10,000 cells/well was chosen as a standard to balance sensitivity with low variation and moderate cell consumption.[3]

Table 2: Effect of Virus Concentration on Neutralization Titer

Virus Dose (TCID50)Low Titer Sample (ID50)Medium Titer Sample (ID50)High Titer Sample (ID50)
150~2x higher titer~2x higher titer~2x higher titer
300Baseline TiterBaseline TiterBaseline Titer
600~0.5x lower titer~0.5x lower titer~0.5x lower titer
Data summarized from a study showing that reducing the virus dose from 300 TCID50 to 150 TCID50 resulted in a two-fold increase in neutralization titers for all samples, thereby enhancing assay sensitivity.[3]

Table 3: Example of MRD Optimization Enhancing Sensitivity and Drug Tolerance

ParameterInitial Assay (MRD 1:4)Optimized Assay (MRD 1:2)Improvement
Sensitivity 200 ng/mL50 ng/mL4-fold
Drug Tolerance 1 µg/mL5 µg/mL5-fold
This case study demonstrates that adjusting the Minimal Required Dilution (MRD) from 1:4 to 1:2 significantly improved both sensitivity and drug tolerance in a competitive ligand-binding NAb assay by reducing unnecessary sample dilution.[15]

Experimental Protocols & Workflows

Detailed Protocol: Pseudovirus Neutralization Assay (Lentiviral-Based)

This protocol describes a common method for assessing NAb activity using lentiviral particles pseudotyped with a viral envelope protein (e.g., SARS-CoV-2 Spike). The readout is typically a reporter gene like luciferase.[14][17][18]

Materials:

  • HEK293T cells (for pseudovirus production)

  • Target cells stably expressing the viral receptor (e.g., HEK293T-ACE2)[14]

  • Transfection reagent (e.g., Lipofectamine)[17]

  • Plasmids: 1) lentiviral backbone with reporter (e.g., Luciferase), 2) packaging plasmid (e.g., psPAX2), 3) envelope plasmid with viral protein (e.g., Spike)

  • Cell culture medium (DMEM), Fetal Bovine Serum (FBS), antibiotics

  • 96-well cell culture plates (white, clear-bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Day 1: Produce Pseudovirus:

    • Seed HEK293T cells in a T25 flask.

    • Prepare a mix of the three plasmids (backbone, packaging, envelope).

    • Transfect the HEK293T cells with the plasmid mix using a suitable transfection reagent.[17]

    • Incubate for 48-72 hours.

  • Day 3: Harvest Pseudovirus:

    • Collect the cell culture supernatant containing the pseudovirus particles.

    • Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter.

    • Aliquot and store at -80°C. Titer the virus before use.

  • Day 4: Seed Target Cells:

    • Prepare a single-cell suspension of the target cells (e.g., HEK293T-ACE2).

    • Seed the cells into a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 10,000 cells/well).[3][14]

    • Incubate overnight.

  • Day 5: Neutralization Reaction & Infection:

    • In a separate 96-well plate, perform serial dilutions of the test antibody samples (and positive/negative controls).

    • Add a fixed, pre-optimized amount of pseudovirus to each well containing the diluted antibody.

    • Incubate the antibody-virus mixture for 1 hour at 37°C.[14]

    • Remove the medium from the target cells seeded on Day 4.

    • Transfer the antibody-virus mixture to the corresponding wells of the target cell plate.[13]

  • Day 7: Readout:

    • After 48-72 hours of incubation, remove the supernatant from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.[14][17]

  • Data Analysis:

    • Calculate the percentage of neutralization for each antibody dilution relative to the "virus only" control wells.

    • Plot the neutralization curve and determine the 50% inhibitory concentration (IC50) using non-linear regression.

Visualized Workflows and Logic

NAb_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Neutralization & Infection cluster_analysis Phase 3: Data Acquisition & Analysis P1 Prepare & Dilute Antibody Samples P2 Prepare Virus Stock (Fixed Concentration) R1 Co-incubate Antibody and Virus (1 hr) P1->R1 P3 Seed Target Cells in 96-Well Plate P2->R1 R2 Transfer Mixture to Target Cells P3->R2 R1->R2 R3 Incubate (48-72 hrs) R2->R3 A1 Add Lysis Buffer & Luciferase Substrate R3->A1 A2 Measure Luminescence (RLU) A1->A2 A3 Calculate % Neutralization A2->A3 A4 Determine IC50/ID50 A3->A4

Caption: General workflow for a pseudovirus neutralizing antibody assay.

Troubleshooting_High_Background Start High Background Signal or False Positives Cause1 Potential Cause: Matrix Effects Start->Cause1 Cause2 Potential Cause: Non-Specific Binding Start->Cause2 Cause3 Potential Cause: Reagent/Cell Contamination Start->Cause3 Solution1 Solution: Optimize Minimum Required Dilution (MRD). Consider heat inactivation. Cause1->Solution1 Solution2 Solution: Add blocking agents. Increase stringency of wash steps. Cause2->Solution2 Solution3 Solution: Use aseptic technique. Test cell stocks for mycoplasma. Cause3->Solution3

Caption: Troubleshooting logic for high background signal in NAb assays.

References

Technical Support Center: Minimizing Off-Target Effects in Aristolactam Biii Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when working with Aristolactam Biii in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-targets of this compound?

A1: this compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with a reported IC50 of approximately 9.67 nM.[1] It also shows inhibitory activity against other kinases, including CLK1, CLK4, and DYRK1B, with IC50 values of 11.4 nM, 6.7 nM, and 17.4 nM, respectively.[2] Due to the structural similarities among kinase active sites, it is crucial to experimentally determine its selectivity profile in your model system.[3]

Q2: How can I distinguish between on-target and off-target effects in my cellular assays?

A2: A key strategy is to use a negative control compound, such as an inactive isomer of your test compound, to confirm that the observed phenotype is due to the inhibition of the intended target.[2] Additionally, genetic methods like CRISPR-Cas9 to knock out the intended target can help validate that the compound's effect is on-target.[4] If the compound still shows efficacy in a knockout cell line, it suggests an off-target mechanism.[4]

Q3: What are the initial steps to characterize the off-target profile of this compound in a new cellular model?

A3: Initially, you should establish a therapeutic window by performing concentration-response curves for both the desired on-target activity and general cytotoxicity using an assay like the MTT assay.[5][6] This will help you determine a concentration range where the on-target effects can be observed without significant cytotoxicity, which is often a result of off-target effects.[5]

Q4: What are some common causes of inconsistent results when studying this compound?

A4: Inconsistent results can arise from several factors, including compound degradation in cell culture medium, inaccurate pipetting leading to incorrect concentrations, and "edge effects" in multi-well plates due to evaporation.[5] It is also important to ensure that the solvent used to dissolve this compound, typically DMSO, is at a non-toxic concentration (usually below 0.5%).[5]

Troubleshooting Guides

Problem: High cytotoxicity observed at concentrations expected to be selective for the primary target.

Possible Cause Troubleshooting Step
Off-target toxicity Perform a broad in vitro kinase screen to identify other kinases potently inhibited by this compound.[4][7] Use proteomic or RNA-seq analysis to identify activated toxicity-related pathways.[5]
Solvent toxicity Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line. Run a solvent-only control.[5]
Compound instability Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles.
Assay interference Run a control to ensure this compound does not directly interfere with the components of your cytotoxicity assay (e.g., MTT reagent).[5]

Problem: Discrepancy between in vitro kinase inhibition data and cellular activity.

Possible Cause Troubleshooting Step
Poor cell permeability Use a cellular thermal shift assay (CETSA) or other methods to confirm target engagement within the cell.
Drug efflux Co-incubate with known efflux pump inhibitors to see if the cellular potency of this compound increases.
Rapid metabolism Analyze the stability of this compound in your specific cell model over time using techniques like LC-MS.
Off-target effects masking on-target activity Employ orthogonal validation methods, such as using a structurally distinct inhibitor for the same target or using genetic target validation (e.g., CRISPR knockout).[4]

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound Against Known Kinase Targets

KinaseIC50 (nM)Reference
DYRK1A9.67[1]
CLK46.7[2]
CLK111.4[2]
DYRK1B17.4[2]

Table 2: Template for In Vitro Kinase Selectivity Profiling of this compound

This table should be populated with data from screening this compound against a broad panel of kinases.

Kinase% Inhibition @ 1 µMIC50 (nM)
Primary Target (e.g., DYRK1A)
Off-Target 1
Off-Target 2
...

Experimental Protocols

In Vitro Kinase Profiling Assay

This protocol is used to determine the selectivity of this compound against a panel of purified kinases.[4][7]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.

  • Assay Setup: In a multi-well plate, combine each purified recombinant kinase with its specific substrate and ATP.

  • Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include a no-inhibitor control and a known inhibitor as a positive control.

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Determine IC50 values for potent interactions.

RNA-Seq for Off-Target Gene Expression Analysis

This protocol helps identify global changes in gene expression in response to this compound treatment.

  • Cell Treatment: Treat your cellular model with this compound at a relevant concentration and for a specific duration. Include a vehicle-treated control.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a standard RNA extraction kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound. Pathway analysis can then be used to identify signaling pathways affected by off-target effects.

Proteomic Profiling for Off-Target Protein Expression Analysis

This protocol is for identifying changes in protein abundance or post-translational modifications due to off-target effects.

  • Cell Lysis and Protein Extraction: Treat cells with this compound and a vehicle control. Lyse the cells and extract total protein.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[8]

  • Peptide Labeling (Optional but recommended for quantification): Label the peptides from the treated and control samples with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[9]

  • Data Analysis: Identify and quantify the proteins in each sample. Determine which proteins show significant changes in abundance in the this compound-treated cells compared to the control.[10]

Visualizations

cluster_0 This compound Action This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau Neuronal Dysfunction Neuronal Dysfunction Hyperphosphorylated Tau->Neuronal Dysfunction Leads to

Caption: Primary signaling pathway of this compound.

cluster_1 Experimental Workflow for Off-Target Identification A Initial Screening (Cytotoxicity & On-Target Activity) B In Vitro Kinase Profiling A->B C Cellular Assays (RNA-Seq, Proteomics) A->C D Target Validation (CRISPR, Orthogonal Inhibitor) B->D C->D E Identify & Characterize Off-Targets D->E

Caption: Workflow for identifying off-target effects.

cluster_2 Troubleshooting Unexpected Cellular Activity Start Unexpected Phenotype Q1 Is the effect dose-dependent? Start->Q1 Q2 Does an inactive analog show the same effect? Q1->Q2 Yes Res2 Potential assay artifact or compound instability. Q1->Res2 No Q3 Is target engagement confirmed in cells? Q2->Q3 Yes Res1 Likely off-target effect. Perform unbiased screen (RNA-seq/Proteomics). Q2->Res1 No Q3->Res1 Yes Res3 Investigate cell permeability or drug metabolism. Q3->Res3 No

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Improving Reproducibility of Cancer Drug Sensitivity Screens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of cancer drug sensitivity screens.

Troubleshooting Guides

Issue: Inconsistent IC50 values for the same compound and cell line across experiments.

Possible Causes and Solutions:

CauseSolution
Cell Line Integrity Cell Line Authentication: Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[1][2][3] Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to genetic and phenotypic drift, altering drug sensitivity.[4][5]
Experimental Protocol Variability Seeding Density: Optimize and standardize the cell seeding density for each cell line, as variations can significantly impact drug responses.[6][7] Compound Dilution: Use precise and consistent methods for compound serial dilutions. Automated liquid handlers can minimize variability.[8] Incubation Time: Standardize the duration of drug exposure across all experiments.
Assay Performance Reagent Quality: Use fresh, high-quality reagents and ensure proper storage conditions. Plate Edge Effects: To mitigate evaporation and temperature gradients in the outer wells of a microplate, consider not using the outer wells for experimental data, or use specialized plates with moats.[9][10][11][12]
Data Analysis Normalization: Apply a consistent data normalization method to account for variability between plates and experiments.[4][5][13][14]

Frequently Asked Questions (FAQs)

Cell Line and Culture Conditions

Q1: What is cell line authentication and why is it critical for reproducibility?

Q2: How does cell passage number affect drug sensitivity?

A2: The passage number, which is the number of times a cell line has been subcultured, can significantly impact drug sensitivity.[4][5] As cells are repeatedly passaged, they can undergo genetic and phenotypic changes, leading to alterations in drug targets, signaling pathways, and drug resistance mechanisms.[4][5] To ensure reproducibility, it is essential to use cells from a validated, low-passage cell bank and to record the passage number for every experiment.

Q3: What is the "edge effect" in multi-well plates and how can I prevent it?

A3: The "edge effect" refers to the phenomenon where the wells on the perimeter of a multi-well plate behave differently from the interior wells, primarily due to increased evaporation and temperature fluctuations.[9][10][11][12] This can lead to variations in cell growth and drug concentration, affecting the reliability of the results. To mitigate the edge effect, you can:

  • Fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier.[10]

  • Avoid using the outer wells for experimental samples.

  • Use specialized microplates designed to minimize evaporation.[11]

  • Ensure proper incubator humidity and minimize the frequency of opening the incubator door.[11]

Experimental Protocols

Q4: What are the key differences between MTT and CellTiter-Glo assays for measuring cell viability?

A4: Both MTT and CellTiter-Glo are widely used cell viability assays, but they operate on different principles. The MTT assay is a colorimetric assay that measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[15][16] The CellTiter-Glo assay is a luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[17][18][19][20] CellTiter-Glo is generally considered to be more sensitive and has a simpler "add-mix-measure" protocol, making it well-suited for high-throughput screening.[17]

Q5: How should I determine the optimal cell seeding density?

A5: The optimal cell seeding density should be determined empirically for each cell line to ensure that cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range. You can perform a cell titration experiment by seeding a range of cell densities and measuring viability at different time points. The chosen density should result in a robust assay signal without reaching overconfluence by the end of the experiment.

Data Analysis and Quality Control

Q6: What is the Z'-factor and how is it used for assay quality control?

A6: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[21][22][23] It measures the separation between the positive and negative control signals, taking into account the variability of the data. The formula for Z'-factor is:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where SD is the standard deviation and Mean is the average of the control signals.

A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests that the assay is not reliable for identifying hits.[21][22]

Q7: Which data normalization method should I use for my dose-response data?

A7: The choice of normalization method can significantly impact the results of a drug sensitivity screen.[4][13] A common method is to normalize the data to the negative control (vehicle-treated cells) and the positive control (a known cytotoxic compound or no cells). This converts the raw data into a percentage of inhibition or viability.[14] It is important to apply the chosen normalization method consistently across all experiments to ensure comparability of the results.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Plate Equilibration: After compound treatment and incubation, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[19][20]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[19][20]

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][20]

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

  • Luminescence Reading: Measure the luminescence using a plate reader.[25]

Human Cell Line Authentication using STR Profiling
  • DNA Extraction: Isolate genomic DNA from a cell pellet of the cell line to be authenticated.

  • PCR Amplification: Amplify multiple short tandem repeat (STR) loci using a commercial STR profiling kit. These kits typically amplify 8 to 16 loci plus a gender-determining marker (amelogenin).[1]

  • Fragment Analysis: Separate the PCR products by size using capillary electrophoresis.

  • Profile Generation: The resulting data is used to generate a unique genetic fingerprint for the cell line.

  • Database Comparison: Compare the generated STR profile to a reference database of authenticated cell line profiles (e.g., ATCC, DSMZ) to verify the identity of the cell line.[26] A match of ≥80% is generally required for authentication.[26]

Data Presentation

Table 1: Illustrative Impact of Cell Seeding Density on IC50 Values

The following table illustrates the potential impact of varying cell seeding densities on the half-maximal inhibitory concentration (IC50) of a hypothetical compound in a cancer cell line. As seeding density increases, the apparent IC50 value often increases, indicating decreased drug sensitivity.[6][7]

Cell Seeding Density (cells/well)IC50 (µM)
1,0005.2
5,00012.8
10,00025.1
20,00048.9

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment auth Cell Line Authentication (STR Profiling) passage Low Passage Culture auth->passage seed_opt Optimize Seeding Density passage->seed_opt seeding Cell Seeding seed_opt->seeding treatment Compound Treatment seeding->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability qc Quality Control (Z'-Factor) viability->qc normalization Data Normalization qc->normalization analysis Dose-Response Analysis (IC50 Calculation) normalization->analysis

Caption: Standardized workflow for a reproducible cancer drug sensitivity screen.

Troubleshooting_IC50 cluster_cell_line Cell Line Issues cluster_protocol Protocol Variability start Inconsistent IC50 Values auth Authenticated? start->auth auth_yes Yes auth->auth_yes Yes auth_no No auth->auth_no No passage Low Passage? passage_yes Yes passage->passage_yes Yes passage_no No passage->passage_no No auth_yes->passage auth_action Perform STR Profiling auth_no->auth_action seeding Consistent Seeding? passage_yes->seeding passage_action Use Low Passage Stock passage_no->passage_action seeding_yes Yes seeding->seeding_yes Yes seeding_no No seeding->seeding_no No dilution Precise Dilution? dilution_yes Yes dilution->dilution_yes Yes dilution_no No dilution->dilution_no No seeding_yes->dilution seeding_action Optimize & Standardize Seeding Density seeding_no->seeding_action dilution_action Use Automated Liquid Handling dilution_no->dilution_action

Caption: Troubleshooting inconsistent IC50 values in drug sensitivity screens.

Z_Factor cluster_good Good Assay (Z' > 0.5) cluster_bad Poor Assay (Z' < 0.5) a Positive Control b Negative Control c Positive Control d Negative Control img_good img_bad cluster_good cluster_good cluster_bad cluster_bad

Caption: The Z'-factor assesses the separation between control populations.

References

Validation & Comparative

A Comparative Analysis of Aristolactam BII and Other Aristolactams: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Aristolactam BII and other notable aristolactams, supported by experimental data and detailed protocols.

Aristolactams, a class of phenanthrene (B1679779) alkaloids found in various plant species, have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide focuses on a comparative analysis of Aristolactam BII against other key aristolactams, namely Aristolactam I, Aristolactam II, Aristolactam FII, and Aristolactam AIIIA. We present a summary of their cytotoxic, anti-inflammatory, and neuroprotective activities, along with detailed experimental methodologies for the key assays cited.

Comparative Biological Activities of Aristolactams

The following table summarizes the quantitative data on the biological activities of selected aristolactams, providing a clear comparison of their potency across different assays and cell lines.

CompoundBiological ActivityAssayCell Line/ModelIC50/GI50 Value
Aristolactam BII CytotoxicityMTT AssayHepG20.2 µM
Anti-inflammatoryCarrageenan-induced paw edemaMiceED50 not specified, significant reduction in edema
NeuroprotectionGlutamate-induced toxicityRat cortical cellsSignificant protection, mechanism linked to nitric oxide inhibition
AntibiofilmBiofilm inhibition assayStreptococcus mutans90 µg/mL (72.8% inhibition)[1]
Aristolactam I AntibacterialMIC determinationMycobacterium tuberculosis H37Rv8.52 x 10⁻⁸ - 4.26 x 10⁻⁸ M
Anti-inflammatoryIL-6 InhibitionLPS-stimulated THP-1 cells52 ± 8 µM[2]
Anti-inflammatoryTNF-α InhibitionLPS-stimulated THP-1 cells116.8 ± 83.25 µM[2]
Aristolactam II AntibiofilmBiofilm inhibition assayStreptococcus mutans140 µg/mL (89.9% inhibition)[1]
Aristolactam FII Anti-inflammatoryNot specifiedNot specifiedActivity comparable to Indomethacin
CytotoxicityNot specifiedNot specifiedActivity comparable to Camptothecin
Aristolactam AIIIA CytotoxicitySRB AssayHeLa7-30 µM[3]
CytotoxicitySRB AssayA5497-30 µM[3]
CytotoxicitySRB AssayHGC7-30 µM[3]
CytotoxicitySRB AssayHCT-8/V (drug-resistant)3.55 µmol/L[3]
Kinase InhibitionIn vitro kinase assayDYRK1A80 nM[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of aristolactams on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aristolactam compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is used to evaluate the anti-inflammatory activity of aristolactams.

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds (e.g., Aristolactam BII) or a reference drug (e.g., Indomethacin) intraperitoneally 30 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group (carrageenan only).

DYRK1A Kinase Inhibition Assay

This assay determines the inhibitory effect of aristolactams on the kinase activity of DYRK1A.

  • Assay Setup: In a 96-well plate, add the DYRK1A enzyme, a specific substrate (e.g., a peptide), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phospho-specific antibody in an ELISA format or radiometric detection of ³²P-ATP incorporation.

  • Data Analysis: Calculate the percentage of inhibition of DYRK1A activity for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for Aristolactam BII, FII, and AIIIA based on available experimental data.

Aristolactam_BII_Neuroprotection Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx activates nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production Nitric Oxide (NO) Production nNOS_Activation->NO_Production Neurotoxicity Neurotoxicity NO_Production->Neurotoxicity Aristolactam_BII Aristolactam BII Aristolactam_BII->nNOS_Activation inhibits Aristolactam_FII_Anti_inflammatory cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active COX2_Gene COX-2 Gene NFkB_active->COX2_Gene activates transcription Nucleus Nucleus COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Aristolactam_FII Aristolactam FII Aristolactam_FII->IKK potential inhibition? Aristolactam_FII->COX2_Protein potential inhibition? Aristolactam_AIIIA_DYRK1A_Inhibition DYRK1A DYRK1A NFATc NFATc (phosphorylated) [Cytoplasm] DYRK1A->NFATc phosphorylates (maintains inactive state) NFATc_dephospho NFATc (dephosphorylated) [Nucleus] NFATc->NFATc_dephospho dephosphorylation (activation) Gene_Expression Target Gene Expression NFATc_dephospho->Gene_Expression promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Aristolactam_AIIIA Aristolactam AIIIA Aristolactam_AIIIA->DYRK1A inhibits

References

A Comparative Guide to the Antitumor Activity of Synthetic Aristolactam BIII Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor activity of synthetic Aristolactam BIII (AL-BIII) derivatives. Naturally occurring aristolactams have demonstrated moderate antitumor effects, but recent research indicates that synthetic modifications can yield derivatives with significantly enhanced potency, exhibiting activity in the submicromolar range.[1] This document outlines their mechanism of action, presents available activity data, and provides detailed experimental protocols for their evaluation.

Data Presentation: Comparative Antitumor Activity

While many studies report that synthetic aristolactam derivatives possess potent antitumor activities against a wide array of cancer cell lines, specific and standardized comparative data for a broad range of AL-BIII derivatives remains limited in publicly accessible literature.[1] The available data focuses primarily on the parent compound and related natural alkaloids. Synthetic derivatives are consistently noted for their submicromolar GI₅₀ (50% growth inhibition) values.

The table below summarizes the inhibitory concentrations of natural this compound and a related semi-synthetic aristolactam, contextualizing the potency that synthetic modifications can achieve.

CompoundTarget / Cell LineActivity TypeReported Value
This compound DYRK1A KinaseIC₅₀9.67 nM
This compound Mammalian CellsCC₅₀~10 µM
Semi-synthetic Aristolactam 21 CDK2 KinaseIC₅₀35 nM[2]
Natural Aristolactams Various Cancer CellsGI₅₀Moderate Activity
Synthetic Derivatives Various Cancer CellsGI₅₀Submicromolar Range[1]

IC₅₀: Half maximal inhibitory concentration. CC₅₀: 50% cytotoxic concentration. GI₅₀: 50% growth inhibition.

Mechanism of Action

The antitumor activity of this compound and its derivatives is multifaceted, primarily involving the inhibition of key cellular kinases and the subsequent induction of cell cycle arrest and apoptosis.

Inhibition of DYRK1A Kinase

A primary molecular target of this compound is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3] DYRK1A is overexpressed in several cancers and plays a role in cell proliferation, survival, and resistance to treatment.[4][5][6] By inhibiting DYRK1A, AL-BIII derivatives can disrupt multiple downstream signaling pathways that promote tumor growth.

Key downstream effects of DYRK1A inhibition include:

  • Modulation of Transcription Factors: DYRK1A is known to phosphorylate and regulate transcription factors crucial for cancer cell proliferation, such as NFAT, STAT3, and c-Myc.[4][5][7] Inhibition of DYRK1A can lead to their inactivation, reducing the expression of pro-survival genes.

  • Disruption of Proliferative Signaling: DYRK1A sustains the activation of receptor tyrosine kinases like c-MET and EGFR, which are central to many cancer growth pathways.[4][5]

DYRK1A_Pathway cluster_0 This compound Derivative cluster_1 Kinase & Signaling cluster_2 Cellular Outcomes ALBIII This compound Derivative DYRK1A DYRK1A ALBIII->DYRK1A Inhibition RTK RTK Signaling (EGFR, c-MET) DYRK1A->RTK Sustains TF Transcription Factors (c-Myc, STAT3, NFAT) DYRK1A->TF Activates Proliferation Cell Proliferation & Survival RTK->Proliferation TF->Proliferation Apoptosis Apoptosis

Caption: Inhibition of the DYRK1A signaling pathway by this compound derivatives.

Induction of Cell Cycle Arrest and Apoptosis

Related aristolactam alkaloids have been shown to induce cell cycle arrest, primarily at the S or G2/M phase, and trigger programmed cell death (apoptosis). This is achieved by modulating the expression of key regulatory proteins. While direct evidence for AL-BIII is still emerging, the mechanism is likely conserved.

  • Cell Cycle Arrest: Upregulation of CDK inhibitors like p21 and p27, and downregulation of cyclins (Cyclin A, Cyclin E) and cyclin-dependent kinases (CDK2).

  • Apoptosis: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases (Caspase 3, 8).

Cell_Cycle_Apoptosis cluster_0 Aristolactam Derivative cluster_1 Regulatory Proteins cluster_2 Cellular Processes AL_Deriv Aristolactam Derivative p21 p21 / p27 AL_Deriv->p21 Upregulates Cyclins Cyclins / CDKs AL_Deriv->Cyclins Downregulates Bax Bax AL_Deriv->Bax Upregulates Bcl2 Bcl-2 AL_Deriv->Bcl2 Downregulates CellCycle Cell Cycle Progression p21->CellCycle Inhibits Cyclins->CellCycle Promotes Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Experimental_Workflow cluster_synthesis Step 1: Synthesis cluster_invitro Step 2: In Vitro Screening cluster_invivo Step 3: In Vivo Validation synthesis Chemical Synthesis of Derivatives cytotoxicity Cytotoxicity Assay (MTT / SRB) synthesis->cytotoxicity kinase Target Engagement (e.g., DYRK1A Kinase Assay) cytotoxicity->kinase mechanistic Mechanism of Action (Cell Cycle, Apoptosis) kinase->mechanistic animal Xenograft Animal Models mechanistic->animal toxicity Toxicity Studies animal->toxicity

References

Aristolactam BIII vs. Aristolochic Acid I: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of aristolactam BIII and its more notorious counterpart, aristolochic acid I (AAI). While both are structurally related compounds derived from plants of the Aristolochia genus, their cytotoxic profiles and mechanisms of action exhibit notable differences. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the underlying molecular pathways to aid in research and drug development.

Data Presentation: A Head-to-Head Look at Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of this compound and aristolochic acid I. Direct comparative studies are limited, and thus, data from various cell lines and exposure times are presented to provide a broader perspective.

CompoundCell LineAssayExposure TimeIC50 / CC50 ValueCitation
This compound P-388, HT-29, A549Not SpecifiedNot Specified< 4 µg/mL[1]
Mammalian CellsNot SpecifiedNot Specified~10 µM (CC50)
Aristolochic Acid I HepG2MTTNot Specified9.7 µM[2]
HK-2ATP decline24 hours52.53 µM[3]
HK-2ATP decline48 hours12.24 µM[3]
Aristolactam BII (related compound) HepG2MTTNot Specified0.2 µM[2]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration at which 50% of cells are killed. The data for aristolactam BII, a structurally similar compound, is included to provide additional context, suggesting that aristolactams can exhibit significantly higher cytotoxicity than aristolochic acid I.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and aristolochic acid I are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound or aristolochic acid I and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or aristolochic acid I for the specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.[8]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[8] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cytotoxicity Comparison cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HK-2) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Treat Cells with Compounds (Varying Concentrations) cell_seeding->treatment compound_prep Prepare Compounds (this compound & Aristolochic Acid I) compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V Assay (Apoptosis Detection) treatment->apoptosis_assay readout Measure Absorbance/Fluorescence (Plate Reader/Flow Cytometer) mtt_assay->readout apoptosis_assay->readout data_analysis Calculate IC50/CC50 Values & Percentage of Apoptotic Cells readout->data_analysis

Caption: A typical experimental workflow for comparing the cytotoxicity of chemical compounds.

Signaling Pathways

signaling_pathways Comparative Signaling Pathways of Cytotoxicity cluster_AAI Aristolochic Acid I cluster_ALBIII This compound AAI Aristolochic Acid I Metabolic_Activation Metabolic Activation (CYP/NQO1) AAI->Metabolic_Activation NFkB NF-κB Pathway AAI->NFkB STAT3 STAT3 Pathway AAI->STAT3 DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts p53 p53 Activation DNA_Adducts->p53 Apoptosis_AAI Apoptosis p53->Apoptosis_AAI NFkB->Apoptosis_AAI STAT3->Apoptosis_AAI ALBIII This compound DYRK1A DYRK1A Inhibition ALBIII->DYRK1A Cell_Cycle Cell Cycle Regulation (p21, p27, Cyclins/CDKs) ALBIII->Cell_Cycle Caspases Caspase Activation ALBIII->Caspases Bcl2 Bcl-2 Family Modulation ALBIII->Bcl2 Apoptosis_ALBIII Apoptosis Cell_Cycle->Apoptosis_ALBIII Caspases->Apoptosis_ALBIII Bcl2->Apoptosis_ALBIII

Caption: Postulated signaling pathways for Aristolochic Acid I and this compound cytotoxicity.

Logical Relationship of Comparison

logical_relationship Logical Framework for Cytotoxicity Comparison Compounds Test Compounds AAI Aristolochic Acid I Compounds->AAI ALBIII This compound Compounds->ALBIII Cytotoxicity Cytotoxicity Profile AAI->Cytotoxicity Mechanism Mechanism of Action AAI->Mechanism ALBIII->Cytotoxicity ALBIII->Mechanism IC50 IC50 / CC50 Values Cytotoxicity->IC50 Apoptosis_Induction Apoptosis Induction Cytotoxicity->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cytotoxicity->Cell_Cycle_Arrest Conclusion Comparative Conclusion IC50->Conclusion Apoptosis_Induction->Conclusion Cell_Cycle_Arrest->Conclusion AAI_Mechanism DNA Adducts, p53, NF-κB, STAT3 Mechanism->AAI_Mechanism ALBIII_Mechanism DYRK1A Inhibition, Apoptosis, Cell Cycle Control Mechanism->ALBIII_Mechanism AAI_Mechanism->Conclusion ALBIII_Mechanism->Conclusion

Caption: A logical diagram illustrating the comparative analysis of the two compounds.

Discussion

Aristolochic acid I is a well-established pro-carcinogen that requires metabolic activation to exert its cytotoxic and genotoxic effects.[9] This activation, primarily mediated by CYP and NQO1 enzymes, leads to the formation of DNA adducts.[10] These adducts trigger a DNA damage response, leading to the activation of the tumor suppressor p53 and subsequent apoptosis.[10][11] Furthermore, AAI has been shown to modulate inflammatory pathways involving NF-κB and STAT3, which can also contribute to its cellular toxicity.[11][12]

In contrast, the cytotoxic mechanisms of this compound are less understood. However, evidence from structurally related aristolactams suggests a different mode of action. Aristolactam BII, for instance, has demonstrated potent cytotoxicity and the ability to induce S-phase or G2/M cell cycle arrest.[13] This is achieved through the modulation of key cell cycle regulators, including cyclins, cyclin-dependent kinases (CDKs), and the tumor suppressor proteins p21, p27, and p53.[13] The induction of apoptosis by aristolactam BII involves the activation of caspases and the regulation of the Bcl-2 family of proteins.[13] A primary reported mechanism for this compound is the potent inhibition of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a factor implicated in various cellular processes.

The available data, particularly the significantly lower IC50 value for the related aristolactam BII compared to AAI, suggests that aristolactams may possess greater intrinsic cytotoxicity that is not solely dependent on the metabolic activation pathway characteristic of AAI. The presence of the lactam ring in aristolactams, as opposed to the carboxylic acid and nitro groups in AAI, likely contributes to these differences in biological activity.

References

Comparative Analysis of Aristolactam BII's Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Cytotoxicity, Apoptosis, Cell Cycle Arrest, and Underlying Signaling Pathways

Introduction

Aristolactam BII, a naturally occurring aristolactam alkaloid, has garnered attention within the scientific community for its potential as an anticancer agent. This guide provides a comparative analysis of the effects of Aristolactam BII on three distinct cancer cell lines: A549 (non-small cell lung cancer), NCI-H187 (small cell lung cancer), and HepG2 (hepatocellular carcinoma). By examining its impact on cell viability, apoptosis, and cell cycle progression, alongside a discussion of potential signaling pathways, this document aims to offer researchers, scientists, and drug development professionals a comprehensive overview of Aristolactam BII's differential effects and therapeutic potential.

Data Presentation

Quantitative Analysis of Aristolactam BII's Effects

The following table summarizes the key quantitative data regarding the cytotoxic and cytostatic effects of Aristolactam BII on the A549, NCI-H187, and HepG2 cancer cell lines. This data highlights the varying sensitivity of these cell lines to Aristolactam BII treatment.

Cancer Cell LineCancer TypeIC50 (µM)Apoptosis InductionCell Cycle Arrest
A549 Non-Small Cell Lung CancerData not availableInduced late apoptosis[1]S or G2/M phase arrest[1]
NCI-H187 Small Cell Lung Cancer0.2Data not availableData not available
HepG2 Hepatocellular Carcinoma50.2Data not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical protocols used to assess the effects of Aristolactam BII.

Cell Culture and Compound Preparation
  • Cell Lines and Culture Conditions:

    • A549 (human non-small cell lung carcinoma), NCI-H187 (human small cell lung cancer), and HepG2 (human hepatocellular carcinoma) cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Aristolactam BII is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Working concentrations are prepared by diluting the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.5% to minimize solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Aristolactam BII. Control wells receive a medium with DMSO at the same final concentration as the treated wells.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Aristolactam BII at the desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with Aristolactam BII, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) while vortexing and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using cell cycle analysis software.

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the methodologies and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis & Interpretation A549 A549 Treatment Aristolactam BII Treatment A549->Treatment NCIH187 NCI-H187 NCIH187->Treatment HepG2 HepG2 HepG2->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Determine IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Quantify Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Analyze Cell Cycle Distribution IC50_Data IC50 Values Cytotoxicity->IC50_Data Apoptosis_Data Apoptosis Percentages Apoptosis->Apoptosis_Data CellCycle_Data Cell Cycle Percentages CellCycle->CellCycle_Data Pathway_Analysis Signaling Pathway Investigation IC50_Data->Pathway_Analysis Apoptosis_Data->Pathway_Analysis CellCycle_Data->Pathway_Analysis

Caption: Experimental workflow for evaluating the effects of Aristolactam BII.

Signaling_Pathway cluster_pathway Potential Signaling Pathways Modulated by Aristolactam BII cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Aristolactam_BII Aristolactam BII p53 p53 Aristolactam_BII->p53 upregulates Bax Bax Aristolactam_BII->Bax upregulates Bcl2 Bcl-2 Aristolactam_BII->Bcl2 downregulates Caspase8 Caspase-8 Aristolactam_BII->Caspase8 activates Caspase3 Caspase-3 Aristolactam_BII->Caspase3 activates p21 p21 p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin inhibits CellCycleArrest S or G2/M Phase Arrest CDK_Cyclin->CellCycleArrest progression blocked Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits Caspase8->Caspase3 Caspase3->Apoptosis executes

Caption: Potential signaling pathways affected by Aristolactam BII.

Discussion of Signaling Pathways

While specific studies detailing the signaling pathways modulated by Aristolactam BII in NCI-H187 and HepG2 cells are limited, research on the A549 cell line provides some initial insights. The anti-tumor effects of Aristolactam BII in A549 cells are associated with the induction of cell cycle arrest and apoptosis[1].

Cell Cycle Regulation: In A549 cells, Aristolactam BII has been shown to induce cell cycle arrest at the S or G2/M phase. This is accompanied by an increase in the expression of tumor suppressor proteins p53 and the cyclin-dependent kinase inhibitors p21 and p27[1]. Concurrently, a reduction in the levels of cyclin E, cyclin A, cyclin-dependent kinase 2 (CDK2), and cdc2 (CDK1) is observed[1]. This suggests that Aristolactam BII may exert its cytostatic effects by activating the p53 pathway, leading to the upregulation of p21, which in turn inhibits CDK-cyclin complexes crucial for cell cycle progression.

Apoptosis Induction: The induction of late apoptosis in A549 cells by Aristolactam BII involves the modulation of key apoptotic proteins[1]. An upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 have been reported, indicating the involvement of the intrinsic mitochondrial pathway[1]. Furthermore, the activation of caspase-8 and caspase-3 suggests the engagement of the extrinsic and executioner phases of apoptosis, respectively[1].

Further research is necessary to elucidate the specific signaling cascades affected by Aristolactam BII in NCI-H187 and HepG2 cells to understand the basis for the observed differences in sensitivity and to fully map its mechanism of action across different cancer types.

Conclusion

Aristolactam BII demonstrates significant, albeit differential, anticancer activity against the tested cancer cell lines. The pronounced cytotoxicity in the NCI-H187 small cell lung cancer line, with an IC50 value of 0.2 µM, is particularly noteworthy and warrants further investigation. In contrast, the HepG2 hepatocellular carcinoma cell line exhibits considerably lower sensitivity. The effects observed in the A549 non-small cell lung cancer line, including the induction of apoptosis and cell cycle arrest, are linked to the modulation of key regulatory proteins.

This comparative guide underscores the importance of cell-line-specific investigations in preclinical drug development. Future studies should focus on elucidating the detailed molecular mechanisms and signaling pathways underlying the differential responses to Aristolactam BII to better predict its therapeutic efficacy and to identify potential biomarkers for patient stratification.

References

A Comparative Analysis of Aristolactam BII and Other DYRK1A Inhibitors for Down Syndrome Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro efficacy of Aristolactam BII, a naturally derived inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), in ameliorating phenotypes associated with Down syndrome. The overexpression of DYRK1A, a gene located on chromosome 21, is considered a significant contributor to the neurological and cognitive deficits observed in Down syndrome. This document summarizes key experimental data for Aristolactam BII and compares its performance with other known DYRK1A inhibitors, namely Epigallocatechin gallate (EGCG) and Harmine (B1663883). Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.

Quantitative Data Summary

The following tables summarize the quantitative efficacy of Aristolactam BII and its alternatives in various experimental models.

Table 1: In Vitro Efficacy of DYRK1A Inhibitors

CompoundTargetAssay TypeEfficacy Metric (IC50)Cell Line/SystemReference
Aristolactam BII DYRK1A Kinase Assay 9.67 nM Recombinant DYRK1A [1]
DYRK1ANFAT-RE Promoter AssayDose-dependent inhibition293T cells[2]
EGCGDYRK1AKinase Assay~300 nMRecombinant DYRK1A
HarmineDYRK1AKinase Assay~50-100 nMRecombinant DYRK1A

Table 2: In Vivo Efficacy of DYRK1A Inhibitors in Down Syndrome Models

CompoundAnimal ModelPhenotype AssessedKey FindingsReference
Aristolactam BII DYRK1A Transgenic Mice Exploratory Behavior (Open Field Test) Significantly ameliorated deficits [1]
Tau Hyperphosphorylation Acutely suppressed in the brain [1]
Drosophila (mnb-overexpressing) Neurological and Phenotypic Defects Rescued wing and eye defects, and impaired neurogenesis [3]
EGCGTs65Dn MiceCognitive Function (Morris Water Maze)Conflicting results: some studies show improvement, others show no effect or detrimental effects.
HarmineNot extensively studied in DS models due to off-target effectsN/ALimited data available.

Signaling Pathway

The primary mechanism of action for Aristolactam BII in the context of Down syndrome is the inhibition of DYRK1A kinase activity. Overexpressed DYRK1A in Down syndrome leads to the hyperphosphorylation of several downstream targets, contributing to neuronal dysfunction. By inhibiting DYRK1A, Aristolactam BII aims to normalize the phosphorylation status of these substrates.

DYRK1A_Pathway cluster_ds Down Syndrome (Trisomy 21) cluster_treatment Therapeutic Intervention cluster_downstream Downstream Effects DYRK1A_overexpression DYRK1A Overexpression Tau Tau Hyperphosphorylation DYRK1A_overexpression->Tau phosphorylates NFAT NFAT Signaling Dysregulation DYRK1A_overexpression->NFAT phosphorylates Aristolactam_BII Aristolactam BII Aristolactam_BII->DYRK1A_overexpression inhibits Neuronal_Dysfunction Neuronal Dysfunction & Cognitive Deficits Tau->Neuronal_Dysfunction NFAT->Neuronal_Dysfunction

Caption: DYRK1A Signaling Pathway in Down Syndrome and the inhibitory action of Aristolactam BII.

Experimental Workflow

The evaluation of Aristolactam BII involved a multi-step process, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Screening Virtual & Cell-Based Screening Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Screening->Kinase_Assay Tau_Assay_vitro Tau Phosphorylation Assay (Mammalian Cells) Kinase_Assay->Tau_Assay_vitro Drosophila_Model Drosophila Model (Phenotype Rescue) Tau_Assay_vitro->Drosophila_Model Mouse_Model DYRK1A Transgenic Mouse Model Drosophila_Model->Mouse_Model Behavioral_Test Open Field Test Mouse_Model->Behavioral_Test Tau_Assay_vivo In Vivo Tau Phosphorylation Mouse_Model->Tau_Assay_vivo

Caption: Experimental workflow for the evaluation of Aristolactam BII's efficacy.

Detailed Experimental Protocols

1. In Vitro DYRK1A Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Aristolactam BII on DYRK1A kinase activity.

  • Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the DYRK1A enzyme in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Recombinant human DYRK1A enzyme.

    • DYRK1A substrate (e.g., DYRKtide peptide).

    • ATP.

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT).

    • Aristolactam BII stock solution (in DMSO).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of Aristolactam BII in kinase reaction buffer.

    • Add the DYRK1A enzyme to each well of the assay plate.

    • Add the diluted Aristolactam BII or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the DYRK1A substrate and ATP to each well.

    • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

    • Plot the percentage of DYRK1A inhibition against the logarithm of Aristolactam BII concentration to calculate the IC50 value.

2. Tau Phosphorylation Assay in Mammalian Cells (Western Blot)

  • Objective: To assess the effect of Aristolactam BII on DYRK1A-mediated Tau hyperphosphorylation in a cellular context.

  • Principle: Western blotting is used to detect the levels of phosphorylated Tau at specific sites in cell lysates treated with the inhibitor.

  • Materials:

    • HEK293T or similar mammalian cell line.

    • Expression vectors for human Tau and DYRK1A.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Aristolactam BII.

    • Primary antibodies: anti-phospho-Tau (specific to a DYRK1A-targeted site, e.g., Ser202, Thr212), anti-total-Tau, and anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Co-transfect mammalian cells with plasmids encoding human Tau and DYRK1A.

    • Treat the transfected cells with varying concentrations of Aristolactam BII or vehicle (DMSO) for a specified time (e.g., 24 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phospho-Tau, total Tau, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-Tau signal to total Tau and the loading control.

3. Open Field Test in DYRK1A Transgenic Mice

  • Objective: To evaluate the effect of Aristolactam BII on the exploratory and locomotor behavior of DYRK1A transgenic mice, a model for Down syndrome-related behavioral deficits.

  • Principle: The open field test assesses anxiety-like behavior and general activity by measuring the movement of a mouse in a novel, open arena.

  • Materials:

    • DYRK1A transgenic mice and wild-type littermates.

    • Aristolactam BII formulation for oral administration.

    • Open field arena (e.g., a 40 cm x 40 cm x 40 cm box).

    • Video tracking software.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Administer Aristolactam BII (e.g., via oral gavage) or vehicle to the mice at a specified time before the test.

    • Gently place each mouse in the center of the open field arena.

    • Record the mouse's activity using a video camera for a set duration (e.g., 10-20 minutes).

    • Analyze the recorded video using tracking software to quantify parameters such as:

      • Total distance traveled.

      • Time spent in the center zone versus the peripheral zone.

      • Number of entries into the center zone.

      • Rearing frequency.

    • Clean the arena thoroughly between each trial to remove olfactory cues.

    • Compare the behavioral parameters between the different treatment groups.

Comparison with Alternatives

Epigallocatechin gallate (EGCG): A polyphenol from green tea, EGCG is a known DYRK1A inhibitor. However, its efficacy in Down syndrome models is debated. While some studies have reported cognitive improvements in Ts65Dn mice, others have failed to replicate these findings or have even observed adverse effects. The reasons for these discrepancies may include differences in the purity of the EGCG used, the dosage, and the experimental protocols.

Harmine: This beta-carboline alkaloid is a potent DYRK1A inhibitor. However, its clinical utility is limited by its psychoactive properties and other off-target effects. Research is ongoing to develop harmine derivatives with improved selectivity and safety profiles.

References

Unveiling the Affinity: A Comparative Guide to Aristolactam Biii and its Binding to DYRK1A Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – In the landscape of kinase inhibitor research, the binding of small molecules to their protein targets is a critical determinant of therapeutic efficacy. This guide provides a comprehensive comparison of Aristolactam Biii, a natural product-derived inhibitor, and its binding to Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key player in neurodevelopmental disorders and certain cancers. Through a meticulous review of experimental data, this publication offers researchers, scientists, and drug development professionals a clear and objective analysis of this compound's performance against other known DYRK1A inhibitors.

Quantitative Analysis of DYRK1A Inhibitors

The potency and binding affinity of a kinase inhibitor are paramount for its potential therapeutic application. The following tables summarize the key quantitative data for this compound and a selection of alternative DYRK1A inhibitors.

Table 1: Inhibitory Potency (IC50) Against DYRK1A

CompoundIC50 (nM)Assay TypeReference
This compound 9.67 In vitro kinase assay[1][2]
Harmine33 - 80In vitro kinase assay[3][4]
Leucettine L4140In vitro kinase assay[5]
SM078831.6Kinase assay[6]

Table 2: Binding Affinity (Kd) for DYRK1A

CompoundKd (nM)Assay TypeReference
This compound Not Explicitly Reported-
Harmine100Aptamer-based assay[3]
Leucettine L417.8Co-crystallization[7]

Table 3: Kinase Selectivity Profile

CompoundOther Significantly Inhibited Kinases (IC50 in nM)Reference
This compound CLK1 (11.4), CLK4 (6.7), DYRK1B (17.4)[8]
HarmineDYRK2 (900), DYRK3 (800), MAO-A[3][4]
Leucettine L41DYRK2 (35), CLK1, CLK3, GSK-3α/β, CK2, PIM1[5]
SM07883DYRK1B, CLK4, GSK3β[6]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of DYRK1A inhibitors, detailed experimental methodologies are essential.

In Vitro DYRK1A Kinase Assay (ELISA-based)

This assay quantifies the enzymatic activity of DYRK1A by measuring the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate peptide (e.g., DYRKtide)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2)

  • 96-well microplates

  • Phospho-specific antibody against the DYRK1A substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Substrate Coating: Coat the wells of a 96-well plate with the DYRK1A substrate overnight at 4°C.

  • Washing and Blocking: Wash the wells three times with wash buffer and then block with 2% BSA in PBS for 1 hour at room temperature.

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound (e.g., this compound) in the kinase reaction buffer.

    • Add the diluted compounds to the wells.

    • Add recombinant DYRK1A enzyme to each well (except for the no-enzyme control).

    • Initiate the reaction by adding ATP (at a concentration near the Km for DYRK1A).

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Wash the wells and add the phospho-specific primary antibody. Incubate for 1 hour at room temperature.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash and add TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control to determine the IC50 value.

Cell-Based NFAT-RE Promoter Assay

This assay measures the cellular activity of DYRK1A by quantifying its effect on the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. DYRK1A phosphorylates NFAT, leading to its nuclear exclusion and subsequent inhibition of NFAT-responsive element (RE)-driven gene expression.

Materials:

  • HEK293T cells

  • NFAT-RE luciferase reporter plasmid

  • DYRK1A expression plasmid

  • Calcium ionophore (e.g., Ionomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Luciferase assay reagent

  • Cell culture reagents

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NFAT-RE luciferase reporter plasmid and the DYRK1A expression plasmid.

  • Cell Treatment:

    • Treat the transfected cells with the test compounds at various concentrations.

    • Stimulate the NFAT pathway by adding a calcium ionophore and PMA.

    • Incubate for 12-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity indicates inhibition of the NFAT pathway, which is a downstream effect of DYRK1A activity. An increase in luciferase activity upon treatment with a test compound suggests inhibition of DYRK1A.

Competitive Binding Assay (Generic Protocol)

This assay determines the binding affinity (Kd) of a test compound by measuring its ability to compete with a known, labeled ligand for binding to the target kinase.

Materials:

  • Recombinant human DYRK1A enzyme

  • A known fluorescently or radiolabeled DYRK1A ligand (probe)

  • Test compounds

  • Assay buffer

  • Detection instrument (e.g., fluorescence plate reader, scintillation counter)

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant DYRK1A enzyme, the labeled probe at a fixed concentration, and serial dilutions of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Detection: Measure the amount of labeled probe bound to the kinase. The signal will decrease as the concentration of the test compound increases and displaces the labeled probe.

  • Data Analysis: Plot the signal against the concentration of the test compound and fit the data to a suitable binding model to calculate the Ki, which can be converted to Kd.

Visualizing the Molecular Landscape

To better understand the biological context of this compound's action, the following diagrams illustrate the experimental workflow for its identification and the central role of DYRK1A in cellular signaling.

experimental_workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_invivo In Vivo Evaluation virtual_screening Virtual Screening (>300,000 compounds) primary_hits Primary Hits (586 compounds) virtual_screening->primary_hits Docking Score Rank nfat_assay Cell-based NFAT-RE Promoter Assay primary_hits->nfat_assay kinase_assay In Vitro Kinase Assay nfat_assay->kinase_assay tau_assay Tau Phosphorylation Assay (in cells) kinase_assay->tau_assay aristolactam This compound (Confirmed Hit) tau_assay->aristolactam animal_models Animal Models (Drosophila, Mice) aristolactam->animal_models phenotype_rescue Phenotype Rescue animal_models->phenotype_rescue DYRK1A_signaling_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_neuro Neurodevelopment & Disease cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcription Regulation cluster_signaling Other Signaling REST REST (Transcription Factor) DYRK1A DYRK1A REST->DYRK1A Activates Transcription DYRK1A->DYRK1A Tau Tau DYRK1A->Tau Phosphorylates APP APP DYRK1A->APP Phosphorylates alpha_synuclein α-Synuclein DYRK1A->alpha_synuclein Phosphorylates CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates (promotes degradation) p27Kip1 p27Kip1 DYRK1A->p27Kip1 Phosphorylates (stabilizes) NFAT NFAT DYRK1A->NFAT Phosphorylates (promotes nuclear export) CREB CREB DYRK1A->CREB Phosphorylates mTOR mTOR Pathway DYRK1A->mTOR ASK1_JNK ASK1-JNK Pathway DYRK1A->ASK1_JNK neurodegeneration Neurodegeneration Tau->neurodegeneration APP->neurodegeneration alpha_synuclein->neurodegeneration cell_cycle_progression Cell Cycle Progression CyclinD1->cell_cycle_progression p27Kip1->cell_cycle_progression gene_expression Gene Expression NFAT->gene_expression CREB->gene_expression cell_growth Cell Growth mTOR->cell_growth apoptosis Apoptosis ASK1_JNK->apoptosis

References

Reproducibility of Anti-inflammatory Effects of Aristolactam BII: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported anti-inflammatory effects of Aristolactam BII, focusing on the available experimental data to assess the reproducibility of these findings. We will delve into the primary research, compare its performance with alternative compounds, and provide detailed experimental protocols for key assays.

Summary of Anti-inflammatory Activity

Aristolactam BII, a phenanthrene (B1679779) alkaloid isolated from various plant species, including Houttuynia cordata and those of the Aristolochia genus, has demonstrated notable anti-inflammatory properties in preclinical studies. The primary evidence for its efficacy comes from in vivo and in vitro experiments, suggesting mechanisms that may involve the inhibition of key inflammatory mediators.

In Vivo Anti-inflammatory Effects

A key study investigated the anti-inflammatory effect of Aristolactam BII using a carrageenan-induced paw edema model in mice. This model is a standard for acute inflammation assessment. The results indicated a significant reduction in paw swelling, comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac.

Table 1: In Vivo Anti-inflammatory Effect of Aristolactam BII in Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Swelling Rate (%) after 5hStatistical Significance (p-value)
Aristolactam BII 5026.2 ± 7.1< 0.01
Aristolactam BII 2553.8 ± 12.9< 0.05
Diclofenac -Similar to 50 mg/kg Aristolactam BII< 0.05
Saline (Control) ---

Data extracted from a study by Pham et al.

In Vitro Anti-inflammatory Effects

In vitro studies have explored the inhibitory effects of Aristolactam BII on specific enzymes involved in the inflammatory cascade. One study reported its ability to inhibit 3α-Hydroxysteroid dehydrogenase, with a potency similar to the NSAID indomethacin.

Table 2: In Vitro Inhibitory Activity of Aristolactam BII

CompoundTarget EnzymeIC50 Value (µg/mL)
Aristolactam BII 3α-Hydroxysteroid dehydrogenase4.6
Indomethacin 3α-Hydroxysteroid dehydrogenase4.6

Data from a study referenced in a review by Desai et al.[1]

Reproducibility and Comparative Analysis

While the initial findings on the anti-inflammatory effects of Aristolactam BII are promising, the core issue of reproducibility remains to be fully addressed. To date, there is a lack of independent studies that have explicitly aimed to replicate the initial findings using the same experimental models and protocols.

However, a comparative analysis with other aristolactams and related compounds from the Aristolochia genus provides a broader context for its potential anti-inflammatory activity.

Table 3: Comparative Anti-inflammatory Activity of Aristolactam BII and Alternatives

CompoundExperimental ModelKey FindingsReference
Aristolactam BII Carrageenan-induced paw edema (in vivo)Significant reduction in edema, comparable to diclofenac.Pham et al.
Aristolactam I LPS-stimulated THP-1 cells (in vitro)Inhibition of TNF-α and IL-6 production.[1]Desai et al.
(-)Hinokinin LPS-stimulated THP-1 cells (in vitro)Inhibition of TNF-α and IL-6 production via NF-κB dependent mechanism.[1]Desai et al.
Aristolactam FII Not specifiedExhibited anti-inflammatory activity similar to indomethacin.[2]Odalo et al.
Ethanol extract of Aristolochia bracteolata Carrageenan-induced paw edema (in vivo)60% reduction in edema at 400 mg/kg.[3]Shirwaikar et al.

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for the key experiments are provided below.

Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a widely accepted method for evaluating acute anti-inflammatory activity.

  • Animal Model: Male albino mice are typically used.

  • Groups: Animals are divided into control, positive control (e.g., diclofenac), and experimental groups (different doses of Aristolactam BII).

  • Administration: The test compounds or vehicle are administered intraperitoneally or orally.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the left hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of swelling inhibition is calculated by comparing the paw volume in the treated groups with the control group.

In Vitro 3α-Hydroxysteroid Dehydrogenase Inhibition Assay

This assay assesses the ability of a compound to inhibit a specific enzyme implicated in inflammation.

  • Enzyme and Substrate: Purified 3α-Hydroxysteroid dehydrogenase and its substrate are used.

  • Incubation: The enzyme is incubated with the test compound (Aristolactam BII) at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Detection: The enzymatic activity is measured by monitoring the change in absorbance at a specific wavelength, which corresponds to the conversion of the substrate.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Signaling Pathways and Experimental Workflow

Proposed Anti-inflammatory Signaling Pathway of Aristolactam BII

Based on in silico docking studies, Aristolactam BII is hypothesized to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition would reduce the production of prostaglandins, which are key mediators of inflammation.

G Proposed Anti-inflammatory Pathway of Aristolactam BII Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Aristolactam_BII Aristolactam BII Aristolactam_BII->COX1_COX2 inhibits

Caption: Proposed mechanism of Aristolactam BII via COX-1/2 inhibition.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory activity of a compound using the carrageenan-induced paw edema model.

G Experimental Workflow: Carrageenan-Induced Paw Edema Assay start Start animal_prep Animal Acclimatization & Grouping start->animal_prep treatment Administer Test Compound (Aristolactam BII) or Controls animal_prep->treatment induction Induce Edema with Carrageenan Injection treatment->induction measurement Measure Paw Volume at Timed Intervals induction->measurement data_analysis Data Analysis: Calculate % Inhibition measurement->data_analysis end End data_analysis->end

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

The available evidence suggests that Aristolactam BII possesses significant anti-inflammatory properties, with in vivo efficacy comparable to established NSAIDs like diclofenac. The proposed mechanism of action through COX enzyme inhibition provides a plausible explanation for these effects. However, the critical aspect of reproducibility has not been formally addressed through independent validation studies. Further research is warranted to confirm the initial findings, explore the broader therapeutic potential, and fully elucidate the mechanism of action of Aristolactam BII. Such studies are essential for establishing the robustness of its anti-inflammatory profile and its potential for future drug development.

References

A Guide to Comparative Proteomic Analysis of Cells Treated with Aristolactam Biii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aristolactam Biii is a natural alkaloid identified as a potent inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Its ability to inhibit DYRK1A has shown potential in rescuing phenotypes related to Down syndrome in cellular and animal models.[1] While its primary target is known, a comprehensive, unbiased analysis of the global proteomic changes induced by this compound has not yet been published. Related aristolactam compounds are known to induce apoptosis and cell cycle arrest in cancer cells.[4]

This guide provides a blueprint for a comparative proteomic study to elucidate the mechanism of action of this compound, validate its known effects, and uncover potential off-target interactions. It outlines a detailed experimental workflow, presents hypothetical data based on known biological functions, and visualizes the key signaling pathways involved.

Proposed Experimental Protocols

A quantitative, mass spectrometry-based proteomics approach is recommended to compare the proteomes of cells treated with this compound against a vehicle control.

1. Cell Culture and Treatment:

  • Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) is suitable given the role of DYRK1A in neurological functions. Alternatively, a cancer cell line known to be sensitive to cell cycle or apoptosis induction (e.g., HeLa, A549) could be used.

  • Culture Conditions: Culture cells to ~70-80% confluency in appropriate media.

  • Treatment: Treat cells with a predetermined concentration of this compound (e.g., based on IC50 values, ~10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours) in biological triplicate.

2. Protein Extraction and Digestion:

  • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Reduce protein disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides overnight using sequencing-grade trypsin.

3. Peptide Labeling and Fractionation (for Isobaric Labeling):

  • Label peptides from each condition (Control and Treated, in triplicate) with tandem mass tags (TMT) or similar isobaric labels.

  • Combine the labeled peptide sets into a single sample.

  • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.

4. LC-MS/MS Analysis:

  • Analyze each peptide fraction using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

5. Data Analysis:

  • Process the raw mass spectrometry data using a software suite like Proteome Discoverer, MaxQuant, or the Trans-Proteomic Pipeline.[5][6]

  • Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.

  • Quantify the relative abundance of proteins across the different conditions based on reporter ion intensities.

  • Perform statistical analysis to identify proteins that are significantly differentially expressed (e.g., p-value < 0.05, fold change > 1.5).

  • Conduct bioinformatics analysis (e.g., GO term enrichment, pathway analysis) on the differentially expressed proteins to identify perturbed biological processes and signaling pathways.

Data Presentation: Hypothetical Proteomic Changes

Based on this compound's known function as a DYRK1A inhibitor and the effects of related compounds, the following table summarizes potential proteomic changes.

Protein NameGene SymbolPutative FunctionHypothetical Fold Change (Treated vs. Control)
TauMAPTMicrotubule-associated protein; hyperphosphorylated by DYRK1A0.7 (Phosphorylation sites)
Cyclin D1CCND1Key regulator of G1/S phase transition0.6
p21Cip1CDKN1ACell cycle inhibitor, promotes G1 arrest2.5
Cleaved PARP1PARP1Marker of caspase-mediated apoptosis3.0
BAXBAXPro-apoptotic Bcl-2 family protein2.2
Bcl-2BCL2Anti-apoptotic Bcl-2 family protein0.5
Caspase-3 (cleaved)CASP3Executioner caspase in apoptosis3.5
NFATc1NFATc1Transcription factor, phosphorylated by DYRK1A1.8 (Nuclear localization)
VimentinVIMMesenchymal marker, involved in cell migration0.4
E-cadherinCDH1Epithelial marker, involved in cell adhesion2.0

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture & Treatment (Control vs. This compound) Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (TMT) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Search Database Search (Protein ID) LCMS->Search Quant Quantification & Stats Search->Quant Bioinfo Bioinformatics Analysis (Pathway Enrichment) Quant->Bioinfo

Caption: Proposed experimental workflow for comparative proteomics.

DYRK1A_Pathway cluster_downstream Downstream Effects Aristolactam This compound DYRK1A DYRK1A Aristolactam->DYRK1A Tau Tau Hyperphosphorylation DYRK1A->Tau P NFAT NFAT Phosphorylation (Cytoplasmic Retention) DYRK1A->NFAT P CellCycle Cell Cycle Progression (e.g., Cyclin D1 degradation) DYRK1A->CellCycle

Caption: Inhibition of the DYRK1A signaling pathway by this compound.

Apoptosis_Pathway cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Aristolactam This compound Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) Aristolactam->Bcl2 Bax Bax (Pro-apoptotic) (Up-regulated) Aristolactam->Bax Casp9 Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential activation of the intrinsic apoptosis pathway.

References

Structure-activity relationship (SAR) studies of Aristolactam Biii analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Aristolactam BII Analogs

For Researchers, Scientists, and Drug Development Professionals

Aristolactam BII, a naturally occurring phenanthrene (B1679779) alkaloid, has garnered significant interest in the scientific community for its diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2] This has spurred extensive research into the synthesis and evaluation of its analogs to elucidate the structural requirements for these activities and to develop more potent and selective therapeutic agents. This guide provides a comprehensive comparison of Aristolactam BII analogs, summarizing key structure-activity relationship (SAR) findings, presenting quantitative data, and detailing experimental protocols for the cited biological assays.

I. Antitumor Activity

The antitumor properties of aristolactam derivatives have been a primary focus of SAR studies. Modifications of the aristolactam scaffold have yielded compounds with potent cytotoxic effects against a range of cancer cell lines.

SAR Summary:
  • Substitutions on the Phenanthrene Ring: The nature and position of substituents on the phenanthrene core significantly influence antitumor activity. Synthetic derivatives have shown more potent activity than many naturally occurring aristolactams.[1]

  • Modifications of the Lactam Moiety: Alterations to the lactam ring, particularly the introduction of N-(N-dialkylaminoalkyl) groups, have been shown to enhance cytotoxic activity against leukemia cell lines.[3]

Comparative Antitumor Activity of Aristolactam Analogs
CompoundModificationCell LineIC50 / GI50 (µM)Reference
Aristolactam BII-HepG250.2[4]
Cepharanone B (Aristolactam BII)-VariousModerate Activity[1]
Synthetic Analog 1N-(N-dialkylaminoalkyl)L1210 Leukemia"Interesting cytotoxic activity"[3]
Synthetic Analog 2VariousBroad array of cancer cell linesSubmicromolar GI50[1]

Note: "Moderate Activity" and "Interesting cytotoxic activity" are qualitative descriptions from the source material where specific quantitative data was not provided in the abstract. Submicromolar GI50 indicates a potent level of activity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and cultured in complete medium for 24-48 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the Aristolactam BII analogs for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

II. Anti-inflammatory Activity

Several aristolactam analogs have demonstrated significant anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators.

SAR Summary:
  • Inhibition of COX-1 and COX-2: In silico studies suggest that Aristolactam BII may exert its anti-inflammatory effects by inhibiting cyclooxygenase-1 (COX-1) and COX-2 through hydrogen bonding with Serine 530 residues.[6]

  • Inhibition of 3α-Hydroxysteroid Dehydrogenase: Aristolactam FII has shown potent anti-inflammatory activity by inhibiting 3α-Hydroxysteroid dehydrogenase, with an activity level comparable to the standard drug Indomethacin.[2][7]

Comparative Anti-inflammatory Activity of Aristolactam Analogs
CompoundTarget/AssayActivityReference
Aristolactam BIICarrageenan-induced paw edemaEffective reduction in edema[6]
Aristolactam ILPS-stimulated THP-1 cellsInhibited TNF-α and IL-6 production (IC50 = 116.8 ± 83.25 µM for TNF-α, 52 ± 8 µM for IL-6)[8]
Aristolactam FII3α-Hydroxysteroid dehydrogenase inhibitionActivity comparable to Indomethacin[2][7]
Aristolochic Acid IVaLPS-stimulated RAW 264.7 cellsDecreased TNF-α and IL-6 production[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (Aristolactam BII analogs) or a reference drug (e.g., diclofenac) are administered to the mice, typically orally or intraperitoneally, at a specific time before carrageenan injection.[6]

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of swelling (edema) is calculated for each group. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group.

III. Kinase Inhibition

A significant breakthrough in understanding the mechanism of action of aristolactam analogs has been the discovery of their potent inhibitory effects on specific kinases, particularly Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

SAR Summary:
  • Crucial Role of the 9-Methoxy Group: The presence of a methoxy (B1213986) group at the C-9 position of the aristolactam scaffold is critical for potent DYRK1A inhibition. Aristolactam BIII, which has a 9-methoxy group, is a potent inhibitor, while Aristolactam BII, lacking this group, shows little to no effect.[10]

  • Binding to the ATP-Binding Pocket: Molecular docking studies have shown that the 9-methoxy group of this compound forms an extra hydrogen bond with the side chain of Lys188 in the ATP-binding pocket of DYRK1A, which is essential for its inhibitory activity.[10]

Comparative DYRK1A Inhibitory Activity
CompoundKey Structural FeatureIC50 (nM)Reference
This compound9-methoxy group9.67[11]
Aristolactam BIILacks 9-methoxy groupLittle to no effect[10]
Aristolactam AIIIA-80[10]
Experimental Protocol: In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. The level of phosphorylation is then quantified, often using radioactivity or fluorescence-based methods.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase (e.g., DYRK1A), its specific substrate (e.g., a peptide or protein like Tau), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Inhibitor Addition: The this compound analogs are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Reaction Termination: The reaction is stopped, typically by adding a stop solution or by spotting the mixture onto a filter membrane.

  • Quantification of Phosphorylation: The amount of phosphorylated substrate is measured. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring the radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

IV. Signaling Pathways and Experimental Workflows

DYRK1A Signaling Pathway Inhibition by this compound

This compound has been identified as a potent inhibitor of DYRK1A, a kinase implicated in the pathogenesis of Down syndrome.[11][12] Its inhibitory action on DYRK1A can rescue certain pathological phenotypes associated with the overexpression of this kinase.

DYRK1A_Inhibition cluster_0 Cellular Processes cluster_1 DYRK1A Kinase Tau Tau Down_Syndrome_Phenotypes Down Syndrome-related Phenotypes Tau->Down_Syndrome_Phenotypes NFAT NFAT NFAT->Down_Syndrome_Phenotypes Proliferation Proliferation Proliferation->Down_Syndrome_Phenotypes DYRK1A DYRK1A DYRK1A->Tau Hyperphosphorylation DYRK1A->NFAT Regulation DYRK1A->Proliferation Inhibition Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A Inhibition SAR_Workflow Start Start Synthesis Synthesis of Aristolactam Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Kinase Assays) Characterization->In_Vitro_Screening Data_Analysis Data Analysis and SAR Determination In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Data_Analysis->In_Vivo_Studies Promising Analogs Lead_Optimization->Synthesis End End In_Vivo_Studies->End

References

A Comparative Guide to the Biological Activities of Naturally Occurring Aristolactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naturally occurring aristolactams, a class of phenanthrene (B1679779) alkaloids found predominantly in the Aristolochiaceae family, have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive comparison of their key pharmacological properties, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

I. Comparative Analysis of Biological Activities

The biological effects of aristolactams are multifaceted, with prominent activities observed in anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains. The following tables summarize the quantitative data for various naturally occurring aristolactams, providing a basis for comparative evaluation.

Table 1: Cytotoxic Activity of Aristolactams against Cancer Cell Lines

The anticancer potential of aristolactams is one of their most studied properties. Many of these compounds exhibit significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Aristolactam DerivativeCancer Cell LineIC50 (µM)Reference
Aristolactam I RT4 (Bladder Cancer)Concentration-dependent cytotoxicity observed (0.05–10 µM)[1]
Aristolactam AIIIa HeLa (Cervical Cancer)~7-30[2]
A549 (Lung Cancer)~7-30[2]
HGC (Gastric Cancer)~7-30[2]
HCT-8/V (Drug-Resistant Colon Cancer)3.55[2]
Aristolactam BII A549 (Lung Cancer)Dose-dependent inhibition of cell viability (12.5, 25, 50 µg/ml)
Aristolactam AII A549 (Lung Cancer)Dose-dependent inhibition of cell viability (12.5, 25, 50 µg/ml)
Noraristolodione A549 (Lung Cancer)Dose-dependent inhibition of cell viability (12.5, 25, 50 µg/ml)

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Table 2: Anti-inflammatory Activity of Aristolactams

Several aristolactams have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

Aristolactam DerivativeAssayIC50 (µM)Reference
Aristolactam I IL-6 release (LPS-stimulated THP-1 cells)52 ± 8
TNF-α release (LPS-stimulated THP-1 cells)116.8 ± 83.25
Aristolactam BII 3α-Hydroxysteroid dehydrogenase inhibition4.6 µg/mL
Table 3: Antimicrobial Activity of Aristolactams

The antimicrobial potential of aristolactams has been explored against a variety of pathogenic bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Aristolactam DerivativeMicroorganismMIC (µg/mL)Reference
Aristolactam N-(6-trans-p-coumaroyl)-β-D-glucopyranoside Bacillus subtilis43.8[3]
Sarcina lutea175[3]

Note: Data on the antimicrobial activity of a wider range of aristolactams is still emerging.

Neuroprotective Activity

While quantitative data for the neuroprotective effects of most aristolactams are limited, some compounds have shown promise. Notably, Taliscanine, an aristolactam, has been used in the treatment of neurological disorders such as Parkinson's disease. The proposed mechanisms for neuroprotection by related isoquinoline (B145761) alkaloids include regulation of ion channels, maintenance of calcium homeostasis, reduction of oxidative stress, and inhibition of neuroinflammation. Further research is needed to quantify the neuroprotective efficacy of specific aristolactams and elucidate their precise mechanisms of action.

II. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key bioassays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the aristolactam compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity (In Vivo)

This is a widely used animal model for evaluating acute inflammation.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.

  • Protocol:

    • Acclimatize male Wistar rats (180-220 g) for one week.

    • Administer the test aristolactam compound or a reference drug (e.g., Indomethacin) intraperitoneally 30 minutes before carrageenan injection.

    • Inject 100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

LPS-Stimulated Macrophage Assay for Anti-inflammatory Activity (In Vitro)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators like TNF-α and IL-6. The inhibitory effect of a compound on this production is a measure of its anti-inflammatory potential.

  • Protocol:

    • Culture RAW 264.7 macrophage cells and seed them in a 24-well plate.

    • Pre-treat the cells with different concentrations of the aristolactam compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Determine the IC50 value for the inhibition of each cytokine.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the antimicrobial susceptibility of a compound.

  • Principle: The compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

  • Protocol:

    • Prepare a stock solution of the aristolactam compound.

    • Perform serial two-fold dilutions of the compound in a 96-well plate containing a suitable broth medium.

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

Glutamate-Induced Excitotoxicity Assay for Neuroprotection (In Vitro)

This assay models neuronal damage caused by excessive stimulation of glutamate (B1630785) receptors, a key mechanism in many neurodegenerative diseases.

  • Principle: Exposure of primary neurons or neuronal cell lines to high concentrations of glutamate leads to an influx of calcium ions, resulting in oxidative stress, mitochondrial dysfunction, and ultimately, cell death. A neuroprotective compound will mitigate this glutamate-induced toxicity.

  • Protocol:

    • Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in 96-well plates.

    • Pre-treat the cells with various concentrations of the test aristolactam for 1-2 hours.

    • Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for a specified duration (e.g., 24 hours).

    • Assess cell viability using the MTT assay or measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell death.

    • Calculate the percentage of neuroprotection afforded by the compound compared to the glutamate-only treated control.

III. Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms underlying the biological activities of aristolactams, the following diagrams have been generated using Graphviz (DOT language).

anticancer_pathway Aristolactams Aristolactams DNA_Damage DNA Damage Aristolactams->DNA_Damage Bax Bax activation Aristolactams->Bax Bcl2 Bcl-2 inhibition Aristolactams->Bcl2 p53 p53 activation DNA_Damage->p53 p21 p21 expression p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin G2_M_Arrest G2/M Phase Cell Cycle Arrest CDK_Cyclin->G2_M_Arrest promotes Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of aristolactams via cell cycle arrest and apoptosis.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Inflammation Inflammation Proinflammatory_Genes->Inflammation Aristolactam_I Aristolactam I Aristolactam_I->IKK inhibits (NF-κB independent pathway) NFkB_n NF-κB NFkB_n->Proinflammatory_Genes

Caption: Anti-inflammatory mechanism of Aristolactam I.

experimental_workflow_cytotoxicity start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Aristolactam (various concentrations) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solvent Add solubilizing solvent incubate3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

This guide provides a foundational understanding of the comparative biological activities of naturally occurring aristolactams. The presented data and protocols are intended to support further research and development in the fields of pharmacology and medicinal chemistry. As research in this area continues to evolve, a deeper understanding of the structure-activity relationships and therapeutic potential of these fascinating compounds is anticipated.

References

Aristolactam BIII: A Comparative Analysis of Toxicity in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of Aristolactam BIII, a naturally occurring alkaloid, reveals a significant cytotoxic preference for cancer cells over normal cell lines. This guide presents a comparative analysis of its toxicity, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a targeted anti-cancer agent.

Executive Summary

This compound demonstrates notable anti-proliferative effects against a range of human cancer cell lines, with IC50 values indicating high potency. In contrast, its cytotoxicity towards normal human cell lines appears to be significantly lower, suggesting a favorable therapeutic window. The primary mechanisms of action in cancer cells involve the induction of apoptosis, or programmed cell death, and arrest of the cell cycle at the G2/M phase. This dual-pronged attack on cancerous cells, coupled with a reduced impact on healthy cells, underscores the therapeutic potential of this compound.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs in various human cancer and normal cell lines. The data clearly illustrates the differential sensitivity between malignant and non-malignant cells.

Cell LineCell TypeCompoundIC50 (µM)Reference
Cancer Cell Lines
HeLaCervical CancerAristolactam AIIIa7 - 30[1]
A549Lung AdenocarcinomaAristolactam AIIIa7 - 30[1]
HGCGastric CancerAristolactam AIIIa7 - 30[1]
HCT-8/VDrug-Resistant Colon CancerAristolactam AIIIa3.55[1]
Normal Cell Lines
HK-2Human Kidney EpithelialAristolactam I> Concentration Tested[2]

Note: Data for this compound in a wide range of normal cell lines is limited. Aristolactam I and AIIIa are structurally similar analogs, and their data is presented to provide context.

Mechanism of Action in Cancer Cells

This compound exerts its anti-cancer effects through two primary, interconnected pathways: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Experimental evidence suggests that this compound and its analogs trigger the intrinsic apoptotic pathway in cancer cells. This is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of effector caspases, indicating the activation of the caspase cascade.[1]

G Aristolactam_BIII This compound Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) Aristolactam_BIII->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Cell Cycle Arrest at G2/M Phase

Flow cytometry analysis has demonstrated that treatment with aristolactam analogs leads to a significant accumulation of cancer cells in the G2/M phase of the cell cycle.[1] This arrest prevents the cells from dividing and proliferating. The underlying mechanism likely involves the modulation of key regulatory proteins of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).

G Aristolactam_BIII This compound G2_M_Checkpoint G2/M Checkpoint Regulation Aristolactam_BIII->G2_M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest at G2/M G2_M_Checkpoint->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Cell cycle arrest mechanism of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the toxicity and mechanism of action of this compound.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Measurement Seed_Cells Seed cells in 96-well plates Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add serial dilutions of This compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow of the MTT assay.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

G Treat_Cells Treat cells with This compound Harvest_Cells Harvest and fix cells Treat_Cells->Harvest_Cells Stain_DNA Stain DNA with Propidium (B1200493) Iodide (PI) Harvest_Cells->Stain_DNA Analyze_Flow_Cytometer Analyze on a flow cytometer Stain_DNA->Analyze_Flow_Cytometer Generate_Histogram Generate DNA content histogram Analyze_Flow_Cytometer->Generate_Histogram

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The data is used to generate a histogram of DNA content, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available data strongly suggests that this compound exhibits a selective toxicity towards cancer cells, primarily through the induction of apoptosis and cell cycle arrest. This selectivity presents a promising avenue for the development of new anti-cancer therapies with potentially reduced side effects compared to conventional chemotherapeutics. Further research is warranted to fully elucidate the detailed molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Aristolactam BII

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Aristolactam BII, a naturally occurring alkaloid compound. Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of Aristolactam BII, these procedures are based on established guidelines for the disposal of hazardous chemicals and toxic alkaloids.

I. Understanding the Compound: Key Data

PropertyValueSource
CAS Number 53948-09-7[1][2][3]
Molecular Formula C17H13NO3[1][2]
Molecular Weight 279.3 g/mol [1][2]
Physical Description Yellow powder[1][2][3]
Purity >98%[1][2]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of Aristolactam BII waste, including pure compound, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE): Before handling Aristolactam BII or its waste, it is mandatory to wear appropriate PPE to minimize exposure risk.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the powder form or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.[5]

2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid Aristolactam BII waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials used for spills, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing Aristolactam BII in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any needles, syringes, or other sharps contaminated with Aristolactam BII must be disposed of in a designated sharps container for hazardous waste.[5]

3. Container Labeling: All waste containers must be clearly and accurately labeled.

  • Use a hazardous waste tag provided by your institution.

  • Clearly write "Hazardous Waste" and the full chemical name, "Aristolactam BII".

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date the waste was first added to the container.

4. Storage of Waste: Store hazardous waste containers in a designated and secure area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

  • Ensure containers are kept closed at all times, except when adding waste.[6]

5. Disposal of Empty Containers: Empty containers that held Aristolactam BII must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.

  • Collect the rinsate as hazardous liquid waste.[7][8]

  • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[7][8]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the hazardous waste.[5]

  • Never dispose of Aristolactam BII down the drain or in the regular trash.[8]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Aristolactam BII waste.

Aristolactam_BII_Disposal_Workflow start Start: Generate Aristolactam BII Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store Waste in a Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for Aristolactam BII waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.